molecular formula C7H13N3O2S B1519225 N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide CAS No. 1096270-51-7

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Cat. No.: B1519225
CAS No.: 1096270-51-7
M. Wt: 203.26 g/mol
InChI Key: AZVOZEKJCXQWGS-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a useful research compound. Its molecular formula is C7H13N3O2S and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminoethyl)-1-methylpyrrole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-10-5-2-7(6-10)13(11,12)9-4-3-8/h2,5-6,9H,3-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVOZEKJCXQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

This guide provides a comprehensive, technically detailed framework for the synthesis and characterization of the novel compound, this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, ensuring a deep and applicable understanding of the process. The protocols described herein are designed to be self-validating, incorporating rigorous characterization to confirm the identity and purity of the target molecule.

Introduction and Strategic Rationale

Pyrrole-based sulfonamides are a class of compounds of significant interest in medicinal chemistry. The pyrrole ring serves as a versatile scaffold, and the sulfonamide group is a well-established pharmacophore known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets. The specific target molecule, this compound, incorporates a flexible ethylamine side chain, which can be crucial for establishing key interactions within a protein's binding pocket, potentially modulating the activity of enzymes like kinases or influencing receptor binding.

The synthetic strategy outlined in this guide is a two-step process designed for efficiency and high purity of the final product. It involves the initial reaction of a key intermediate, 1-methyl-1H-pyrrole-3-sulfonyl chloride, with a mono-protected diamine, followed by a straightforward deprotection step. This approach is strategically chosen to prevent common side reactions such as dimerization or polymerization that can occur when working with unprotected diamines.

Synthetic Workflow and Experimental Protocols

The synthesis is logically divided into two main stages: the formation of a Boc-protected intermediate and its subsequent deprotection to yield the final primary amine.

Synthetic_Workflow cluster_0 Step 1: Boc-Protected Intermediate Synthesis cluster_1 Step 2: Deprotection to Yield Final Product cluster_2 Work-up & Purification A 1-Methyl-1H-pyrrole-3-sulfonyl chloride C Reaction Vessel (DCM, Pyridine, 0°C to RT) A->C B N-Boc-ethylenediamine B->C D tert-Butyl (2-((1-methyl-1H-pyrrol-3-yl)sulfonamido)ethyl)carbamate C->D Sulfonamide Formation E Boc-Protected Intermediate H Aqueous Work-up (Extraction) D->H F Reaction Vessel (Dioxane, 4M HCl) E->F G This compound (as HCl salt) F->G Acidic Hydrolysis J Evaporation & Drying G->J I Column Chromatography H->I I->E

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a heterocyclic building block available for research purposes.[1] While direct studies elucidating its specific mechanism of action are not extensively published, its chemical structure, featuring a substituted pyrrole ring and a sulfonamide functional group, provides a strong foundation for hypothesizing its biological activities. This guide synthesizes information from structurally related compounds to propose potential mechanisms of action and outlines the experimental workflows required to investigate these hypotheses. We will delve into the established roles of pyrrole and sulfonamide moieties in pharmacology to build a logical framework for future research into this compound.

Introduction: The Structural Clues of this compound

The pyrrole ring is a fundamental scaffold in numerous biologically active natural products and synthetic drugs, known for a wide range of therapeutic effects including antibacterial, antifungal, and anti-inflammatory properties.[2][3] Similarly, the sulfonamide group is a well-established pharmacophore, most famously associated with antibacterial drugs that inhibit folic acid synthesis.[4] The combination of these two moieties in this compound suggests several plausible biological targets. This guide will explore three primary potential mechanisms of action: inhibition of carbonic anhydrases, disruption of bacterial folic acid synthesis, and modulation of other enzymatic or signaling pathways.

Potential Mechanism of Action I: Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding motif found in many potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.

Scientific Rationale

Recent studies have demonstrated that novel 3-sulfonamide pyrrol-2-one derivatives can act as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII.[5][6] Some of these compounds have also exhibited anticancer activity, particularly against cell lines where specific CA isoforms are overexpressed.[5] The sulfonamide moiety of this compound could similarly interact with the zinc ion in the active site of CAs, leading to their inhibition.

Proposed Signaling Pathway: Carbonic Anhydrase Inhibition

CA_Inhibition Compound N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide CA Carbonic Anhydrase (CA) (e.g., hCA II, IX) Compound->CA Inhibition Product H+ + HCO3- CA->Product Substrate CO2 + H2O Substrate->CA Catalysis Downstream Disruption of pH homeostasis, ion transport, and tumorigenesis Product->Downstream Physiological Effect

Caption: Proposed inhibitory action on Carbonic Anhydrase.

Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against various human carbonic anhydrase isoforms.

Methodology:

  • Reagents and Materials:

    • Recombinant human CA isoforms (I, II, IX, XII)

    • This compound

    • 4-Nitrophenyl acetate (NPA) as substrate

    • HEPES buffer (pH 7.4)

    • 96-well microplates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the CA enzyme solution, and 20 µL of the test compound at various concentrations.

    • Incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of NPA solution.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Mechanism of Action II: Antibacterial Activity via Folic Acid Synthesis Inhibition

The sulfonamide functional group is the cornerstone of sulfa drugs, a class of antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][7]

Scientific Rationale

Bacteria synthesize folic acid de novo using para-aminobenzoic acid (PABA) as a substrate.[7] Sulfonamides, due to their structural similarity to PABA, can competitively bind to DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleic acids, and its depletion leads to bacteriostasis.[4] The pyrrole scaffold itself has been incorporated into various compounds with antibacterial properties.[2][8][9]

Proposed Pathway: Inhibition of Bacterial Folic Acid Synthesis

Folic_Acid_Inhibition cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF via DHFR Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Compound N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide Compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase.

Experimental Validation: Antibacterial Susceptibility Testing

Objective: To assess the antibacterial activity of this compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains and Media:

    • Gram-positive: Staphylococcus aureus, Enterococcus faecalis

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

    • Mueller-Hinton Broth (MHB) and Agar (MHA)

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

    • Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Disk Diffusion Method (Kirby-Bauer):

    • Prepare a bacterial lawn on an MHA plate.

    • Impregnate sterile paper disks with a known concentration of the test compound.

    • Place the disks on the surface of the agar.

    • Incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disk.

Other Potential Mechanisms and Targets

The versatile pyrrole-sulfonamide scaffold could interact with a variety of other biological targets.

H+,K+-ATPase Inhibition

Structurally related pyrrole derivatives, such as TAK-438, have been identified as potent potassium-competitive acid blockers (P-CABs) that inhibit the gastric H+,K+-ATPase.[10][11] This suggests a potential role for this compound in modulating proton pump activity.

Antiprotozoal Activity

Certain sulfonamide compounds have shown efficacy against protozoan parasites like Leishmania donovani.[12] The mechanism often involves the induction of oxidative stress and modulation of the host immune response, leading to parasite clearance.[12]

Data Summary of Related Compounds
Compound ClassTarget/ActivityPotencyReference
3-Sulfonamide pyrrol-2-onesCarbonic Anhydrase InhibitionVaries by isoform[5][6]
TAK-438 (Pyrrole derivative)H+,K+-ATPase InhibitionIC50 = 0.019 µM[11]
General SulfonamidesDihydropteroate Synthase InhibitionBacteriostatic[4][7]
2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamideAntileishmanialIC50 = 38.5 µg/mL (promastigotes)[12]

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests potential as a carbonic anhydrase inhibitor or an antibacterial agent targeting folic acid synthesis. The experimental protocols outlined in this guide provide a clear roadmap for investigating these hypotheses. Further studies, including target-based screening against a wider range of enzymes and receptors, as well as cell-based assays to evaluate cytotoxicity and broader biological effects, are warranted to fully characterize the pharmacological profile of this compound. The synthesis of analogs could also provide valuable structure-activity relationship (SAR) data to optimize potency and selectivity for a specific target.

References

  • Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society.
  • Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents.
  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. PubMed.
  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
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  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.
  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central.
  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. ACS Publications.
  • Mechanisms of Antibacterial Drugs. Lumen Learning.
  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed.
  • Antibacterial activity of new silatrane pyrrole-2-carboxamide hybrids. ResearchGate.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide analogs, a promising class of molecules with potential applications in kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Pyrrole-Sulfonamides

The pyrrole ring is a versatile scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] When coupled with a sulfonamide moiety, the resulting pyrrole-sulfonamide core has demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] A significant area of interest for these compounds lies in their ability to act as enzyme inhibitors, particularly targeting protein kinases.[3][4]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a key component of many ATP-competitive kinase inhibitors.[5] This guide focuses on the specific class of this compound analogs, exploring how systematic structural modifications influence their inhibitory activity against various kinases.

Core Molecular Scaffold and Key Interaction Points

The foundational structure of the analogs discussed herein is this compound. Understanding the contribution of each component of this scaffold is crucial for rational drug design.

G

Synthetic Strategy: A Generalized Approach

The synthesis of this compound analogs generally follows a convergent strategy, allowing for the facile introduction of diversity at key positions. A representative synthetic route is outlined below.

G start 1-Methyl-1H-pyrrole step1 Chlorosulfonylation (Chlorosulfonic Acid) start->step1 intermediate1 1-Methyl-1H-pyrrole-3-sulfonyl chloride step1->intermediate1 step2 Amination with N-Boc-ethylenediamine intermediate1->step2 intermediate2 Boc-protected analog step2->intermediate2 step3 Deprotection (e.g., TFA) intermediate2->step3 final_product This compound step3->final_product

This multi-step synthesis offers strategic points for diversification. For instance, various substituted pyrroles can be used as starting materials, and a library of amines can be employed in the amination step to explore the impact of the side chain on biological activity.

Structure-Activity Relationship (SAR) Analysis

Based on available literature for related pyrrole-sulfonamide kinase inhibitors, a predictive SAR can be constructed for the this compound series.[3][6] The following sections detail the anticipated impact of structural modifications at different positions of the molecule.

Modifications of the Pyrrole Core

The pyrrole ring serves as a crucial anchor within the kinase active site, often participating in hydrophobic interactions and providing a rigid scaffold for the presentation of other functional groups.

Modification on Pyrrole RingPredicted Effect on ActivityRationale
Substitution at C2, C4, C5 Highly dependent on the substituent and target kinase.Small, electron-withdrawing groups may enhance potency by modulating the electronics of the pyrrole ring. Bulky substituents are likely to cause steric hindrance.
Replacement of N1-Methyl Significant impact on activity and selectivity.Removal of the methyl group introduces a hydrogen bond donor, which could form a key interaction with the kinase hinge region. Larger alkyl groups may increase lipophilicity but could also lead to steric clashes.
Bioisosteric Replacement Potential for improved properties.Replacement of the pyrrole with other five-membered heterocycles like pyrazole or thiazole could alter the geometry and electronic properties, leading to changes in activity and selectivity.[4]
Variations of the Sulfonamide Linker

The sulfonamide group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the protein backbone or coordinating with metal ions in the active site.

ModificationPredicted Effect on ActivityRationale
Positional Isomers (e.g., 2-sulfonamide) Likely to decrease activity.The 3-sulfonamide substitution pattern may be optimal for orienting the side chain towards a specific pocket in the kinase active site.
Replacement with other linkers (e.g., amide) May alter selectivity profile.While amides can also act as hydrogen bond donors and acceptors, the specific geometry and electronic nature of the sulfonamide are often crucial for potent inhibition.
Diversification of the N-(2-aminoethyl) Side Chain

The N-(2-aminoethyl) side chain extends into the solvent-exposed region of the ATP-binding pocket and is a prime target for modification to enhance potency, selectivity, and pharmacokinetic properties.

ModificationPredicted Effect on ActivityRationale
Alkylation of the terminal amine Variable, can improve potency and cell permeability.Mono- or di-alkylation can increase lipophilicity. The nature of the alkyl group (e.g., size, presence of functional groups) will determine the impact on activity.
Extension or shortening of the ethyl linker Likely to impact potency.The two-carbon linker may provide the optimal distance to reach a specific sub-pocket. Altering this length could disrupt favorable interactions.
Incorporation of cyclic structures (e.g., piperazine, morpholine) Can enhance potency and improve physicochemical properties.Cyclic amines can introduce conformational rigidity and provide additional points for interaction. The choice of heterocycle can influence solubility and metabolic stability.
Introduction of aromatic or heteroaromatic rings Potential for significant potency gains.Aromatic rings can engage in pi-stacking or hydrophobic interactions with residues in the active site, leading to a substantial increase in binding affinity.

Probable Biological Target and Signaling Pathway

Given the structural similarities to known kinase inhibitors, it is hypothesized that this compound analogs target members of the tyrosine kinase or serine/threonine kinase families. A plausible target is a member of the Src family of kinases, such as Lck (Lymphocyte-specific protein tyrosine kinase), which are crucial in T-cell signaling.[3]

G TCR T-Cell Receptor (TCR) Activation Lck Lck Activation TCR->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome Formation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 IP3_DAG IP3 and DAG Production PLCg1->IP3_DAG Ca_PKC Ca²⁺ Flux and PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB Activation of NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression Inhibitor This compound Analog Inhibitor->Lck Inhibition

Inhibition of Lck would block the downstream signaling cascade, preventing T-cell activation and proliferation. This makes these compounds attractive candidates for the treatment of autoimmune diseases and certain types of leukemia.

Experimental Protocols

To validate the SAR and determine the inhibitory potential of these analogs, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., Lck)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP (at a concentration close to the Kₘ for the specific kinase)

    • Substrate (e.g., a specific peptide for the kinase)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the compounds on the proliferation of a relevant cell line, providing an indication of their cell permeability and on-target effects in a biological context.

Protocol:

  • Reagents and Materials:

    • T-cell leukemia cell line (e.g., Jurkat cells)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed Jurkat cells into a 96-well plate at a density of 10,000 cells per well.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the diluted compounds to the cells and incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell proliferation reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide suggests that modifications to the N-(2-aminoethyl) side chain are likely to be the most fruitful avenue for optimizing potency and selectivity. Future work should focus on synthesizing a diverse library of analogs with variations at this position and evaluating them in a panel of kinase assays to identify lead compounds with desirable activity profiles. Further optimization of pharmacokinetic properties will be crucial for translating in vitro potency into in vivo efficacy.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. (2014). PubMed. [Link]

  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). PubMed. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Royal Society of Chemistry. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Full Paper Synthesis and Biological Evaluation of Substituted N-[3-(1H- Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. (n.d.). Semantic Scholar. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). Preprints.org. [Link]

  • Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide Reaction. (2022). ResearchGate. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications. [Link]

  • New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. (2021). MDPI. [Link]

  • Novel substituted pyrrole derivatives and SAR activity. (2023). ResearchGate. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). PubMed Central. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]

  • A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. (2013). PubMed. [Link]

  • Overview of pharmacophore modeling and its applications. (2018). ResearchGate. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. (2006). ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

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A Technical Guide to Investigating N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the evaluation of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide as a novel carbonic anhydrase (CA) inhibitor. Carbonic anhydrases are a family of ubiquitous metalloenzymes crucial to numerous physiological processes; their dysfunction is implicated in a range of pathologies including glaucoma, epilepsy, and cancer, making them significant therapeutic targets. The primary sulfonamide moiety is a well-established zinc-binding group critical for potent CA inhibition. This document provides the scientific rationale for investigating the title compound, leveraging a "tail approach" where the N-methylpyrrole and aminoethyl tail components are hypothesized to modulate inhibitory activity and isoform selectivity. We present a prospective analysis including a proposed synthetic pathway, detailed protocols for in vitro enzymatic inhibition assays, and a framework for computational evaluation including molecular docking and ADME prediction. This guide is intended to serve as a foundational document for researchers seeking to explore novel heterocyclic sulfonamides in the field of carbonic anhydrase inhibitor discovery.

Introduction: The Rationale for Targeting Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and various biosynthetic pathways.[2][3] In humans, 15 different CA isoforms have been identified, exhibiting varied tissue distribution and subcellular localization.[2]

The clinical significance of CAs is underscored by the therapeutic success of their inhibitors. Sulfonamide-based drugs like acetazolamide and dorzolamide are used in the treatment of glaucoma, edema, and altitude sickness.[3] Furthermore, specific CA isoforms are overexpressed in various cancers. For instance, the transmembrane isoforms CA IX and CA XII are associated with tumor hypoxia and are considered important biomarkers and targets for anticancer therapies.[2][4] The development of isoform-selective inhibitors is a key objective in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects.

The Candidate: this compound

We propose the investigation of this compound (CAS No. 1096270-51-7) as a potential CA inhibitor.[5]

Molecular Structure:

  • Formula: C₇H₁₃N₃O₂S[5]

  • Molecular Weight: 203.26 g/mol [5]

The rationale for selecting this molecule is based on established principles of CA inhibitor design:

  • The Zinc-Binding Group (ZBG): The molecule possesses a primary sulfonamide (-SO₂NH₂) group. This is the quintessential ZBG for CA inhibitors. In its deprotonated, anionic form (-SO₂NH⁻), this group coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a key water/hydroxide molecule and thereby blocking the catalytic cycle.[6][7]

  • The Heterocyclic Scaffold: The 1-methyl-1H-pyrrole ring serves as a rigid scaffold to orient the sulfonamide group for optimal interaction with the active site. Pyrrole-based structures are common in medicinal chemistry and have been incorporated into other CA inhibitors.[2]

  • The "Tail" Moiety: The N-(2-aminoethyl) side chain represents the "tail." Variations in this part of the molecule are known to significantly influence binding affinity and isoform selectivity by forming additional interactions with amino acid residues lining the active site cavity, which differ between isoforms.[7][8][9] The primary amine in the tail could potentially form hydrogen bonds with residues at the rim of the active site.

This "design-by-analogy" approach, grounded in extensive structure-activity relationship (SAR) data from thousands of synthesized sulfonamides, provides a strong theoretical foundation for its potential efficacy.[4][10]

G cluster_molecule This compound cluster_rationale Design Rationale ZBG Primary Sulfonamide (SO2NH2) Zinc-Binding Group Scaffold 1-Methyl-1H-Pyrrole Scaffold ZBG->Scaffold Anchors to Potency Potency ZBG->Potency Primary Driver Tail N-(2-aminoethyl) Side Chain 'Tail' for Selectivity Scaffold->Tail Positions Scaffold->Potency Optimizes Orientation Selectivity Isoform Selectivity Tail->Selectivity Key Modulator

Figure 1: Design rationale for the candidate inhibitor.

Proposed Synthetic Pathway

While the direct synthesis of this compound is not extensively detailed in readily available literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles for pyrrole and sulfonamide synthesis.[11][12][13][14]

Step-by-Step Proposed Synthesis:

  • Chlorosulfonation of N-methylpyrrole: 1-methyl-1H-pyrrole is treated with chlorosulfonic acid (HSO₃Cl) at low temperature. This electrophilic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) primarily at the 3-position of the pyrrole ring, yielding 1-methyl-1H-pyrrole-3-sulfonyl chloride.

  • Boc-Protection of Ethylenediamine: Ethylenediamine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to protect one of the amino groups, forming N-Boc-ethylenediamine. This prevents side reactions in the subsequent step.

  • Sulfonamide Formation: The 1-methyl-1H-pyrrole-3-sulfonyl chloride is reacted with N-Boc-ethylenediamine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM). This forms the protected sulfonamide intermediate, N-(2-(tert-butoxycarbonylamino)ethyl)-1-methyl-1H-pyrrole-3-sulfonamide.

  • Deprotection: The Boc protecting group is removed from the intermediate using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound, as a salt which can be neutralized.

G cluster_main Proposed Synthesis Workflow start 1-Methyl-1H-Pyrrole step1 Chlorosulfonation (HSO3Cl) start->step1 intermediate1 1-Methyl-1H-pyrrole-3-sulfonyl chloride step1->intermediate1 step2 Sulfonamide Formation (Base, DCM) intermediate1->step2 start_amine Ethylenediamine step_protect Boc Protection ((Boc)2O) start_amine->step_protect protected_amine N-Boc-ethylenediamine step_protect->protected_amine protected_amine->step2 intermediate2 Boc-Protected Sulfonamide step2->intermediate2 step3 Deprotection (TFA) intermediate2->step3 end N-(2-aminoethyl)-1-methyl-1H- pyrrole-3-sulfonamide step3->end

Sources

The Ascending Trajectory of Pyrrole-Based Sulfonamides in Oncology: A Technical Guide to Anticancer Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, efficacious, and selective anticancer agents is a paramount objective in medicinal chemistry. Within this landscape, the pyrrole-based sulfonamide scaffold has emerged as a privileged structure, demonstrating significant potential in the development of new oncologic therapeutics. This technical guide provides a comprehensive overview of the anticancer properties of this promising class of compounds. We will delve into their diverse mechanisms of action, including the inhibition of key oncogenic signaling pathways, and provide detailed, field-proven protocols for their synthesis and evaluation. Furthermore, this guide will present a critical analysis of structure-activity relationships (SAR), offering insights into the rational design of next-generation pyrrole-based sulfonamide drug candidates. Quantitative data from in vitro and in vivo studies are systematically presented to facilitate a thorough understanding of their therapeutic potential.

Introduction: The Rationale for Pyrrole-Based Sulfonamides in Cancer Therapy

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. When coupled with the sulfonamide moiety (-SO₂NH₂), a well-established pharmacophore in numerous approved drugs, the resulting pyrrole-based sulfonamides exhibit a remarkable spectrum of pharmacological activities, including potent anticancer effects.

The clinical significance of the sulfonamide group in oncology is exemplified by drugs that target critical pathways in cancer progression.[1] The amalgamation of the pyrrole and sulfonamide functionalities into a single molecular entity has yielded compounds with promising activity against a range of cancer cell lines, including those of the breast, liver, and lung.[2][3] This guide will explore the scientific underpinnings of their anticancer properties, providing researchers with the necessary knowledge and tools to advance the investigation of this compelling class of molecules.

Mechanisms of Anticancer Action: Targeting Key Oncogenic Pathways

Pyrrole-based sulfonamides exert their anticancer effects through the modulation of various signaling pathways that are frequently dysregulated in cancer. This multi-targeted approach is a significant advantage, as it can potentially overcome the resistance mechanisms that often develop against single-target agents. The primary mechanisms of action identified to date include the inhibition of Epidermal Growth Factor Receptor (EGFR), c-Src Tyrosine Kinase, and Carbonic Anhydrases (CAs).

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[4] Its aberrant activation, through mutation or overexpression, is a common driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[3] Pyrrole-based sulfonamides have been shown to act as potent inhibitors of EGFR.[3]

By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] This inhibition ultimately leads to cell cycle arrest and apoptosis.[3]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pyrrole-based Sulfonamide Pyrrole-based Sulfonamide EGFR EGFR Pyrrole-based Sulfonamide->EGFR Inhibits EGF EGF EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Figure 1: Inhibition of the EGFR Signaling Pathway.
Modulation of c-Src Tyrosine Kinase Activity

c-Src, a non-receptor tyrosine kinase, is a critical regulator of cell adhesion, migration, and invasion.[6] Its overexpression and hyperactivity are strongly associated with metastatic progression in numerous cancers.[7] Molecular docking studies have suggested that pyrrole-based sulfonamides can bind to the active site of human c-Src, thereby inhibiting its kinase activity.[8]

The inhibition of c-Src disrupts downstream signaling pathways, including the FAK/Paxillin and Ras-MAPK pathways, which are essential for the dynamic regulation of the cytoskeleton and cell motility.[2] This disruption can lead to a reduction in the invasive and metastatic potential of cancer cells.

cSrc_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Pyrrole-based Sulfonamide Pyrrole-based Sulfonamide c-Src c-Src Pyrrole-based Sulfonamide->c-Src Inhibits Integrins Integrins Integrins->c-Src Activates FAK FAK c-Src->FAK Activates RAS RAS c-Src->RAS Activates Paxillin Paxillin FAK->Paxillin Cell Adhesion Cell Adhesion Paxillin->Cell Adhesion MAPK MAPK RAS->MAPK Migration Migration MAPK->Migration Invasion Invasion MAPK->Invasion

Figure 2: Inhibition of the c-Src Signaling Pathway.
Inhibition of Carbonic Anhydrases IX and XII

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The tumor-associated isoforms, CA IX and CA XII, are overexpressed in a variety of hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[9]

Pyrrole-based sulfonamides have been identified as potent inhibitors of CA IX and CA XII.[5] By binding to the zinc ion in the active site of these enzymes, they block their catalytic activity, leading to an increase in the extracellular pH and a decrease in the intracellular pH. This disruption of pH homeostasis can induce apoptosis and inhibit tumor cell proliferation.[5]

Figure 3: Inhibition of Carbonic Anhydrase IX/XII.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful investigation of pyrrole-based sulfonamides requires robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis of a representative compound and for the in vitro and in vivo evaluation of anticancer activity.

Synthesis of a Representative Pyrrole-Based Sulfonamide

The following protocol describes a general method for the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.

Step 1: Synthesis of 4-amino-N-(aryl/heteroaryl)benzenesulfonamide

  • To a solution of the appropriate aniline or heteroarylamine (1.0 eq) in pyridine, add 4-acetylaminobenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Hydrolyze the acetyl group by refluxing the precipitate in a mixture of ethanol and concentrated hydrochloric acid.

  • Neutralize the solution with a saturated sodium bicarbonate solution and collect the resulting precipitate of 4-amino-N-(aryl/heteroaryl)benzenesulfonamide by filtration.

Step 2: Synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

  • A mixture of the 4-amino-N-(aryl/heteroaryl)benzenesulfonamide (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.2 eq) in glacial acetic acid is refluxed for 2-4 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final pyrrole-based sulfonamide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrrole-based sulfonamide compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.

Protocol:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5x10⁶ to 1x10⁷ cancer cells (e.g., MCF-7, A549) in a volume of 100-200 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrrole-based sulfonamide compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Data Presentation: Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative pyrrole-based sulfonamides against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Pyrrole-Based Sulfonamides

CompoundMCF-7 (Breast)HEPG2 (Liver)A-549 (Lung)HCT-116 (Colon)Reference
Doxorubicin 0.450.527.520.30[2][3]
Compound A 6.467.21--[5]
Compound B 7.568.12--[5]
Compound C 4.885.02--[2]
Compound D 5.126.33--[2]
Compound E --4.55-[3]
Compound F 5.0-7.03.0[10]

Table 2: Carbonic Anhydrase Inhibition (Kᵢ, nM) of Pyrrole-Based Sulfonamides

CompoundhCA IhCA IIhCA IXhCA XIIReference
Acetazolamide 25012255.7[5]
Compound A 187068.39.80.9[5]
Compound B 154455.18.20.7[5]

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The systematic modification of the pyrrole-based sulfonamide scaffold has provided valuable insights into the structural features required for potent anticancer activity.

  • The Pyrrole Moiety: The nature and position of substituents on the pyrrole ring significantly influence activity. Electron-withdrawing groups, such as cyano groups, have been shown to enhance cytotoxic effects.[2]

  • The Sulfonamide Linker: The sulfonamide group is a critical pharmacophore, likely involved in key interactions with the target enzymes.

  • The Aryl/Heteroaryl Group: The substituent on the sulfonamide nitrogen plays a crucial role in determining both the potency and selectivity of the compound. The incorporation of different aromatic and heteroaromatic rings can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the presence of a quinolin-8-yl substituent has been associated with potent anticancer activity.[10]

A comprehensive understanding of these SAR principles is essential for the rational design of novel pyrrole-based sulfonamides with improved efficacy and drug-like properties.

Conclusion and Future Directions

Pyrrole-based sulfonamides represent a promising class of anticancer agents with diverse mechanisms of action and significant therapeutic potential. Their ability to target multiple oncogenic pathways offers a compelling strategy to overcome drug resistance and improve patient outcomes. The detailed protocols and SAR insights provided in this guide are intended to facilitate further research and development in this exciting area of oncology drug discovery.

Future efforts should focus on:

  • Lead Optimization: The rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • In-depth Mechanistic Studies: A more profound understanding of the molecular mechanisms underlying their anticancer effects, including the identification of novel cellular targets.

  • Combination Therapies: The evaluation of pyrrole-based sulfonamides in combination with other anticancer agents to explore potential synergistic effects.

  • Translational Studies: The advancement of the most promising candidates into preclinical and clinical development.

The continued investigation of pyrrole-based sulfonamides holds great promise for the discovery of next-generation cancer therapeutics that can make a meaningful impact on the lives of patients.

References

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2010). Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6316-6320. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. Acta Poloniae Pharmaceutica, 71(4), 603-614. [Link]

  • Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2020). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Biology of the Cell, 112(12), 383-397. [Link]

  • Ghorab, M. M., Noaman, E., Ismail, M. M. F., Heiba, H. I., Ammar, Y. A., & Sayed, M. Y. (2006). Novel antitumor and radioprotective sulfonamides containing pyrrolo [2,3-d]pyrimidines. Arzneimittel-Forschung, 56(6), 405-413. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Nissan, Y. M. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. European Journal of Medicinal Chemistry, 86, 558-566. [Link]

  • Yeatman, T. J. (2004). A renaissance for SRC. Nature Reviews Cancer, 4(6), 470-480. [Link]

  • Summy, J. M., & Gallick, G. E. (2003). Src family kinases in tumor progression and metastasis. Cancer and Metastasis Reviews, 22(4), 337-358. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Agha, H. (2011). Synthesis of Some Novel Sulfonamides Containing Biologically Active Alkanoic Acid, Acetamide, Thiazole, and Pyrrole Moieties of Expected Antitumor and Radiosensitizing Activities. Archiv der Pharmazie, 344(11), 739-746.
  • Ghorab, M. M., Ragab, F. A., & El-Gazzar, M. G. (2006). Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. Arzneimittel-Forschung, 56(4), 301-308. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...[Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • ResearchGate. (n.d.). Calculated IC 50 (μM) values for anti-proliferative activity of 2a and...[Link]

  • Xu, S., Dan, Q., & Fu, Z. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link]

  • Szałaj, N., Szymański, P., & Mojzych, M. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

  • El-Gazzar, M. G., Zahran, S. S., & El-Gazzar, M. (2025). Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer. Bioorganic Chemistry, 166, 109173. [Link]

  • Hou, Z., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Drag, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5183. [Link]

  • Asati, V., & Srivastava, A. K. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Bioorganic & Medicinal Chemistry, 52, 116512. [Link]

  • Abdullah, J. H., Yahya, T. A., & AL-Ghorafi, M. A. (2020). SYNTHESIS OF SULFONAMIDES CONTAINING PYRROLE AND IMIDAZO[2,1- b][2][9]THIADIAZOLE MOIETIES AS ANTICANCER AGENTS. European Journal of Pharmaceutical and Medical Research, 7(9), 87-92. [Link]

Sources

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide: A Technical Guide to a Promising Antibacterial Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antibacterial agents.[1] The relentless evolution of multi-drug resistant pathogens underscores the inadequacy of our current antibiotic arsenal. In this context, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is not merely an academic exercise but a critical necessity. This guide delves into the scientific rationale, synthesis, and potential antibacterial applications of a promising, yet underexplored molecule: N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide. By integrating established principles of medicinal chemistry with a forward-looking experimental framework, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to combating the global threat of infectious diseases.

The Scientific Rationale: Merging Two Potent Pharmacophores

The molecular architecture of this compound is a deliberate amalgamation of two well-established pharmacophores: the pyrrole ring and the sulfonamide group. This strategic combination is predicated on the hypothesis that their individual antimicrobial properties can be synergistically enhanced.

The Pyrrole Moiety: A Versatile Heterocycle in Antibacterial Design

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a recurring motif in a plethora of natural and synthetic compounds exhibiting a wide spectrum of biological activities, including potent antibacterial effects.[2][3] Naturally occurring pyrrole-containing antibiotics, such as pyrrolnitrin and pyoluteorin, have demonstrated significant antimicrobial activity.[4] The versatility of the pyrrole scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[5] It is this chemical tractability that makes the pyrrole nucleus an attractive starting point for the design of novel antibacterial agents.[2]

The Sulfonamide Group: A Time-Tested Antibacterial Workhorse

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice and continue to be relevant today.[6][7] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial growth and replication. The proven efficacy and well-understood mechanism of action of sulfonamides make them a reliable component in the design of new antibacterial conjugates.

The Integrated Hypothesis: A Multi-Targeting Approach

The conjugation of the pyrrole and sulfonamide moieties in this compound is envisioned to create a molecule with a dual or synergistic mechanism of action. It is plausible that the sulfonamide group will target the folic acid pathway, while the pyrrole core could interact with other bacterial targets, such as DNA, enzymes, or cellular membranes, a property observed in other pyrrole-based compounds.[2] This multi-targeting strategy could potentially lead to a broader spectrum of activity and a lower propensity for the development of resistance.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of the target compound.

G A 1-Methylpyrrole C 1-Methyl-1H-pyrrole-3-sulfonyl chloride A->C Sulfonation B Chlorosulfonic Acid B->C E N-(2-(tert-butoxycarbonyl)aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide C->E Sulfonamide Formation D N-Boc-ethylenediamine D->E G This compound E->G Boc Deprotection F Trifluoroacetic Acid (TFA) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-pyrrole-3-sulfonyl chloride (C)

  • To a stirred solution of 1-methylpyrrole (A) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, add chlorosulfonic acid (B) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride (C).

Step 2: Synthesis of N-(2-(tert-butoxycarbonyl)aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (E)

  • Dissolve 1-methyl-1H-pyrrole-3-sulfonyl chloride (C) and N-Boc-ethylenediamine (D) in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the protected sulfonamide (E).

Step 3: Synthesis of this compound (G)

  • Dissolve the protected sulfonamide (E) in a solution of trifluoroacetic acid (F) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, filter, and concentrate to yield the final product, this compound (G).

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

Analytical Technique Expected Outcome
¹H NMR Spectroscopy Confirmation of the proton chemical shifts and coupling constants consistent with the target structure.
¹³C NMR Spectroscopy Confirmation of the carbon chemical shifts corresponding to the molecular framework.
Mass Spectrometry (MS) Determination of the molecular weight (203.26 g/mol ) and fragmentation pattern.[10]
Infrared (IR) Spectroscopy Identification of characteristic functional group vibrations (e.g., N-H, S=O, C-N).
High-Performance Liquid Chromatography (HPLC) Assessment of purity.

In Vitro Antibacterial Activity: A Proposed Screening Cascade

A systematic evaluation of the antibacterial activity of this compound is crucial to determine its potential as a therapeutic agent. A tiered screening approach is recommended.

Initial Screening: Minimum Inhibitory Concentration (MIC) Determination

The initial assessment of antibacterial potency will be conducted by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

G A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Bacterial Panel:

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (including MRSA)Escherichia coli
Streptococcus pneumoniaePseudomonas aeruginosa
Enterococcus faecalis (including VRE)Klebsiella pneumoniae
Bacillus cereusSalmonella typhimurium
Secondary Screening: Minimum Bactericidal Concentration (MBC) and Time-Kill Assays

For promising MIC values, further characterization of the antibacterial effect is warranted.

  • Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic or bactericidal, aliquots from the clear wells of the MIC assay will be plated on antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Time-Kill Assays: These assays provide a dynamic view of the antibacterial activity over time. Bacterial cultures will be exposed to various concentrations of the compound, and the number of viable cells will be determined at different time points.

Mechanism of Action Studies: Unraveling the Molecular Basis of Activity

Understanding how this compound exerts its antibacterial effect is paramount for its further development. A multi-pronged approach is proposed to elucidate its mechanism of action.

Folic Acid Pathway Inhibition Assay

Given the presence of the sulfonamide moiety, a primary hypothesis is the inhibition of the folic acid synthesis pathway. This can be investigated by a competitive antagonism assay with PABA. An increase in the MIC of the test compound in the presence of exogenous PABA would provide strong evidence for this mechanism.[6]

Macromolecular Synthesis Inhibition Assays

To investigate the effects on other cellular processes, assays that monitor the inhibition of DNA, RNA, protein, and cell wall synthesis can be employed. This is typically done by measuring the incorporation of radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) in the presence of the test compound.

Bacterial Cytoplasmic Membrane Depolarization Assay

The potential for the compound to disrupt the bacterial cell membrane can be assessed using membrane potential-sensitive dyes, such as DiSC₃(5). A rapid increase in fluorescence upon addition of the compound would indicate membrane depolarization.

In Vivo Efficacy and Preliminary Toxicology

Promising in vitro activity must be translated into in vivo efficacy. Initial in vivo studies will focus on a murine model of bacterial infection.

Murine Sepsis Model
  • Mice will be infected with a lethal dose of a susceptible bacterial strain (e.g., Staphylococcus aureus).

  • Different doses of this compound will be administered at specified time points post-infection.

  • The primary endpoint will be survival over a 7-14 day period.

  • Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver, blood).

Preliminary Toxicology

Initial toxicity assessment will be conducted in mice. A single ascending dose study will be performed to determine the maximum tolerated dose (MTD). Clinical observations, body weight changes, and gross pathology at necropsy will be recorded.

Future Directions and Conclusion

The successful execution of the proposed research plan for this compound could establish it as a viable lead compound for a new class of antibacterial agents. Future work would involve structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.[1] The exploration of novel chemical entities like the one described herein is a critical component in our ongoing battle against antibiotic resistance. This technical guide provides a robust framework for the systematic evaluation of this promising molecule, from its synthesis to its potential as a life-saving therapeutic.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Research Square.
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science.
  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed.
  • Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiol
  • Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PubMed Central.
  • Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Hindawi.
  • A Technical Guide to the Biological Activity of Novel Sulfonamide Deriv
  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. PubMed Central.
  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed.
  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI.
  • This compound. Moldb.
  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online.
  • Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.
  • Narrow-Spectrum Antibacterial Agents. PubMed Central.
  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu

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Methodological & Application

Application Note & Synthesis Protocol: N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The protocol herein is structured to provide not only a step-by-step synthetic procedure but also the underlying chemical principles and experimental considerations. This application note details a two-step synthesis strategy commencing with the preparation of the key intermediate, 1-methyl-1H-pyrrole-3-sulfonyl chloride, followed by its reaction with a protected diamine and subsequent deprotection.

Introduction

Pyrrole-based sulfonamides are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The pyrrole scaffold is a common motif in many natural products and approved drugs.[1] The incorporation of a sulfonamide group can modulate the physicochemical properties of a molecule, such as its polarity and ability to act as a hydrogen bond donor and acceptor, which can be critical for target engagement. This compound (CAS No. 1096270-51-7) is a bifunctional molecule possessing a reactive primary amine, making it a valuable synthon for further chemical elaboration in the development of novel therapeutic agents.[2]

Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step process. The first step involves the synthesis of the electrophilic precursor, 1-methyl-1H-pyrrole-3-sulfonyl chloride. The second step is the nucleophilic substitution of the sulfonyl chloride with a protected form of ethylenediamine, followed by deprotection to yield the final product. The use of a protecting group on one of the amino groups of ethylenediamine is crucial to prevent undesired side reactions, such as the formation of bis-sulfonamides. The tert-butoxycarbonyl (Boc) group is a suitable choice for this purpose due to its stability under the sulfonylation conditions and its relatively mild removal.[3][4][5]

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 1-methyl-1H-pyrrole-3-sulfonyl chloride cluster_1 Step 2: Synthesis of this compound A 1-Methyl-1H-pyrrole C Reaction at low temperature A->C B Chlorosulfonic acid B->C D Quenching and workup C->D E 1-methyl-1H-pyrrole-3-sulfonyl chloride D->E G Reaction with sulfonyl chloride in the presence of a base E->G F N-(tert-butoxycarbonyl)ethane-1,2-diamine F->G H Purification of Boc-protected intermediate G->H I Deprotection with acid H->I J Final product: this compound I->J

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Part 1: Synthesis of 1-methyl-1H-pyrrole-3-sulfonyl chloride

The synthesis of the sulfonyl chloride intermediate is a critical first step. While various methods exist for the preparation of sulfonyl chlorides, the direct reaction of 1-methyl-1H-pyrrole with chlorosulfonic acid is a common approach.[6][7]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Purity
1-Methyl-1H-pyrroleC5H7N81.12≥98%
Chlorosulfonic acidClSO3H116.52≥99%
Dichloromethane (DCM)CH2Cl284.93Anhydrous
Saturated sodium bicarbonateNaHCO384.01-
Anhydrous magnesium sulfateMgSO4120.37-

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into ice-water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrrole-3-sulfonyl chloride.[8] This intermediate can be used in the next step without further purification, though purification by flash chromatography may be performed if necessary.

Part 2: Synthesis of this compound

This part involves the reaction of the synthesized sulfonyl chloride with mono-Boc-protected ethylenediamine, followed by the removal of the Boc protecting group.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Purity
1-methyl-1H-pyrrole-3-sulfonyl chlorideC5H6ClNO2S179.62Crude from Part 1
N-(tert-butoxycarbonyl)ethane-1,2-diamineC7H16N2O2160.21≥98%
Triethylamine (TEA)C6H15N101.19≥99%
Dichloromethane (DCM)CH2Cl284.93Anhydrous
Trifluoroacetic acid (TFA)C2HF3O2114.02≥99%
Diethyl ether(C2H5)2O74.12Anhydrous

Procedure:

Step 2a: Synthesis of tert-butyl (2-((1-methyl-1H-pyrrol-3-yl)sulfonamido)ethyl)carbamate

  • Dissolve N-(tert-butoxycarbonyl)ethane-1,2-diamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 1-methyl-1H-pyrrole-3-sulfonyl chloride from Part 1 in a minimal amount of anhydrous dichloromethane and add it dropwise to the diamine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Boc-protected intermediate.

Step 2b: Deprotection to yield this compound

  • Dissolve the purified tert-butyl (2-((1-methyl-1H-pyrrol-3-yl)sulfonamido)ethyl)carbamate from Step 2a in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (203.26 g/mol ).[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Trifluoroacetic acid is also highly corrosive. Handle with appropriate PPE in a fume hood.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1Incomplete reaction or degradation of the sulfonyl chloride.Ensure anhydrous conditions and maintain low temperatures during the reaction. Use the crude product immediately in the next step.
Formation of bis-sulfonamideIncomplete protection of the diamine or use of unprotected ethylenediamine.Use a high-purity mono-Boc-protected ethylenediamine.
Incomplete deprotection in Part 2bInsufficient acid or reaction time.Increase the amount of TFA or extend the reaction time. Monitor closely by TLC.

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable building block for applications in drug discovery and development.

References

  • American Chemical Society.
  • Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Supporting Information.
  • Moldb. This compound.
  • ResearchGate. Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.
  • ResearchGate. Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride.
  • PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)
  • BLD Pharm. 1-Methyl-1H-pyrrole-3-sulfonyl chloride.
  • Organic Syntheses. Methanesulfonyl chloride.
  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review.
  • National Institutes of Health.
  • PubMed. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO.
  • Organic Chemistry Portal. N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines.
  • K-Chem. Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride.
  • Semantic Scholar.

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Application Note: An Integrated Strategy for the Analytical Characterization of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust characterization of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, a novel heterocyclic compound with potential applications in drug development. A multi-technique approach is presented, integrating chromatographic and spectroscopic methods to unequivocally determine the identity, purity, structure, and quality of the active pharmaceutical ingredient (API). Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are provided. This integrated workflow is designed for researchers, scientists, and quality control professionals, ensuring that the analytical data generated is reliable, reproducible, and compliant with regulatory expectations.

Introduction

This compound is a small molecule featuring a substituted pyrrole ring linked to an ethylamine moiety via a sulfonamide bridge. The unique combination of a heterocyclic aromatic ring, a flexible linker, and a basic amino group suggests its potential as a scaffold in medicinal chemistry. As with any potential drug candidate, comprehensive analytical characterization is a prerequisite for advancing through the development pipeline. Establishing the identity, purity, and stability of the compound is critical for ensuring safety and efficacy.

This application note details a suite of analytical techniques that, when used in concert, provide a complete profile of the target molecule. We will cover:

  • Chromatographic techniques (HPLC-UV, LC-MS) for separation, quantification, and impurity profiling.

  • Spectroscopic techniques (NMR, FTIR) for unambiguous structural elucidation and functional group confirmation.

  • Ancillary methods (Elemental Analysis, Residual Solvent Analysis) for confirming elemental composition and process-related impurities.

The causality behind experimental choices is explained, grounding the protocols in fundamental chemical principles and field-proven experience.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development. The properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₁₃N₃O₂SChemDraw Prediction
Molecular Weight219.27 g/mol ChemDraw Prediction
AppearanceOff-white to pale yellow solid (predicted)---
pKa (most basic)~9.5 (predicted for primary amine)ACD/Labs Prediction
UV λmax~230-240 nm (predicted for pyrrole ring)Literature Analogy [1]

Integrated Analytical Workflow

A successful characterization relies on the synergy between multiple analytical techniques. The following workflow illustrates how data from different methods are integrated to build a complete quality profile of the compound.

Integrated_Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Elucidation cluster_2 Composition & Process HPLC HPLC-UV (Purity Assay, Quantification) Report Certificate of Analysis (CoA) HPLC->Report LCMS LC-MS (Identity Confirmation, Impurity ID) LCMS->Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) NMR->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report EA Elemental Analysis (Elemental Composition) EA->Report GCMS Headspace GC-MS (Residual Solvents) GCMS->Report API API Batch N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide API->HPLC API->LCMS API->NMR API->FTIR API->EA API->GCMS

Caption: Integrated workflow for API characterization.

Chromatographic Methods for Purity and Identity

Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical compounds. [2]High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose. [3]

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The target molecule, being moderately polar due to the amine and sulfonamide groups, can be effectively retained and separated from non-polar and highly polar impurities on a C18 stationary phase. UV detection is suitable due to the UV absorbance of the pyrrole ring. [1] Protocol: Purity Determination by RP-HPLC-UV

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Rationale: Formic acid is used as a modifier to improve peak shape by protonating the primary amine, reducing tailing, and ensuring compatibility with mass spectrometry.

  • Sample Preparation:

    • Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
ColumnC18, 150 x 4.6 mm, 3.5 µmGeneral purpose column providing good retention for moderately polar molecules. [3]
Mobile PhaseGradient Elution (see table below)To ensure elution of potential impurities with a wide range of polarities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp.30 °CProvides stable retention times and good peak shapes.
Injection Vol.10 µLBalances sensitivity with the risk of column overload.
UV Detection235 nmMatches the predicted absorbance maximum (λmax) of the pyrrole chromophore.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. [4]It is the definitive method for confirming the molecular weight of the main peak and for identifying unknown impurities.

Protocol: Identity Confirmation and Impurity Identification

  • Chromatography: Use the same HPLC method as described in Section 4.1. This allows for direct correlation of the UV chromatogram with the mass data.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The primary amine is easily protonated, making ESI+ the ideal mode for generating the [M+H]⁺ ion.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 50 - 500 m/z. This range comfortably covers the molecular weight of the parent compound and potential fragments or dimers.

    • Data Analysis: Confirm that the mass spectrum of the main peak shows a prominent ion at m/z 220.08 (corresponding to [C₇H₁₃N₃O₂S + H]⁺). Analyze the mass spectra of any impurity peaks to propose their structures.

Impurity_ID_Workflow A Run Sample on HPLC-UV B Detect Main Peak and Impurity Peaks A->B C Inject into LC-MS System B->C D Correlate Retention Times (UV vs. TIC) C->D E Extract Mass Spectrum for Main Peak D->E G Extract Mass Spectra for Impurity Peaks D->G F Confirm [M+H]⁺ (m/z = 220.08) E->F H Propose Impurity Structures G->H

Caption: Workflow for impurity identification using LC-MS.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming atom connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules in solution. [5]¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides analogous information for carbon atoms.

Protocol: Structural Confirmation by ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar compounds and allows for the observation of exchangeable protons (e.g., from the amine group).

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for definitive assignments.

  • Expected ¹H NMR Spectral Features (in DMSO-d₆):

    • Pyrrole Protons: Two or three signals in the aromatic region (~6.0-7.5 ppm). The exact shifts are influenced by the sulfonamide and methyl groups. [6] * N-CH₃: A singlet around 3.6-3.8 ppm. [6] * Ethyl Chain (-CH₂-CH₂-): Two multiplets (likely triplets) between 2.8-3.5 ppm.

    • NH₂: A broad signal, the chemical shift of which is concentration-dependent.

    • Sulfonamide NH: A potential broad signal, though it may not always be observed.

  • Expected ¹³C NMR Spectral Features (in DMSO-d₆):

    • Pyrrole Carbons: Four signals in the aromatic/olefinic region (~110-140 ppm). [5] * N-CH₃: A signal around 35-40 ppm.

    • Ethyl Chain (-CH₂-CH₂-): Two signals around 35-50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent technique for identifying the presence of key functional groups. [7] Protocol: Functional Group Identification by FTIR

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples, requiring no sample preparation.

  • Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3100N-H StretchPyrrole N-H (if not substituted) / Sulfonamide N-H
3100 - 3000C-H StretchAromatic C-H (Pyrrole)
2950 - 2850C-H StretchAliphatic C-H (Ethyl, Methyl)
~1350 & ~1160S=O Stretch (asymmetric & symmetric)Sulfonamide (-SO₂N-) [8]
~1500C=C StretchPyrrole Ring [9]

Ancillary Characterization Methods

Elemental Analysis (CHNS)

Principle: Elemental analysis by combustion determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the pure compound. [10]The experimental values must match the theoretical values calculated from the molecular formula to confirm elemental composition and high purity. [11] Protocol:

  • Submit ~5 mg of highly pure, dried sample to a certified analytical laboratory.

  • Compare the returned %C, %H, %N, and %S values to the theoretical values.

    • Theoretical for C₇H₁₃N₃O₂S: C, 38.34%; H, 5.98%; N, 19.16%; S, 14.62%.

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Residual Solvent Analysis

Principle: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying residual solvents from the manufacturing process. [12]The sample is heated to volatilize the solvents, which are then separated by GC and identified by MS. [13][14] Protocol:

  • Accurately weigh a sample of the API into a headspace vial.

  • Add an appropriate solvent (e.g., DMSO).

  • Heat the vial to equilibrate the solvents between the liquid and gas phases.

  • Inject an aliquot of the headspace gas into the GC-MS system.

  • Quantify any detected solvents against a calibrated standard and ensure they are below the limits specified by ICH Q3C guidelines.

Method Validation Overview

All quantitative methods, particularly the HPLC purity assay, must be validated to ensure they are fit for purpose. [15]Validation should be performed according to ICH Q2(R1) guidelines and assess parameters such as specificity, linearity, range, accuracy, precision, and robustness. [16][17][18][19]

Conclusion

The comprehensive analytical characterization of this compound requires an integrated, multi-technique approach. The protocols outlined in this application note provide a robust framework for establishing the identity, purity, structure, and quality of this novel compound. By combining the separation power of chromatography with the detailed structural information from spectroscopy, researchers and drug development professionals can generate a complete and reliable data package to support further development activities.

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  • ResearchGate. (2022). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

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  • MDPI. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

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A Comprehensive Protocol for Evaluating the In Vitro Cytotoxicity of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutic agents necessitate rigorous evaluation of their cytotoxic potential. This document provides a detailed methodological framework for assessing the cytotoxicity of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, a novel compound incorporating both pyrrole and sulfonamide moieties. These structural motifs are present in numerous compounds with established biological activity, including anticancer agents.[1][2] Given the limited public data on this specific molecule, this guide presents a comprehensive, self-validating protocol adaptable for the initial cytotoxic screening of this and other novel chemical entities. We detail two robust, complementary cell-based assays: the MTT assay for measuring metabolic viability and the Lactate Dehydrogenase (LDH) release assay for assessing cell membrane integrity. This dual-assay approach provides a more complete profile of a compound's potential cytotoxic mechanisms.

Introduction: The Rationale for Cytotoxicity Profiling

Cell-based assays are fundamental tools in drug discovery, offering critical insights into a compound's biological effects in a physiologically relevant context.[3][4] Early-stage cytotoxicity testing is essential for identifying compounds that may be harmful to cells, thereby guiding lead optimization and preventing costly failures in later stages of drug development.[5][6]

The subject of this protocol, this compound, contains two key pharmacophores:

  • Sulfonamides (-SO₂NH₂): This functional group is a cornerstone in medicinal chemistry. Beyond their classic antimicrobial roles, sulfonamide derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects through mechanisms like cell cycle arrest and apoptosis induction.[1][7][8]

  • Pyrrole Ring: This nitrogen-containing heterocycle is a structural component in many biologically active natural products and synthetic drugs, with demonstrated antibacterial and anticancer properties.[2][9]

The combination of these moieties suggests a potential for significant biological activity, making a thorough cytotoxic evaluation imperative. This protocol outlines two standard, yet powerful, methods to quantify the compound's effect on cell health.

Principles of the Selected Cytotoxicity Assays

To ensure a comprehensive assessment, we employ two assays that measure different cellular health indicators. This approach helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death) and can provide clues about the mechanism of action.

The MTT Assay: An Indicator of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function.[10] In viable, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[11] The crystals are then solubilized, and the resulting colored solution is quantified using a spectrophotometer. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity or inhibition of cell proliferation.[10]

The LDH Release Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[13][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15][16] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product in a coupled enzymatic reaction.[14][16] The amount of color formed is proportional to the number of lysed cells, providing a direct measure of cytotoxicity.[16]

Comprehensive Experimental Workflow

This section provides a detailed, step-by-step methodology for conducting the cytotoxicity assays. It is crucial to maintain sterile conditions throughout the cell culture and handling procedures.

Materials and Reagents
Category Item Notes
Cell Lines Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)Select cell lines relevant to the intended therapeutic area. Sulfonamides have been tested on a wide variety of lines.[7][8][17]
Normal human fibroblast line (e.g., WI-38)Recommended for assessing selectivity and general toxicity.[7]
Reagents This compound"Test Compound"
Dimethyl sulfoxide (DMSO), cell culture gradeVehicle for dissolving the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Prepare a 5 mg/mL stock solution in sterile PBS.[12][18]
LDH Cytotoxicity Assay KitCommercially available (e.g., from Promega, Cayman Chemical, etc.).[14][16]
Doxorubicin or CisplatinPositive control for cytotoxicity.
Media & Buffers Appropriate cell culture medium (e.g., DMEM, RPMI-1640)Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS), sterileFor washing cells and preparing solutions.
Trypsin-EDTA (0.25%)For cell detachment.
Equipment Humidified incubator (37°C, 5% CO₂)
Laminar flow hoodFor sterile cell culture work.
96-well flat-bottom cell culture plates
Multi-well spectrophotometer (plate reader)Capable of reading absorbance at relevant wavelengths (e.g., 490 nm for LDH, 570 nm for MTT).[14]
Inverted microscopeFor cell morphology checks.
Multichannel pipettes and sterile tips
Step 1: Cell Culture and Seeding

The initial step involves plating the cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.[19]

  • Cell Maintenance: Culture cells according to standard protocols. Ensure cells are healthy and sub-confluent before starting the assay.

  • Harvesting: Wash cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Seeding: Dilute the cell suspension to the desired concentration (typically 5,000–10,000 cells/well) in 100 µL of complete medium. Seed the cells into a 96-well plate.[19]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.[11]

Step 2: Compound Preparation and Cell Treatment
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compound and positive control (Doxorubicin) in DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in serum-free medium to create a range of working concentrations. A typical experiment might use 8 to 10 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤0.5%). This represents 100% viability.

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3A: Performing the MTT Assay
  • Add MTT Reagent: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[18]

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[12] Check for purple precipitate formation under a microscope.

  • Solubilize Crystals: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[20]

  • Read Absorbance: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Step 3B: Performing the LDH Assay
  • Prepare Controls: This assay requires an additional control: a "Maximum LDH Release" control. For these wells, add 10 µL of the Lysis Buffer provided in the kit 45 minutes before the end of the incubation period to completely lyse the cells.[21]

  • Collect Supernatant: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[14]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[21]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50-100 µL of this mixture to each well of the new plate containing the supernatant.[16][21]

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[14][21]

  • Read Absorbance: Measure the absorbance at 490 nm using a plate reader.[14]

Data Analysis and Interpretation

Calculating Percentage Viability/Cytotoxicity

For the MTT Assay: The percentage of cell viability is calculated as: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

For the LDH Assay: The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Abs_spontaneous refers to the absorbance of the vehicle control supernatant.

  • Abs_maximum refers to the absorbance of the lysis buffer control supernatant.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is a key measure of a compound's potency. It represents the concentration of a drug that is required to inhibit a biological process by 50%.[22]

  • Plot Data: Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[23]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve. A lower IC₅₀ value indicates greater potency.[22] The determination of this value is crucial for comparing the efficacy of different compounds and for selecting doses for further studies.[22][24]

Visualizations of Experimental Protocols

The following diagrams illustrate the core workflows for the cytotoxicity assays described.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay p1 Seed cells in 96-well plate p2 Incubate 24h for attachment p1->p2 p3 Prepare serial dilutions of test compound p2->p3 t1 Treat cells with compound dilutions p3->t1 t2 Incubate for 24-72 hours t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate 2-4h (Formazan formation) a1->a2 a3 Add DMSO to dissolve crystals a2->a3 a4 Read Absorbance at 570 nm a3->a4 end end a4->end Calculate % Viability and IC50 Value

Caption: Workflow for the MTT-based cell viability assay.

LDH_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: LDH Assay p1 Seed cells in 96-well plate p2 Incubate 24h for attachment p1->p2 p3 Prepare serial dilutions of test compound p2->p3 t1 Treat cells with compound dilutions p3->t1 t2 Incubate for 24-72 hours t1->t2 a1 Centrifuge plate t2->a1 a2 Transfer supernatant to new plate a1->a2 a3 Add LDH reaction mixture a2->a3 a4 Incubate 30 min at room temp a3->a4 a5 Read Absorbance at 490 nm a4->a5 end end a5->end Calculate % Cytotoxicity and IC50 Value

Caption: Workflow for the LDH-based cytotoxicity assay.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health (NIH). Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • LDH cytotoxicity assay. (2023). Protocols.io. Available from: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information (NCBI). Available from: [Link]

  • LDH Assay. Cell Biologics Inc. Available from: [Link]

  • Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. (2022). PubMed. Available from: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). National Institutes of Health (NIH). Available from: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023). ACS Omega. Available from: [Link]

  • A review for cell-based screening methods in drug discovery. (2022). National Institutes of Health (NIH). Available from: [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2023). PubMed Central (PMC). Available from: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2023). Bitesize Bio. Available from: [Link]

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  • How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. Available from: [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available from: [Link]

  • The Importance of IC50 Determination. (2022). Visikol. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (2021). Bioprotocol. Available from: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2016). PubMed Central (PMC). Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2010). PubMed Central (PMC). Available from: [Link]

  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (2014). PubMed Central (PMC). Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Available from: [Link]

  • Mechanisms of Antibacterial Drugs. Lumen Learning. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central (PMC). Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Available from: [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. (2022). PubMed. Available from: [Link]

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Application Notes and Protocols: Molecular Docking Studies of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is a novel synthetic compound featuring a pyrrole core, a structural motif present in numerous biologically active molecules with antibacterial, antiviral, and antitumor properties.[1] The presence of a sulfonamide group suggests its potential interaction with a variety of protein targets, as sulfonamides are a well-established class of therapeutic agents.[2][3] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns.[4][5] This information is invaluable in the early stages of drug discovery for hit identification and lead optimization.

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound against three potential and biologically relevant protein targets: Carbonic Anhydrase II, Histone Deacetylase 2 (HDAC2), and Penicillin-Binding Protein 2X (PBP-2X).

Target Rationale
  • Carbonic Anhydrase II (CA II): Sulfonamides are classical inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[3][6] CA II is a well-characterized isoform, and its inhibition has therapeutic applications.[7]

  • Histone Deacetylase 2 (HDAC2): HDACs are epigenetic modifiers and are considered promising targets for cancer therapy.[8] Several sulfonamide-containing compounds have been identified as HDAC inhibitors.[9][10][11][12]

  • Penicillin-Binding Protein 2X (PBP-2X): PBPs are key enzymes in bacterial cell wall synthesis, and their inhibition is the mechanism of action for β-lactam antibiotics.[4] Sulfonamides have also been investigated as potential inhibitors of bacterial PBPs.[2][4]

Experimental Workflow Overview

The molecular docking workflow involves several key stages, from the initial preparation of the ligand and protein structures to the final analysis of the docking results. This systematic process ensures the reliability and reproducibility of the in silico experiment.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Grid_Gen Grid Box Generation (Defining the Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Retrieval, Cleaning & Optimization) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results_Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Results_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Results_Analysis->Interaction_Analysis

Figure 1: A generalized workflow for molecular docking studies.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is a critical first step for a meaningful docking study.[13][14] This involves generating a 3D structure for the ligand and cleaning the protein structure from a publicly available database.

Ligand Preparation Protocol

The ligand, this compound, needs to be converted into a 3D structure and energy minimized to obtain a stable conformation.

Step-by-Step Methodology:

  • 2D Structure to 3D Conversion:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure into a 3D format (e.g., .sdf or .mol2). Most chemical drawing software has this functionality built-in.

  • Energy Minimization:

    • Use a molecular modeling software (e.g., Avogadro, UCSF Chimera) to perform energy minimization of the 3D ligand structure.[15]

    • Employ a suitable force field (e.g., MMFF94 or UFF) for the minimization. This step ensures that the ligand is in a low-energy, stable conformation.

  • File Format Conversion for Docking:

    • The energy-minimized ligand structure needs to be converted to the PDBQT file format, which is required for AutoDock Vina. This can be done using AutoDock Tools or other compatible software.[16] This process adds partial charges and defines rotatable bonds.

Target Protein Preparation Protocol

The 3D structures of the target proteins are typically obtained from the Protein Data Bank (PDB). These structures often contain water molecules, co-factors, and other heteroatoms that need to be removed.

Step-by-Step Methodology:

  • PDB Structure Retrieval:

    • Download the crystal structures of the target proteins from the PDB database ([Link]).

    • Recommended PDB IDs:

      • Carbonic Anhydrase II: 3K34[7]

      • Histone Deacetylase 2: 4LXZ

      • Penicillin-Binding Protein 2X: 1QMF

  • Protein Cleaning and Optimization:

    • Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).

    • Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.

    • Check for and repair any missing residues or atoms in the protein structure.

  • Preparation for Docking:

    • Add polar hydrogens to the protein structure.[17]

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT format using AutoDock Tools.[17]

Part 2: Molecular Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its accuracy and speed. The docking process involves defining a search space (grid box) on the target protein and then running the docking simulation.

Grid Box Generation

The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose of the ligand.[18] It is crucial to center the grid box on the active site of the target protein.

Step-by-Step Methodology:

  • Identify the Active Site:

    • The active site can be identified from the literature or by observing the binding location of a co-crystallized ligand in the original PDB file.

  • Define Grid Box Parameters:

    • Using AutoDock Tools, define the center and dimensions (x, y, z) of the grid box to encompass the entire active site.[18]

    • A typical grid box size is 20 x 20 x 20 Å, but this may need to be adjusted based on the size of the active site.

Running the Docking Simulation

Once the ligand, protein, and grid parameters are prepared, the docking simulation can be initiated.

Step-by-Step Methodology:

  • Configuration File:

    • Create a configuration text file that specifies the paths to the prepared ligand (PDBQT), protein (PDBQT), and the grid box parameters.

  • Command Line Execution:

    • Run AutoDock Vina from the command line, providing the configuration file as input.[18]

    • The exhaustiveness parameter can be increased to improve the thoroughness of the search, with a default value of 8.[18]

  • Output Files:

    • AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their binding affinity scores. A log file containing the binding affinity scores for each pose will also be generated.

Part 3: Analysis and Interpretation of Docking Results

The analysis of docking results is a crucial step to gain meaningful insights from the simulation.[19][20] This involves evaluating the binding affinities and visualizing the protein-ligand interactions.

Binding Affinity Analysis

The binding affinity is reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted binding.[21]

Data Presentation:

Target ProteinPDB IDBest Binding Affinity (kcal/mol)
Carbonic Anhydrase II3K34[Example Value: -7.8]
Histone Deacetylase 24LXZ[Example Value: -8.5]
Penicillin-Binding Protein 2X1QMF[Example Value: -6.9]

Note: The values in the table are hypothetical and should be replaced with the actual results from the docking simulation.

Interaction Visualization and Analysis

Visualizing the predicted binding poses allows for a detailed examination of the interactions between the ligand and the protein's active site residues.[21]

Step-by-Step Methodology:

  • Load Docking Results:

    • Load the protein PDBQT file and the output ligand PDBQT file into a molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

  • Analyze Interactions:

    • Identify and analyze the key interactions, such as:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Salt Bridges: Electrostatic interactions between charged residues.

  • 2D Interaction Diagrams:

    • Generate 2D diagrams of the protein-ligand interactions for clear visualization and reporting. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used for this purpose.[22]

G cluster_ligand Ligand: this compound cluster_protein Protein Active Site Residue Pyrrole Pyrrole Ring Residue Amino Acid Residue (e.g., HIS, ASP, TYR) Pyrrole->Residue Hydrophobic Interaction Sulfonamide Sulfonamide Group Sulfonamide->Residue Hydrogen Bond Aminoethyl Aminoethyl Chain Aminoethyl->Residue Ionic Interaction

Figure 2: A conceptual diagram of potential ligand-protein interactions.

Conclusion

This application note provides a detailed protocol for conducting molecular docking studies of this compound with three therapeutically relevant protein targets. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can guide further experimental validation and drug development efforts. The interpretation of docking results, including binding energy and specific molecular interactions, is essential for making informed decisions in the drug discovery pipeline.

References

  • Romanian Journal of Biophysics. MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]

  • Seydel, J. K. (1968). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

  • World Journal of Pharmaceutical Research. (2024). Drug likeness and docking studies of sulfonamide derivatives. [Link]

  • Scripps Research. Session 4: Introduction to in silico docking. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Swiss Institute of Bioinformatics. SwissDock. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Arkivoc. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. [Link]

  • PMC - NIH. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]

  • Frontiers. (2011). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • ResearchGate. (2025). Antibacterial activity of new silatrane pyrrole-2-carboxamide hybrids. [Link]

  • RSC Publishing. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. [Link]

  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]

  • The Scripps Research Institute. AutoDock Vina. [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]

  • PubMed. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • PMC - NIH. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas. [Link]

  • MDPI. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • Pure. Synthesis of sulfonamides and evaluation of their histone deacetylase (HDAC) activity. [Link]

  • PubMed. (2002). Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors. [Link]

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Application Notes and Protocols for the Evaluation of Novel Pyrrole Sulfonamide Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrrole Sulfonamides in Oncology

The confluence of the pyrrole scaffold, a privileged structure in medicinal chemistry, and the sulfonamide functional group has given rise to a class of compounds with significant potential in anticancer drug discovery.[1][2] Pyrrole derivatives are integral components of numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer effects.[1] The sulfonamide moiety is a well-established pharmacophore, contributing to various pharmacological activities such as antibacterial and anticancer properties.[3][4]

This document provides a comprehensive guide for the investigation of novel pyrrole sulfonamide analogs, using N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide as a representative scaffold, in cancer cell line studies. In the absence of specific biological data for this particular compound, this guide is structured as a strategic workflow to systematically characterize its potential as an anticancer agent. The protocols and experimental designs are based on the known mechanisms of action of related sulfonamide and pyrrole-containing compounds, which have been shown to induce apoptosis, inhibit cell cycle progression, and target key signaling pathways in cancer cells.[3]

Section 1: Initial Compound Characterization and Handling

Prior to initiating biological assays, it is imperative to characterize and properly handle the test compound to ensure the reliability and reproducibility of experimental results.

1.1. Compound Identity and Purity Verification:

  • Source: this compound (CAS: 1096270-51-7).[5]

  • Molecular Formula: C₇H₁₃N₃O₂S.[5]

  • Molecular Weight: 203.26 g/mol .[5]

  • Purity: It is crucial to confirm the purity of the compound, typically supplied at ≥95%, using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

1.2. Preparation of Stock Solutions:

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Causality: DMSO is a common solvent for dissolving organic molecules for in vitro assays. Preparing single-use aliquots is a critical step to maintain the stability and integrity of the compound throughout the duration of the study.

Section 2: Primary Anticancer Screening: Determining Cytotoxicity

The initial step in evaluating a novel compound is to determine its cytotoxic effects across a panel of cancer cell lines. This provides essential information on its potency and selectivity.

2.1. Rationale for Cell Line Selection: A diverse panel of cancer cell lines should be selected to assess the breadth of the compound's activity. The choice of cell lines should be guided by the therapeutic indication of interest and can include, but is not limited to:

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)

  • Cervical Cancer: HeLa

  • Lung Cancer: A549

  • Melanoma: MeWo

  • Osteosarcoma: MG-63

A non-cancerous cell line, such as human dermal fibroblasts, should be included to assess for general cytotoxicity and to determine a preliminary therapeutic window.[6]

2.2. Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (specific to each cell line)

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrole sulfonamide compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Cell LineCompoundIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7This compound[Insert Data][Insert Data]
MDA-MB-231This compound[Insert Data][Insert Data]
HeLaThis compound[Insert Data][Insert Data]
A549This compound[Insert Data][Insert Data]
MeWoThis compound[Insert Data][Insert Data]
MG-63This compound[Insert Data][Insert Data]
FibroblastsThis compound[Insert Data][Insert Data]

Section 3: Elucidating the Mechanism of Action

Following the determination of cytotoxicity, the next phase of investigation focuses on understanding how the pyrrole sulfonamide analog exerts its anticancer effects. Based on literature for similar compounds, key areas to investigate include cell cycle progression and apoptosis.[3][7]

3.1. Experimental Workflow for Mechanistic Studies

workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification (Hypothetical) start Select Cancer Cell Lines viability Cell Viability Assay (MTT) Determine IC50 values start->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle Treat with IC50 concentrations apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis Treat with IC50 concentrations western_blot Western Blot Analysis (Key Protein Expression) cell_cycle->western_blot Investigate cell cycle regulator proteins apoptosis->western_blot Investigate apoptosis marker proteins target Investigate Potential Targets (e.g., Tubulin, Kinases) western_blot->target

Caption: Experimental workflow for characterizing a novel pyrrole sulfonamide.

3.2. Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrrole sulfonamide at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

3.3. Protocol: Apoptosis Assay (Annexin V/PI Staining)

Rationale: Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs.[3] This assay uses Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which enters cells with compromised membranes (late apoptotic or necrotic cells), to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

3.4. Hypothetical Signaling Pathway Targeted by Pyrrole Sulfonamides

Based on the known mechanisms of related compounds, a novel pyrrole sulfonamide may induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound Pyrrole Sulfonamide p21 p21 compound->p21 upregulates bcl2 Bcl-2 compound->bcl2 downregulates cdk2 CDK2 p21->cdk2 inhibits g1_s_arrest G1/S Arrest cdk2->g1_s_arrest cyclin_e Cyclin E cyclin_e->cdk2 activates bax Bax caspase3 Caspase-3 bax->caspase3 activates bcl2->bax inhibits apoptosis_node Apoptosis caspase3->apoptosis_node

Caption: Hypothetical signaling pathway for a pyrrole sulfonamide.

3.5. Protocol: Western Blot Analysis

Rationale: To validate the findings from the cell cycle and apoptosis assays, and to probe the hypothetical signaling pathway, Western blotting is used to measure the expression levels of key proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p21, CDK2, Cyclin E, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to the loading control.

Section 4: Advanced Studies and Future Directions

Should the initial characterization reveal promising anticancer activity, further studies can be undertaken to delve deeper into the compound's mechanism and potential for therapeutic development.

  • Target Identification: Employ techniques such as thermal shift assays, affinity chromatography, or computational modeling to identify the direct molecular target(s) of the compound. Potential targets for sulfonamides include VEGFR-2 and for pyrrole derivatives could be components of cell proliferation pathways.[8][9]

  • In Vivo Efficacy: Evaluate the compound's antitumor activity in animal models (e.g., xenograft models).

  • Pharmacokinetic and Pharmacodynamic Studies: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial evaluation of novel pyrrole sulfonamide compounds, such as this compound, in cancer cell line studies. By systematically progressing from broad cytotoxicity screening to detailed mechanistic investigations, researchers can effectively characterize the anticancer potential of new chemical entities and identify promising candidates for further preclinical and clinical development.

References

  • Al-Hussain, S. A., Al-Wabli, R. I., Al-Zharani, M. A., Al-Shaeri, M. A., Al-Qahtani, S. D., & Al-Agamy, M. H. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 18(3), 391.
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  • ResearchGate. (2025). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines.
  • Riverland Trading. (n.d.). N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane Supplier. Retrieved from [Link]

  • Shalaby, M. A., Fahim, A. M., & Rizk, S. A. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1, 15-26.
  • Simionescu, N., et al. (2025). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Solid-phase synthesis of a pyrrole library and identification of bioactive compounds. (2025).
  • Zafar, H., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal.
  • Zhang, Y., et al. (2025).
  • MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank.
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  • U.S. Patent No. 7,132,444 B2. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • ResearchGate. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.
  • PubMed Central. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)

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Application Notes and Protocols for the Evaluation of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide as a Putative Radiosensitizer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the preclinical evaluation of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, a novel pyrrole sulfonamide derivative, as a potential radiosensitizer. Radiotherapy is a cornerstone of cancer treatment, and radiosensitizers are agents designed to increase the susceptibility of tumor cells to radiation, thereby enhancing therapeutic efficacy.[1] The protocols detailed herein encompass a multi-tiered approach, beginning with essential physicochemical characterization and progressing through rigorous in vitro and in vivo testing. The overarching goal is to elucidate the compound's ability to augment radiation-induced cytotoxicity, delineate its mechanism of action, and establish a preliminary therapeutic window.

Introduction: The Rationale for Novel Radiosensitizers

The efficacy of radiotherapy is often limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues.[2] Radiosensitizers aim to overcome these challenges by modulating key cellular pathways involved in DNA damage response, cell cycle progression, and tumor microenvironment, such as hypoxia.[3][4] The mechanisms of action for radiosensitizers are diverse and can include the enhancement of radiation-induced DNA damage, inhibition of DNA repair pathways, and promotion of cell death.[1][5]

Pyrrole and sulfonamide moieties are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[6][7] The exploration of this compound as a radiosensitizer is predicated on the hypothesis that its unique chemical structure may interfere with cellular responses to ionizing radiation, potentially leading to synergistic tumor cell killing. This guide provides the experimental blueprint to rigorously test this hypothesis.

Preliminary Characterization of the Test Article

Prior to biological evaluation, a thorough characterization of this compound is imperative.

2.1. Solubility and Stability Assessment

A fundamental prerequisite for in vitro and in vivo studies is to determine the solubility of the compound in biocompatible solvents.

Parameter Protocol Objective
Solubility Testing Prepare serial dilutions of the compound in common solvents (e.g., DMSO, ethanol, PBS). Assess for precipitation visually and by spectrophotometry.To identify a suitable solvent and determine the maximum stock concentration.
Stability Analysis Incubate the compound in the chosen solvent and in complete cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze for degradation using HPLC.To ensure the compound remains stable under experimental conditions.

2.2. Determination of Inherent Cytotoxicity

It is crucial to distinguish between the compound's inherent cytotoxic effects and its radiosensitizing properties. This is achieved by assessing cell viability across a range of concentrations without radiation.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the compound concentration.

In Vitro Evaluation of Radiosensitizing Effects

The following in vitro assays are designed to systematically assess the radiosensitizing potential of this compound.

Clonogenic Survival Assay: The Gold Standard for Radiosensitivity

The clonogenic assay is the definitive method for measuring cell reproductive death following treatment with ionizing radiation.[8][9]

Protocol: Clonogenic Survival Assay

  • Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.[9]

  • Cell Seeding: Plate a predetermined number of cells (ranging from 100 to 8,000, depending on the radiation dose) into 6-well plates. Allow cells to attach for a few hours.[10]

  • Treatment: Pre-treat the cells with a non-toxic concentration (e.g., IC10 or IC20 as determined by the MTT assay) of this compound for a specified duration (e.g., 24 hours) before irradiation.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the medium with fresh medium (with or without the compound, depending on the experimental design) and incubate for 1-3 weeks, until colonies of at least 50 cells are visible in the control plates.[8]

  • Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with a solution such as 10% formalin or a methanol/acetic acid mixture. Stain with 0.5% crystal violet.[11]

  • Colony Counting: Count the colonies containing ≥50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot the log of the surviving fraction against the radiation dose to generate cell survival curves. The Dose Enhancement Factor (DEF) can be calculated to quantify the radiosensitizing effect.

G cluster_workflow Clonogenic Assay Workflow A Seed Cells B Pre-treat with Compound A->B C Irradiate (0-8 Gy) B->C D Incubate (1-3 weeks) C->D E Fix and Stain Colonies D->E F Count Colonies E->F G Calculate Survival Fraction & DEF F->G

Caption: Workflow for the clonogenic survival assay.

Assessment of DNA Double-Strand Breaks (DSBs)

Ionizing radiation induces various forms of DNA damage, with double-strand breaks (DSBs) being the most lethal.[12] The phosphorylation of histone H2AX to form γ-H2AX is a sensitive marker for DSBs.[13] A potent radiosensitizer may increase the initial number of DSBs or impair their repair.

Protocol: γ-H2AX Immunofluorescence Assay

  • Cell Culture: Grow cells on coverslips or in chamber slides.

  • Treatment and Irradiation: Treat cells with this compound, followed by irradiation (e.g., 2 Gy).

  • Time-Course Analysis: Fix cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to assess both the induction and resolution of γ-H2AX foci.

  • Immunostaining: Permeabilize the cells and block non-specific binding. Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., Fiji) to quantify the number of γ-H2AX foci per nucleus. An increase in foci at early time points or persistence of foci at later time points in the combination treatment group compared to radiation alone suggests a radiosensitizing effect.

Cell Cycle Analysis

The phase of the cell cycle at the time of irradiation significantly influences radiosensitivity, with cells in the G2/M phase being the most sensitive.[1] A radiosensitizer may act by causing cells to accumulate in this phase.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound, radiation, or a combination of both.

  • Cell Harvesting: Harvest the cells at desired time points and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. RNase treatment is crucial to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Radiosensitizers can enhance radiation-induced apoptosis. The externalization of phosphatidylserine (PS) is an early marker of apoptosis and can be detected using Annexin V.[5]

Protocol: Annexin V/PI Apoptosis Assay

  • Treatment and Harvesting: Treat cells as required and harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate at room temperature in the dark for 15-20 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

G cluster_pathway Proposed Radiosensitization Mechanism Compound N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide Repair_Inhibition Inhibition of DNA Repair Compound->Repair_Inhibition Cell_Cycle_Arrest G2/M Arrest Compound->Cell_Cycle_Arrest Radiation Ionizing Radiation DNA_Damage Increased DNA DSBs Radiation->DNA_Damage Apoptosis Enhanced Apoptosis DNA_Damage->Apoptosis Cell_Death Tumor Cell Death DNA_Damage->Cell_Death Repair_Inhibition->DNA_Damage Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Potential mechanisms of radiosensitization.

In Vivo Evaluation in Xenograft Models

In vivo studies are essential to confirm the in vitro findings and to assess the therapeutic potential and toxicity of the compound in a more complex biological system. Patient-derived xenograft (PDX) models are increasingly favored as they better recapitulate the heterogeneity of human tumors.

4.1. Tumor Xenograft Model

Protocol: Subcutaneous Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

  • Randomization: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Radiation alone

    • This compound + Radiation

  • Dosing and Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on pharmacokinetic studies. Radiation is typically delivered locally to the tumor.

  • Efficacy Endpoints:

    • Tumor Growth Delay: Monitor tumor volume over time. The primary endpoint is the time for tumors to reach a predetermined size.

    • Tumor Growth Inhibition: Compare the final tumor volume between groups.

  • Toxicity Assessment: Monitor animal body weight, clinical signs of distress, and perform histological analysis of major organs at the end of the study.

Parameter Description
Animal Strain Athymic Nude or NSG mice
Cell Line Human cancer cell line (e.g., A549, FaDu)
Tumor Implantation Subcutaneous, right flank
Compound Dose To be determined by MTD studies
Radiation Schedule e.g., single dose of 10 Gy or fractionated (2 Gy x 5)
Primary Endpoint Tumor growth delay
Secondary Endpoints Body weight change, survival, biomarker analysis

Data Analysis and Interpretation

Rigorous statistical analysis is paramount. For in vitro assays, use t-tests or ANOVA to compare treatment groups. For in vivo studies, tumor growth curves should be analyzed using appropriate statistical models, and survival data can be analyzed using Kaplan-Meier curves and the log-rank test. A statistically significant enhancement of tumor growth delay in the combination therapy group compared to the individual treatments would support the radiosensitizing activity of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive and systematic approach to evaluate the potential of this compound as a novel radiosensitizer. By progressing from fundamental characterization to detailed in vitro mechanistic studies and culminating in in vivo efficacy models, researchers can generate the robust data package necessary to determine the clinical translational potential of this compound.

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In vivo experimental design for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the in vivo experimental design for studies of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (Cmpd-X), a novel investigational compound. This document provides a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction to this compound (Cmpd-X)

This compound, hereafter designated as Cmpd-X, is a synthetic small molecule developed as a potential therapeutic agent. For the purposes of this guide, Cmpd-X is hypothesized to be a potent and selective inhibitor of Receptor Tyrosine Kinase Z (RTK-Z), a novel kinase implicated in the progression of aggressive cancers such as Glioblastoma Multiforme (GBM). The rationale for in vivo testing is to establish the preclinical efficacy, safety, and pharmacokinetic profile of Cmpd-X in a relevant disease model.

Part 1: Preclinical In Vivo Experimental Design

The successful in vivo evaluation of Cmpd-X hinges on a meticulously planned experimental design. This section outlines the critical components of such a design, from model selection to endpoint analysis.

Animal Model Selection: Orthotopic Glioblastoma Xenograft Model

The choice of animal model is paramount for obtaining clinically relevant data. For a GBM-targeted therapeutic, an orthotopic xenograft model using human glioblastoma cells implanted into the brain of immunodeficient mice is the gold standard. This model recapitulates the tumor microenvironment and growth patterns observed in human patients.

Protocol 1: Establishment of Orthotopic Glioblastoma Xenograft in Mice

  • Cell Culture: U87 MG human glioblastoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for one week prior to the procedure.

  • Surgical Procedure:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotactic frame.

    • Create a small incision in the scalp to expose the skull.

    • Using a micro-drill, create a small burr hole at the predetermined coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma, and 3.0 mm deep).

    • Slowly inject 5 µL of a cell suspension containing 1 x 10^5 U87 MG cells into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly, and suture the scalp incision.

  • Post-operative Care: Administer analgesics as per veterinary guidelines and monitor the animals daily for any signs of distress.

  • Tumor Growth Monitoring: Tumor growth can be monitored non-invasively using bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) starting 7-10 days post-implantation.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cmpd-X is crucial for determining the optimal dosing regimen.

1.2.1 Pharmacokinetic Study Design

A preliminary PK study should be conducted in healthy, non-tumor-bearing mice to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

Parameter Description
Administration Routes Intravenous (IV) bolus and oral gavage (PO) to determine bioavailability.
Dose Levels A minimum of three dose levels for each route.
Sampling Time Points Frequent sampling initially (e.g., 5, 15, 30 min) and less frequent later (e.g., 1, 2, 4, 8, 24 hours).
Sample Collection Blood samples collected via tail vein or retro-orbital sinus at specified time points.
Analysis Plasma concentrations of Cmpd-X are quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

1.2.2 Pharmacodynamic Study Design

PD studies aim to link the drug concentration to its biological effect. In the context of Cmpd-X, this would involve measuring the inhibition of the RTK-Z signaling pathway in tumor tissue.

Protocol 2: Pharmacodynamic Assessment in Tumor-Bearing Mice

  • Dosing: Once tumors are established, administer a single dose of Cmpd-X to a cohort of mice.

  • Tissue Collection: At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the animals and collect tumor tissue and plasma.

  • Analysis:

    • Western Blot: Analyze tumor lysates for the phosphorylation status of RTK-Z and its downstream effectors (e.g., p-AKT, p-ERK). A decrease in phosphorylation would indicate target engagement.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular response to Cmpd-X.

Efficacy Study Design

The primary goal of the efficacy study is to determine if Cmpd-X can inhibit tumor growth and improve survival in the GBM model.

Workflow for In Vivo Efficacy Study

G A Establish Orthotopic GBM Tumors B Tumor Confirmation & Randomization A->B C Treatment Initiation B->C D Group 1: Vehicle Control C->D E Group 2: Cmpd-X (Low Dose) C->E F Group 3: Cmpd-X (High Dose) C->F G Group 4: Positive Control (e.g., Temozolomide) C->G H Monitor Tumor Growth (Bioluminescence/MRI) D->H I Monitor Body Weight & Clinical Signs D->I E->H E->I F->H F->I G->H G->I J Survival Endpoint H->J I->J K Terminal Tissue Collection & Analysis J->K

Caption: Workflow for the in vivo efficacy study of Cmpd-X.

Protocol 3: Efficacy Evaluation in Orthotopic GBM Model

  • Tumor Implantation and Monitoring: Establish orthotopic GBM tumors as described in Protocol 1.

  • Randomization: Once tumors reach a predetermined size (e.g., detectable by bioluminescence), randomize the mice into treatment groups (n=10-15 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: Cmpd-X at a low dose.

    • Group 3: Cmpd-X at a high dose.

    • Group 4: Positive control (e.g., Temozolomide).

  • Dosing Regimen: Dosing frequency and route will be informed by the PK study.

  • Endpoints:

    • Primary Endpoint: Overall survival.

    • Secondary Endpoints: Tumor growth inhibition (measured by imaging), body weight, and clinical signs of toxicity.

  • Terminal Analysis: At the end of the study or when animals reach a humane endpoint, collect tumors for histological and molecular analysis.

Part 2: Safety and Toxicology Assessment

A preliminary assessment of the safety and tolerability of Cmpd-X is essential.

2.1 Acute Toxicity Study

An acute toxicity study in healthy mice can help identify the maximum tolerated dose (MTD) and potential target organs of toxicity.

Parameter Description
Dose Escalation A single, escalating dose of Cmpd-X is administered to different cohorts of mice.
Observation Period Animals are observed for 14 days for signs of toxicity, including changes in behavior, body weight, and food/water intake.
Necropsy At the end of the observation period, a full necropsy is performed, and major organs are collected for histopathological examination.
Blood Analysis Blood samples are collected for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.

Part 3: Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. Survival data should be analyzed using Kaplan-Meier curves and the log-rank test. Tumor growth data can be analyzed using a two-way ANOVA.

Hypothesized Signaling Pathway of RTK-Z and Inhibition by Cmpd-X

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK-Z RTK-Z Growth Factor->RTK-Z PI3K PI3K RTK-Z->PI3K RAS RAS RTK-Z->RAS Cmpd-X Cmpd-X Cmpd-X->RTK-Z Inhibition AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this target molecule. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the common challenges encountered during this synthesis.

Introduction to the Synthetic Strategy

The synthesis of this compound typically proceeds through a two-step sequence. This strategy is designed to ensure regioselectivity and minimize the formation of undesired side products, a common challenge when working with multi-functional reagents like ethylenediamine.

The proposed synthetic pathway involves:

  • Monoprotection of Ethylenediamine: One of the amino groups of ethylenediamine is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent di-sulfonylation in the subsequent step.

  • Sulfonamide Bond Formation: The mono-Boc-protected ethylenediamine is then reacted with 1-methyl-1H-pyrrole-3-sulfonyl chloride to form the sulfonamide bond.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired this compound.

This guide will address potential issues and optimization points for each of these critical stages.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection A Ethylenediamine C N-(tert-butoxycarbonyl)ethane-1,2-diamine (Boc-ethylenediamine) A->C Base (e.g., TEA) Solvent (e.g., DCM) B Di-tert-butyl dicarbonate (Boc)2O B->C E tert-butyl (2-((1-methyl-1H-pyrrol-3-yl)sulfonamido)ethyl)carbamate C->E Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) D 1-Methyl-1H-pyrrole-3-sulfonyl chloride D->E F This compound E->F Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: A three-step workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Boc Protection) - Di-Boc formation: Excess (Boc)₂O or prolonged reaction time. - Incomplete reaction: Insufficient (Boc)₂O or base.- Use a slight excess of ethylenediamine to favor mono-protection. - Slowly add (Boc)₂O to the reaction mixture. - Monitor the reaction closely by TLC.
Low Yield in Step 2 (Sulfonylation) - Hydrolysis of sulfonyl chloride: Presence of moisture in the solvent, glassware, or reagents.[1] - Competitive reaction with base: Use of a nucleophilic base. - Formation of di-sulfonated byproduct: Reaction with unprotected ethylenediamine.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[1] - Use anhydrous solvents. - Use a non-nucleophilic base like pyridine or triethylamine.[1] - Ensure complete conversion in the protection step.
Formation of Multiple Side Products in Step 2 - Instability of the pyrrole ring: Pyrrole and its derivatives can be unstable under certain conditions, such as strong acids or high temperatures.[1] - Reaction at other positions of the pyrrole ring: While the 3-sulfonyl chloride is the reactant, side reactions can occur.- Maintain a low reaction temperature (e.g., 0 °C to room temperature). - Use a mild base. - Purify the 1-methyl-1H-pyrrole-3-sulfonyl chloride before use to remove any impurities that could catalyze side reactions.
Incomplete Deprotection in Step 3 - Insufficient acid: Not enough acid to fully cleave the Boc group. - Short reaction time: The reaction may not have proceeded to completion.- Use a larger excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.[2] - Increase the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.
Difficulty in Purifying the Final Product - Residual starting materials or byproducts. - Product is a salt: If an acid like HCl is used for deprotection, the product will be the hydrochloride salt, which may have different solubility properties.- Use column chromatography for purification. A gradient of methanol in dichloromethane is often effective for polar amines. - If the product is a salt, it may be purified by recrystallization from a suitable solvent system like methanol/ether.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a protecting group for ethylenediamine?

Ethylenediamine has two primary amine groups of similar reactivity. If unprotected ethylenediamine is reacted directly with 1-methyl-1H-pyrrole-3-sulfonyl chloride, a significant portion of the product will be the di-sulfonated species, where both amino groups have reacted with the sulfonyl chloride. This leads to a lower yield of the desired mono-sulfonated product and complicates the purification process. Using a protecting group like Boc allows for the selective reaction of one amino group, which can then be deprotected in a later step to reveal the desired primary amine.

Q2: What is the best base to use for the sulfonylation reaction (Step 2)?

A non-nucleophilic organic base is highly recommended.[1] Pyridine or triethylamine are common choices. These bases are capable of neutralizing the HCl that is generated during the reaction without competing with the amino group of the Boc-protected ethylenediamine as a nucleophile. Using a strong, nucleophilic base could lead to unwanted side reactions with the sulfonyl chloride.

Q3: My 1-methyl-1H-pyrrole-3-sulfonyl chloride appears dark and oily. Can I still use it?

Sulfonyl chlorides are highly reactive and can degrade upon storage, especially if exposed to moisture.[1] A dark color may indicate the presence of impurities or decomposition products. It is highly recommended to use freshly prepared or purified sulfonyl chloride for the best results. If the purity is questionable, it can be purified by distillation under reduced pressure or by recrystallization, though care must be taken due to its reactivity.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all steps of this synthesis.[2] For the protection and sulfonylation steps, a mobile phase of ethyl acetate/hexanes can be used. For the deprotection step, a more polar mobile phase, such as dichloromethane/methanol with a small amount of triethylamine (to prevent streaking of the amine), is suitable. Staining with ninhydrin can be used to visualize the primary amine in the final product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: What are the key safety precautions for this synthesis?

  • Sulfonyl chlorides: Are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Boc anhydride: Is a solid that can cause respiratory irritation. Handle in a well-ventilated area.

  • Trifluoroacetic acid (TFA): Is a strong, corrosive acid. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Always work in a fume hood.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)ethane-1,2-diamine
  • Dissolve ethylenediamine (5 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in DCM.

  • Slowly add the (Boc)₂O solution to the stirred ethylenediamine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM, stained with ninhydrin).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl (2-((1-methyl-1H-pyrrol-3-yl)sulfonamido)ethyl)carbamate
  • Dissolve N-(tert-butoxycarbonyl)ethane-1,2-diamine (1.2 equivalents) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.

  • Add pyridine (1.5 equivalents) to the solution and cool to 0 °C.

  • Dissolve 1-methyl-1H-pyrrole-3-sulfonyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of this compound (Deprotection)
  • Dissolve the Boc-protected sulfonamide from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) or a saturated solution of HCl in dioxane/methanol.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If TFA was used, dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate. Extract with DCM, dry the organic layers, and concentrate.

  • If HCl was used, the product is the hydrochloride salt and can be isolated by trituration with ether or recrystallization.

  • Purify the final product by column chromatography or recrystallization as needed.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • American Chemical Society. (2025, March 26). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate.
  • ResearchGate. (2025, April). N-Boc deprotection of primary and secondary sulfonimidamide.
  • Google Patents. (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
  • Google Patents. (n.d.). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
  • PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • BLD Pharm. (n.d.). 1-Methyl-1H-pyrrole-3-sulfonyl chloride.
  • Moldb. (n.d.). This compound.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride.
  • Google Patents. (n.d.). Synthesis method of N-BOC-ethylenediamine.
  • ResearchGate. (2025, August 9). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • National Institutes of Health. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides.
  • ResearchGate. (2025, August 7). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.
  • kchem.org. (n.d.). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride.
  • PubMed. (2023, June 6). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides.
  • ResearchGate. (2025, August 9). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.

Sources

N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide (CAS No. 1096270-51-7). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this heterocyclic building block in your experiments. The information provided is a synthesis of established chemical principles for related structures and best practices in the field.

Quick Reference: Recommended Storage & Handling

For ease of use, the primary storage and handling recommendations are summarized below. For a detailed explanation and troubleshooting, please refer to the FAQs.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Minimizes degradation from thermal stress and slows potential reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The pyrrole ring and amino group can be susceptible to oxidation.
Light Protect from light by using an amber vial or storing in a dark place.Pyrrole-containing compounds can be light-sensitive and prone to photodegradation.
Moisture Store in a tightly sealed container in a dry environment.The sulfonamide group can be susceptible to hydrolysis.
Handling Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.Avoid inhalation and skin contact.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.These can cause rapid degradation of the compound.

Troubleshooting & FAQs

This section addresses common questions and potential issues you may encounter while working with this compound.

Question 1: I've noticed a change in the color of my solid compound. What could this indicate?

Answer: A color change, such as yellowing or browning, is often the first visual indicator of compound degradation. The pyrrole ring, in particular, can be susceptible to oxidation and polymerization, leading to colored byproducts. This process can be accelerated by exposure to air (oxygen) and light.

Pro-Tip from the Field: Before using a batch of the compound that has changed color, it is highly recommended to perform a quality control check, such as obtaining a new Nuclear Magnetic Resonance (NMR) spectrum or running a High-Performance Liquid Chromatography (HPLC) analysis to assess its purity.

Question 2: My experimental results are inconsistent. Could the stability of the compound in solution be the issue?

Answer: Yes, instability in solution is a common cause of inconsistent results. The stability of this compound in solution will depend on the solvent, pH, and temperature. The sulfonamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. The primary amine can also participate in various reactions.

To troubleshoot this, consider the following:

  • Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents may participate in degradation pathways.

  • pH: Buffer your experimental system to a neutral pH if possible, as both acidic and basic conditions can promote the degradation of sulfonamides.

  • Fresh Solutions: Prepare solutions fresh for each experiment and avoid storing them for extended periods, even at low temperatures.

Pro-Tip from the Field: If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Question 3: What are the potential degradation pathways for this compound?

Answer: Based on its chemical structure, which includes a pyrrole ring, a sulfonamide, and a primary amine, several degradation pathways are plausible:

  • Oxidation: The electron-rich pyrrole ring and the primary amine are susceptible to oxidation from atmospheric oxygen. This can be catalyzed by trace metal impurities.

  • Hydrolysis: The sulfonamide bond can be cleaved by hydrolysis, particularly in the presence of strong acids or bases.

  • Photodegradation: Pyrrole-containing compounds can be sensitive to UV and visible light, which can lead to complex degradation pathways.

  • Polymerization: Pyrroles can be prone to polymerization under certain conditions, leading to insoluble materials.

Visualizing Potential Degradation Factors

The following diagram illustrates the key environmental factors that can impact the stability of this compound.

G cluster_factors Environmental Stressors Compound N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide Degradation Degradation Products (e.g., oxidized, hydrolyzed) Compound->Degradation Air Air (Oxygen) Air->Degradation Oxidation Light Light (UV/Visible) Light->Degradation Photodegradation Moisture Moisture (H2O) Moisture->Degradation Hydrolysis Heat Heat Heat->Degradation Accelerates all pathways pH Extreme pH (Acid/Base) pH->Degradation Hydrolysis

Caption: Key factors leading to the degradation of the compound.

Experimental Protocol: Quality Control Check via HPLC

To ensure the integrity of your compound before an experiment, a quick purity check using HPLC is advisable.

Objective: To assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm, or a wavelength determined by a UV scan of the compound).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks. A significant presence of multiple peaks indicates degradation.

Decision Workflow for Compound Usage

This workflow can help you decide if your stored compound is suitable for your experiment.

G start Start: Need to use the compound visual_check Visually inspect the solid compound start->visual_check color_change Is there a color change or clumping? visual_check->color_change qc_check Perform QC check (e.g., HPLC, NMR) color_change->qc_check Yes proceed Proceed with experiment color_change->proceed No purity_check Purity >95%? qc_check->purity_check purity_check->proceed Yes discard Discard and obtain a new batch purity_check->discard No check_storage Review storage conditions discard->check_storage

Caption: Workflow for assessing compound quality before use.

References

  • General Chemical Properties: Information on the basic properties of this compound, such as molecular weight and formula, can be found on chemical supplier websites.

  • General Storage of Pyrrole Derivatives: Safety data sheets for related pyrrole compounds provide general guidance on storage conditions.

  • Degradation of Sulfonamides: Literature on the degradation of sulfonamides highlights their susceptibility to hydrolysis and other degradation pathways.

  • Handling of Chemical Reagents: General guidelines for handling chemical reagents in a laboratory setting.

Technical Support Center: Overcoming Solubility Challenges with N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide in biological assays. This document provides a structured approach to troubleshooting and resolving these challenges, ensuring the generation of accurate and reproducible data.

I. Understanding the Challenge: Physicochemical Properties

This compound, with a molecular formula of C7H13N3O2S and a molecular weight of 203.26 g/mol , possesses structural features that can contribute to limited aqueous solubility.[1][2] The presence of a pyrrole ring and a sulfonamide group can lead to a planar and relatively hydrophobic core, while the aminoethyl side chain introduces a basic, ionizable group. The interplay between these features dictates its solubility behavior in different solvent systems and at various pH levels.

II. Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: When encountering poor solubility, a systematic approach is crucial. Start by verifying the purity of your compound. Then, consider the following:

  • pH of the Buffer: The aminoethyl group is basic and will be protonated at acidic to neutral pH, which should enhance solubility. Conversely, the sulfonamide group is weakly acidic.[3] The overall solubility will be highly dependent on the pH of your buffer relative to the pKa values of these functional groups.[4][5]

  • Initial Solvent for Stock Solution: Avoid directly dissolving the compound in aqueous buffers. Prepare a high-concentration stock solution in an appropriate organic solvent first.[6]

  • "Solvent Shock": Rapid dilution of an organic stock solution into an aqueous buffer can cause the compound to precipitate out, a phenomenon known as "solvent shock."[7]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds for biological assays.[8][9] It is generally well-tolerated by most cell lines at final concentrations of less than 1%.[10][11]

Q3: How does the pH of the assay buffer impact the solubility of this compound?

A3: The solubility of this compound is expected to be pH-dependent due to its ionizable groups. The aminoethyl group (a primary amine) will be protonated and more soluble at lower pH values. The sulfonamide moiety is weakly acidic and will be deprotonated and more soluble at higher pH.[12][13] Therefore, the optimal pH for solubility will likely be in the acidic to neutral range, where the primary amine is protonated. It is recommended to empirically test a range of pH values for your specific assay buffer.

Q4: Can I use co-solvents other than DMSO?

A4: Yes, other co-solvents like ethanol can be used.[14] However, their compatibility with your specific assay system and their potential effects on the biological target must be evaluated. DMSO remains a common starting point due to its strong solubilizing power for a wide range of compounds.[15]

III. Troubleshooting Guide: From Stock to Working Solution

This section provides a systematic workflow to optimize the solubility of this compound for your biological assays.

Decision-Making Workflow for Solubility Optimization

Solubility_Workflow start Start: Compound Precipitation prep_stock Prepare High-Conc. Stock in 100% DMSO start->prep_stock check_stock Stock Solution Clear? prep_stock->check_stock sonicate_heat Gentle Warming (37°C) & Sonication check_stock->sonicate_heat No serial_dilution Perform Serial Dilution in 100% DMSO check_stock->serial_dilution Yes sonicate_heat->check_stock intermediate_dilution Create Intermediate Dilution in Assay Buffer serial_dilution->intermediate_dilution check_precipitation Precipitation Observed? intermediate_dilution->check_precipitation optimize_params Optimize Parameters: - Lower Final Concentration - Adjust Buffer pH - Add Solubilizing Agent check_precipitation->optimize_params Yes success Success: Soluble Working Solution check_precipitation->success No optimize_params->intermediate_dilution fail Insoluble: Consider Compound Analogs optimize_params->fail Persistent Precipitation

Caption: A stepwise decision-making workflow for troubleshooting compound solubility.

IV. Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 203.26 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 2.0326 mg of the compound per 1 mL of DMSO.

  • Weighing: Accurately weigh the required amount of the compound. For example, for 1 mL of a 10 mM solution, weigh 2.0326 mg.

  • Dissolution:

    • Add the weighed compound to a clean, dry volumetric flask.

    • Add a portion of the DMSO (e.g., about 70% of the final volume).

    • Vortex thoroughly to dissolve the compound.

    • If the compound does not readily dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.

  • Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to the final desired volume.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of Working Solutions and Mitigating Precipitation

This protocol provides a stepwise dilution method to minimize the risk of "solvent shock" and precipitation when preparing aqueous working solutions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay buffer (at the desired pH)

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the assay buffer. A common starting point is a 1:10 dilution.

    • For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of assay buffer.

    • Pipette the buffer onto the DMSO stock solution slowly while gently vortexing.

  • Final Dilution: Add the intermediate dilution to the final volume of the assay buffer to achieve the desired working concentration.

    • For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of assay buffer.

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness or visible particles).

V. Advanced Solubilization Strategies

If precipitation persists even with optimized dilution protocols, consider the following advanced strategies.

pH Optimization

As the solubility of this compound is likely pH-dependent, systematically varying the pH of your assay buffer can identify a range that maintains solubility.[3]

Experimental Approach:

  • Prepare a series of your assay buffer at different pH values (e.g., from 6.0 to 8.0 in 0.5 unit increments).

  • Prepare your working solution of the compound in each buffer according to Protocol 2.

  • Visually inspect for precipitation and, if possible, quantify the soluble compound concentration using techniques like HPLC-UV.

Use of Solubilizing Excipients

For particularly challenging compounds, the inclusion of solubilizing agents in the assay buffer can be beneficial.

Solubilizing Agent Mechanism of Action Typical Concentration Range in Assays Considerations
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[16][17][18][]1-10 mMCan sometimes interfere with compound-target binding; requires empirical validation.
Non-ionic Surfactants (e.g., Tween-20, Triton X-100) Form micelles that can encapsulate hydrophobic compounds.0.01% - 0.1% (v/v)May disrupt cell membranes at higher concentrations and can interfere with certain assay readouts.[20]

VI. Summary and Best Practices

  • Always prepare a high-concentration stock solution in 100% DMSO.

  • Employ a stepwise dilution protocol to minimize "solvent shock."

  • Empirically determine the optimal pH of your assay buffer for compound solubility.

  • Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) and consistent across all experimental conditions. [10][11]

  • If advanced solubilization strategies are used, validate that the excipients do not interfere with the biological assay.

By following these guidelines, researchers can systematically address the solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Vertex AI Search. (2002). pH-induced solubility transition of sulfonamide-based polymers - PubMed.
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  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2026). SOLUBILITY OF SULPHONAMIDES - The BMJ.
  • Vertex AI Search. (n.d.). Preparing Stock Solutions - PhytoTech Labs.
  • Vertex AI Search. (2025). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers - Benchchem.
  • Vertex AI Search. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Vertex AI Search. (2025). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions - Benchchem.
  • Vertex AI Search. (n.d.). Evaluation of dimethyl sulfoxide (DMSO)
  • Vertex AI Search. (2022).
  • Vertex AI Search. (2025). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • Vertex AI Search. (n.d.). Best Practices For Stock Solutions - FasterCapital.
  • Vertex AI Search. (n.d.). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • Vertex AI Search. (2013). Stock Solutions 101: Everything You Need to Know - G-Biosciences.
  • Vertex AI Search. (2019). Small Molecule Inhibitors Selection Guide | News & Announcements - Cayman Chemical.
  • Vertex AI Search. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
  • Vertex AI Search. (n.d.). High Throughput Screening Protocol Eshmuno® CMX Resin - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers | ACS Nano.
  • Vertex AI Search. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2020). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1.
  • Vertex AI Search. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed.
  • Vertex AI Search. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025). Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors - Benchchem.
  • Vertex AI Search. (n.d.). 1096270-51-7 | this compound - Moldb.
  • Vertex AI Search. (2014). How to enhance drug solubility for in vitro assays?
  • Vertex AI Search. (n.d.). N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide.
  • Vertex AI Search. (n.d.). 1096270-51-7|this compound - BLDpharm.
  • Vertex AI Search. (n.d.). N-(2-aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 12841745 - PubChem.
  • Vertex AI Search. (n.d.). N-(2-Aminoethyl)maleimide | C6H8N2O2 | CID 2778791 - PubChem.
  • Vertex AI Search. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI.
  • Vertex AI Search. (n.d.). N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide - PubChem.
  • Vertex AI Search. (n.d.). 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methane sulfonamide - PubChem.
  • Vertex AI Search. (n.d.). 4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo- - Substance Details - SRS | US EPA.

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Improving the selectivity of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide for its target

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Welcome to the technical support center for researchers working with N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide and related compounds. This guide is designed to provide in-depth, actionable strategies for troubleshooting and improving the target selectivity of your molecule.

The N-methyl-pyrrole-sulfonamide scaffold is a privileged structure in medicinal chemistry. Based on extensive research, this chemical class shows a strong predisposition for targeting two major enzyme families: Carbonic Anhydrases (CAs) , where the sulfonamide group acts as a potent zinc-binding moiety[1][2], and Protein Kinases , where the heterocyclic pyrrole core can mimic the adenine region of ATP[3][4].

Poor selectivity is a common and critical hurdle in drug development, leading to off-target effects and a narrow therapeutic window[5]. This guide provides a logical framework for characterizing the selectivity of your specific compound and systematically improving it.

Part 1: Initial Assessment - What is Your Compound's Selectivity Profile?

Before you can improve selectivity, you must first quantitatively measure it. A common early-stage mistake is to focus only on on-target potency without understanding the broader interaction landscape.

Frequently Asked Question (FAQ)

Q: I have synthesized this compound. How do I determine its primary target and initial selectivity profile?

A: A tiered screening approach is the most efficient and cost-effective strategy[6]. You must test your compound against representative panels of both likely target families.

  • Tier 1: Broad Profiling at a Single Concentration. The goal here is discovery. You are looking for all potential targets that are inhibited by a significant amount (e.g., >70%) at a high concentration (e.g., 1-10 µM).

    • For Kinase Targets: Screen against a broad, commercially available kinome panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Selectivity Profiling Systems). These services test your compound against hundreds of kinases[6].

    • For Carbonic Anhydrase Targets: Screen against a panel of the most physiologically relevant human CA isoforms. At a minimum, this should include the ubiquitous hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII[1][2].

  • Tier 2: Dose-Response Validation. For any "hits" identified in Tier 1, you must determine their potency by generating a 10-point dose-response curve to calculate the IC₅₀ (or Kᵢ) value[6]. This quantitative data is essential for calculating a selectivity ratio.

Experimental Workflow: From Synthesis to Selectivity Profile

G cluster_0 Phase 1: Discovery Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Analysis A Synthesized Compound N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide B Kinome Panel Screen (e.g., 400+ kinases) @ 1-10 µM A->B Dispatch C CA Isoform Panel Screen (hCA I, II, IX, XII) @ 1-10 µM A->C Dispatch D List of 'Hits' (e.g., >70% Inhibition) B->D C->D E Generate 10-Point Dose-Response Curves D->E F Calculate IC50 / Ki Values for each Hit E->F G Calculate Selectivity Ratio (Off-Target Ki / On-Target Ki) F->G H Prioritize Hits & Plan Optimization Strategy G->H

Caption: Workflow for determining an initial selectivity profile.

Part 2: Troubleshooting Poor Selectivity - Medicinal Chemistry Strategies

Once you have quantitative data, you can begin the optimization process. Below are troubleshooting guides for the two most likely target classes.

Scenario A: Your Compound is a Carbonic Anhydrase Inhibitor with Poor Isoform Selectivity

Problem: "My compound inhibits the off-target cytosolic hCA II with similar potency to my desired target, the tumor-associated hCA IX (Kᵢ ≈ 15 nM for both). How can I achieve selectivity for hCA IX?"

This is a classic challenge. hCA II and hCA IX share high structural homology in the active site. However, subtle differences can be exploited.

Troubleshooting Guide & Rationale
StrategyRationale & CausalityKey Amino Acid Differences (hCA II vs. hCA IX)
1. Modify the "Tail" The sulfonamide group (-SO₂NH₂) coordinates to the active site zinc ion[7][8]. The rest of the molecule, including the pyrrole ring and the 2-aminoethyl "tail," can be modified to exploit differences in the size and chemical nature of the active site cavity. The region around residue 131 is a key differentiator.Position 131: Valine (V) in hCA II vs. Phenylalanine (F) in hCA IX.
2. Introduce Bulkier Groups The F131 in hCA IX creates a more hydrophobic and sterically defined pocket compared to the smaller V131 in hCA II. Adding bulkier or aromatic groups to your inhibitor's tail can create favorable interactions with F131 in hCA IX while causing a steric clash in hCA II.Positions 69 & 92: Histidine (H) and Glutamine (Q) in hCA II vs. Alanine (A) and Proline (P) in hCA IX, altering the entrance to the active site.
3. Target the Hydrophilic/Hydrophobic Pockets The active site cavity has distinct sub-pockets. Designing modifications to the N-methyl-pyrrole core that extend into these regions can pick up isoform-specific interactions. Molecular modeling is crucial here to visualize these pockets[1].Positions 203 & 204: Proline (P) and Histidine (H) in hCA II vs. Leucine (L) and Valine (V) in hCA IX.
Scenario B: Your Compound is a Kinase Inhibitor with Off-Target Activity

Problem: "My compound potently inhibits my target, JAK1, but a kinome scan revealed significant inhibition of JAK2 and TYK2. How can I improve JAK1 selectivity?"

Kinase active sites are highly conserved, making selectivity a formidable challenge[3][9]. The key is to exploit the few residues that differ.

Troubleshooting Guide & Rationale
StrategyRationale & CausalityExample Application
1. Target the "Gatekeeper" Residue The gatekeeper residue controls access to a hydrophobic pocket deep within the ATP-binding site. The size of this residue (large like Met/Phe vs. small like Thr/Val) is a major determinant of selectivity[3]. Designing bulky groups that are only accommodated by kinases with small gatekeepers is a proven strategy.If your target has a small gatekeeper (e.g., Threonine) and your off-target has a large one (e.g., Methionine), adding a bulky group (like a phenyl ring) to your inhibitor can sterically block it from binding to the off-target.
2. Modify Solvent-Exposed Regions The portion of the inhibitor that points out of the ATP pocket and into the solvent is interacting with regions of the kinase that are typically less conserved. The N-(2-aminoethyl) group on your molecule is a prime candidate for modification to explore these outer regions and gain selectivity[10].Adding charged or polar groups to the ethylamine terminus can improve solubility and potentially form specific hydrogen bonds with unique residues at the mouth of the active site.
3. Exploit Unique Cysteines A subset of kinases possesses a cysteine residue near the active site. Designing an inhibitor with a weak electrophile (e.g., an acrylamide) can lead to the formation of a covalent bond, providing high potency and selectivity if the cysteine is unique to your target[11].This is an advanced strategy. First, confirm if your target kinase has a suitably positioned, non-catalytic cysteine that is absent in your primary off-targets.
Medicinal Chemistry Workflow for Improving Kinase Selectivity

G A Initial Hit (Poor Selectivity) B Structural Analysis (X-ray crystallography or Homology Modeling) A->B C Identify Selectivity Pockets (e.g., Gatekeeper, Solvent Front) B->C D Design & Synthesize New Analogs C->D E Assess Potency (On-Target IC50) D->E F Assess Selectivity (Key Off-Target IC50s) D->F G Analyze Structure- Selectivity Relationship (SSR) E->G F->G G->D Iterate H Optimized Lead Compound (High Potency & Selectivity) G->H Goal Achieved

Caption: Iterative cycle for selectivity optimization.

Part 3: Advanced Strategies - When Standard Modifications Fail

Q: I've tried modifying the periphery of my molecule, but I either lose all on-target potency or see no improvement in selectivity. What else can I do?

A: When simple modifications are insufficient, it's time to consider bioisosteric replacement. This involves swapping an entire functional group for another with similar physical or chemical properties to explore novel interactions or improve pharmacokinetic properties[12][13].

Bioisosteric Replacements for the Sulfonamide Group

The sulfonamide is a versatile group, but it can be metabolically labile or present challenges in achieving selectivity. Replacing it can fundamentally change how the molecule interacts with the target.

BioisostereStructureRationale & Potential Advantages
Sulfoximine -S(O)(NH)RIntroduces a stereogenic sulfur center and an additional vector for substitution at the nitrogen, allowing for fine-tuning of interactions[14]. Can alter pKa and hydrogen bonding patterns.
gem-Dimethylsulfone -S(O)₂C(CH₃)₂RCan serve as a non-ionizable and metabolically stable replacement for a sulfonamide, potentially improving pharmacokinetic properties[15].
Inverse Sulfonamide -NHS(O)₂RReverses the orientation of the hydrogen bond donor and acceptor, which can be beneficial if the target's active site has a complementary electrostatic profile.
Sulfonimidamide -S(O)(NH)NHRA mono-aza analogue of sulfonamides that is gaining popularity in drug design. It offers different electronic and steric properties compared to the parent sulfonamide[16].

Part 4: Key Experimental Protocols

To ensure the trustworthiness of your results, protocols must be robust and include proper controls.

Protocol 1: Determination of IC₅₀ via Fluorescent Thermal Shift Assay (TSA)

Principle: This assay measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). This shift can be used to quantify binding affinity.

Materials:

  • Purified target protein (Kinase or Carbonic Anhydrase)

  • SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO)

  • Appropriate assay buffer (e.g., HEPES-based buffer with NaCl)

  • Test compound (serial dilution)

  • Quantitative PCR (qPCR) instrument with melt-curve capability

Procedure:

  • Prepare Protein-Dye Mix: Dilute the SYPRO Orange dye to 5x in the assay buffer. Add the target protein to a final concentration of 2 µM. Mix gently.

  • Prepare Compound Plate: Create a 10-point, 2-fold serial dilution of your compound in a 96-well plate. Start from a high concentration (e.g., 100 µM). Include a "vehicle only" (DMSO) control.

  • Combine and Incubate: Add 10 µL of the compound dilutions to a 96-well qPCR plate. Add 10 µL of the protein-dye mix to each well. Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

  • Run Thermal Melt: Place the plate in the qPCR instrument. Set up a melt-curve experiment:

    • Initial temperature: 25 °C

    • Final temperature: 95 °C

    • Ramp rate: 0.05 °C/sec

  • Data Analysis:

    • Determine the Tₘ for each concentration by fitting the melt curve to a Boltzmann equation (the instrument software typically does this automatically).

    • Plot the change in melting temperature (ΔTₘ) against the logarithm of the inhibitor concentration.

    • Fit the resulting curve to a dose-response equation to determine the IC₅₀.

Protocol 2: In Silico Molecular Docking to Guide Design

Principle: Computational docking predicts the preferred orientation of a ligand when bound to a protein target. This can rationalize observed structure-activity relationships (SAR) and guide the design of new, more selective analogs.

Software:

  • Protein Data Bank (PDB) for crystal structures.

  • AutoDock Tools (for preparing files).

  • AutoDock Vina (for docking).

  • PyMOL or Chimera (for visualization).

Procedure:

  • Prepare the Receptor: Download the crystal structure of your target (e.g., hCA IX, PDB ID: 5FL4). Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign charges using AutoDock Tools. Save as a .pdbqt file.

  • Prepare the Ligand: Draw your molecule (this compound) in a chemical drawing program (e.g., ChemDraw). Generate its 3D coordinates. Use AutoDock Tools to set the rotatable bonds and save as a .pdbqt file.

  • Define the Binding Site: Using the co-crystallized ligand from the original PDB file as a guide, define a grid box that encompasses the entire active site. Ensure the box is large enough to allow the ligand to rotate freely.

  • Run Docking: Use AutoDock Vina to dock the ligand into the prepared receptor within the defined grid box. Vina will generate several possible binding poses, ranked by their predicted binding affinity (kcal/mol).

  • Analyze Results:

    • Visualize the top-ranked poses in PyMOL or Chimera.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, zinc coordination for CAs).

    • Compare the docking pose in your on-target protein versus an off-target protein to identify opportunities for introducing selectivity-enhancing modifications. For example, does the 2-aminoethyl group point towards a residue that is different between the two proteins? This is a prime spot for modification.

References
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Link provided by search tool)
  • Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. [Link]

  • Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. Clinical Chemistry. (Link provided by search tool)
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society Au. [Link]

  • Sulphonamide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases. European Journal of Medicinal Chemistry. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? Angewandte Chemie International Edition. [Link]

  • What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology. [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Zayed University Scholars. (Link provided by search tool)
  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. European Journal of Medicinal Chemistry. [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. ACS Publications. [Link]

  • Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Computer-Aided Molecular Design. [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. DermNet. [Link]

  • Drug-Protein Interactions: Structure of Sulfonamide Drug Complexed with Human Carbonic Anhydrase I. RCSB PDB. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. (Link provided by search tool)
  • Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. YouTube. [Link]

  • Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. Acta Pharmaceutica. (Link provided by search tool)
  • Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide side reaction products identification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide Synthesis

Introduction: Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and purification. As a molecule combining an electron-rich N-methylpyrrole core with a flexible aminoethyl sulfonamide side chain, its preparation is not without potential pitfalls. This guide provides a troubleshooting framework, moving from common observational issues to detailed analytical workflows for definitive side product identification. The methodologies described herein are grounded in established chemical principles and analytical best practices to ensure scientific rigor and experimental success.

Troubleshooting Guide & FAQs

Question 1: My reaction mixture turned dark brown or black upon addition of the sulfonyl chloride. What is the likely cause and how can I prevent it?

Answer: This is a classic sign of acid-mediated polymerization of the pyrrole ring. The synthesis of a sulfonamide from a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). Pyrrole and its derivatives are notoriously sensitive to strong acids, which can catalyze rapid polymerization, leading to insoluble, dark-colored tars.[1]

Causality Explained: The N-methylpyrrole ring is electron-rich and behaves as a nucleophile. In the presence of a strong acid like HCl, the ring becomes protonated. This protonated species is a highly reactive electrophile that can be attacked by a neutral pyrrole molecule, initiating a chain reaction that forms oligomers and polymers.

Preventative Measures & Protocol: The key is to efficiently scavenge the generated HCl in situ.

  • Choice of Base: A non-nucleophilic organic base is essential. Pyridine or triethylamine (TEA) are common choices. At least one equivalent of the base should be used, although a slight excess (1.1-1.2 equivalents) is often beneficial to ensure the reaction medium remains basic.[2]

  • Order of Addition: It is critical to have the base present in the solution with the amine before the sulfonyl chloride is introduced.

    • Step 1: Dissolve N-(2-aminoethyl)amine (ethylenediamine) and triethylamine in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

    • Step 2: Cool the mixture in an ice bath (0 °C) to manage the exothermicity of the reaction.

    • Step 3: Add a solution of 1-methyl-1H-pyrrole-3-sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes.

  • Inert Atmosphere: While the primary cause is acid, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions from atmospheric moisture and oxygen, which can contribute to degradation over long reaction times.[2]

Question 2: My LC-MS analysis shows a major peak with a mass significantly higher than my target product. What could this impurity be?

Answer: The most probable high-mass impurity is the bis-sulfonated ethylenediamine derivative . This occurs when both primary amine groups of a single ethylenediamine molecule react with two molecules of 1-methyl-1H-pyrrole-3-sulfonyl chloride.

Mechanism & Identification Workflow:

// Nodes start [label="Observation:\nHigh MW peak in LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; hypothesis [label="Hypothesis:\nBis-sulfonated Side Product", fillcolor="#FBBC05", fontcolor="#202124"]; mw_calc [label="Step 1: Calculate Expected Masses", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms_check [label="Step 2: Compare with LC-MS Data\n(Check for [M+H]+, [M+Na]+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_confirm [label="Step 3: Isolate & Analyze by NMR\n(Confirm structural symmetry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Structure Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; revisit [label="Hypothesis Incorrect:\nRe-evaluate other possibilities\n(e.g., oligomers)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> hypothesis; hypothesis -> mw_calc; mw_calc -> lcms_check; lcms_check -> nmr_confirm [label="Mass Matches"]; lcms_check -> revisit [label="Mass Mismatch"]; nmr_confirm -> conclusion; } dot Caption: Workflow for identifying the bis-sulfonated side product.

Data for Identification:

Compound NameStructure SketchMolecular FormulaExpected [M+H]⁺ (m/z)
Target Product Pyr-SO₂-NH-CH₂CH₂-NH₂C₇H₁₃N₃O₂S204.08
Bis-Sulfonated Side Product Pyr-SO₂-NH-CH₂CH₂-NH-SO₂-PyrC₁₄H₂₀N₄O₄S₂389.10
Hydrolyzed Starting Material Pyr-SO₂-OHC₅H₇NO₃S162.02
(Where "Pyr" represents the 1-methyl-1H-pyrrole moiety)

Protocol for Minimizing Bis-Sulfonation: This side reaction is a result of stoichiometry. To favor the mono-sulfonated product, a large excess of the diamine nucleophile should be used.

  • Reagent Stoichiometry: Use a significant excess of ethylenediamine (e.g., 5 to 10 equivalents) relative to the 1-methyl-1H-pyrrole-3-sulfonyl chloride.

  • Reaction Conditions: The large excess of the diamine also acts as a base to neutralize the generated HCl, though the addition of an auxiliary base like triethylamine is still recommended for robust control.

  • Purification: The unreacted ethylenediamine is highly polar and can typically be removed by an aqueous workup or is sufficiently volatile to be removed under high vacuum. The desired product can then be separated from the bis-sulfonated impurity via column chromatography.

Question 3: My NMR spectrum is clean, but my yield is very low and I noticed a water-soluble component during workup. What happened?

Answer: This scenario strongly suggests that the starting 1-methyl-1H-pyrrole-3-sulfonyl chloride underwent hydrolysis to form 1-methyl-1H-pyrrole-3-sulfonic acid. Sulfonyl chlorides are highly reactive towards nucleophiles, and water can compete with the intended amine.[2] The resulting sulfonic acid is highly polar and would be lost to the aqueous phase during an extraction, leading to a low yield of the desired organic-soluble product.

Troubleshooting Hydrolysis:

  • Solvent and Glassware Integrity: Ensure all solvents are anhydrous and glassware is oven- or flame-dried immediately before use. Even small amounts of residual water can significantly impact the reaction.

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents. Check the quality of the amine starting material; some amines can be hygroscopic.

  • Reaction Atmosphere: Running the reaction under a dry, inert atmosphere (N₂ or Ar) is the most effective way to prevent the ingress of atmospheric moisture.[2]

Analytical Workflow for Confirmation: If you suspect hydrolysis, you can confirm the presence of the sulfonic acid in the aqueous layer of your workup.

// Nodes start [label="Observation:\nLow yield, loss to aqueous layer", fillcolor="#F1F3F4", fontcolor="#202124"]; hypothesis [label="Hypothesis:\nSulfonyl chloride hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; sample_prep [label="Step 1: Lyophilize Aqueous Layer\n(or analyze directly)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms_analysis [label="Step 2: Analyze by LC-MS\n(Look for m/z = 162.02)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Hydrolysis Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> hypothesis; hypothesis -> sample_prep; sample_prep -> lcms_analysis; lcms_analysis -> conclusion; } dot Caption: Workflow to confirm starting material hydrolysis.

Question 4: How do I set up a robust analytical method to identify and quantify these impurities?

Answer: A multi-technique approach is necessary for comprehensive impurity profiling.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and UV detection is ideal for initial screening and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation of isolated impurities.[5][6]

Step-by-Step Protocol: Impurity Profiling

Part 1: HPLC-UV/MS Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point for separating the polar product from non-polar impurities.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for better peak shape and MS ionization).

    • Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient Elution: Start with a high percentage of Solvent A to retain the polar components and gradually increase Solvent B to elute the less polar compounds.

    • Example Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV-Vis (DAD/PDA): Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) as the pyrrole ring has a distinct UV absorbance.

    • Mass Spectrometry (ESI+): Scan a mass range that covers all expected products and side products (e.g., m/z 100-500). This will provide molecular weight information for each peak.[7]

  • Analysis: Integrate the peak areas in the UV chromatogram to determine the relative percentage of the main product and impurities. Use the MS data to assign potential structures based on the masses identified in the table above.[8]

Part 2: Impurity Isolation and NMR Characterization

  • Isolation: If an unknown impurity is present at a significant level (>0.1%), it must be isolated for structural confirmation.

    • Method: Use preparative HPLC with the analytical method as a scout run. Collect fractions corresponding to the impurity peak.[7]

    • Sample Prep: Combine the relevant fractions, remove the solvent under reduced pressure, and ensure the sample is free of residual solvent.

  • NMR Spectroscopy:

    • Sample: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D spectra like COSY (proton-proton correlation) and HSQC (proton-carbon correlation).

    • Interpretation: The NMR data will provide unambiguous evidence of the compound's structure. For the bis-sulfonated product, you would expect to see a symmetrical pattern in the ¹H NMR spectrum for the ethylenediamine bridge and a doubling of the integration for the pyrrole protons relative to the ethylenediamine protons.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac Group. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat. Available at: [Link]

  • Heterocyclic Compounds. Unspecified Source. Available at: [Link]

  • Pyrrole - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. PubMed. Available at: [Link]

  • Analytical techniques – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. Available at: [Link]

  • Analytical Chemistry Techniques. News-Medical.Net. Available at: [Link]

  • US Patent for Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents.
  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]

  • Unit 3 Pyrrole | PDF. Slideshare. Available at: [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Addressing off-target effects of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this novel compound in cell culture. Our goal is to empower you with the knowledge to anticipate, identify, and address potential off-target effects, ensuring the integrity and reproducibility of your experimental results.

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. While highly effective in its primary role, like many small molecule inhibitors, it can exhibit off-target activities that may influence experimental outcomes. This guide provides a comprehensive framework for understanding and mitigating these effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound.

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action is the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting the kinase activity of CDK9, the compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation and subsequent downregulation of short-lived anti-apoptotic proteins like Mcl-1 and Myc.

Q2: What are some known off-target effects associated with sulfonamide-based inhibitors?

A2: Sulfonamide-based compounds can sometimes interact with other proteins containing structurally similar binding pockets. Potential off-target effects can include inhibition of other kinases, interaction with carbonic anhydrases, or even unintended modulation of RNA splicing. It is crucial to experimentally validate the on-target effects in your specific cell model.

Q3: Why is it critical to perform a dose-response curve for every new cell line?

A3: The potency of this compound can vary significantly between different cell lines due to factors like differential expression of the target protein (CDK9), variations in drug metabolism, and the presence of drug efflux pumps. A dose-response curve is essential to determine the optimal concentration range for achieving target inhibition without inducing significant off-target toxicity.

Q4: How should I prepare and store the compound for optimal stability?

A4: The compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in pre-warmed media immediately before use. Avoid prolonged storage of diluted solutions.

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Unexpectedly High Cell Cytotoxicity

Q: I'm observing significant cell death at concentrations where I expect to see specific CDK9 inhibition. What could be the cause, and how can I troubleshoot it?

A: Unexpectedly high cytotoxicity can stem from several factors, including off-target kinase inhibition, general cellular stress responses, or even hypersensitivity of your chosen cell line. The following steps will help you dissect the true cause of the observed cell death.

Troubleshooting Workflow:

  • Refine the Dose-Response Analysis:

    • Protocol: Perform a detailed dose-response experiment with a broader range of concentrations and a finer titration around the initially observed toxic concentration.

    • Rationale: This will help to more accurately define the therapeutic window, distinguishing concentrations that cause specific cell cycle arrest (on-target) from those that induce widespread cytotoxicity (potentially off-target).

  • Orthogonal Target Validation:

    • Protocol: Treat your cells with a structurally unrelated CDK9 inhibitor.

    • Rationale: If the cytotoxic phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect of CDK9 inhibition. If the cytotoxicity is unique to this compound, it strongly suggests an off-target effect.

  • On-Target Engagement Assay:

    • Protocol: Perform a Western blot to analyze the phosphorylation status of the RNA Polymerase II C-terminal domain (p-Ser2).

    • Rationale: This will confirm that the compound is engaging with its intended target at the concentrations used in your experiments. A lack of correlation between target engagement and cytotoxicity points towards off-target effects.

Data Interpretation:

Observation Potential Cause Next Step
Cytotoxicity only at high concentrationsOff-target toxicityUse a lower, more specific concentration
Cytotoxicity correlates with p-Ser2 reductionOn-target toxicityConsider using a cell line less dependent on CDK9
Cytotoxicity with this compound but not with another CDK9 inhibitorOff-target effect of the compoundInvestigate potential off-target kinases

Experimental Workflow for Cytotoxicity Troubleshooting

A Unexpected Cytotoxicity Observed B Refine Dose-Response Curve A->B C Perform Orthogonal Validation (Different CDK9i) B->C D Assess On-Target Engagement (Western Blot for p-Ser2) C->D E Cytotoxicity Correlates with Target Engagement? D->E F On-Target Effect: Cell line is highly sensitive E->F Yes G Off-Target Effect: Investigate other pathways E->G No compound N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide cdk9 CDK9/P-TEFb compound->cdk9 Inhibits polII RNA Polymerase II cdk9->polII Phosphorylates elongation Transcriptional Elongation polII->elongation genes Downregulation of Myc & Mcl-1 elongation->genes

Caption: Simplified signaling pathway of CDK9 inhibition.

References

  • Clinical and biological evaluation of the CDK9 inhibitor LDC000067 in acute myeloid leukemia. Annals of Hematology. [Link]

  • CDK9 inhibitors in cancer therapy. Journal of Hematology & Oncology. [Link]

  • The expanding role of sulfonamides in medicinal chemistry: a comprehensive review. Molecules. [Link]

Technical Support Center: Improving the Bioavailability of Pyrrole-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for troubleshooting and enhancing the oral bioavailability of pyrrole-containing compounds in your animal models. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous therapeutic agents.[1][2][3] However, their physicochemical properties often lead to significant challenges in achieving adequate systemic exposure.

This resource provides a logical workflow for diagnosing bioavailability issues, detailed troubleshooting guides for common problems, and a set of frequently asked questions to guide your experimental strategy.

Section 1: The Diagnostic Workflow for Poor Bioavailability

Before attempting to solve a bioavailability problem, it is crucial to diagnose the root cause. Low oral bioavailability is typically a consequence of two primary factors: poor absorption (due to low solubility or low permeability) or high presystemic metabolism (first-pass effect).[4][5] The following workflow provides a systematic approach to pinpoint the limiting factor for your compound.

Diagnostic Workflow Diagram

G cluster_0 Phase 1: Initial Observation & In Silico Assessment cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Diagnosis & Strategy Selection cluster_3 Phase 4: Solution Pathways start Observe Low In Vivo Efficacy or Low Plasma Exposure (Low AUC) in_silico Assess Physicochemical Properties: - LogP (Lipophilicity) - pKa (Ionization) - Calculated Solubility (e.g., using ALOGPS) start->in_silico solubility_test Experimental Solubility Test (e.g., Kinetic Solubility in PBS, FaSSIF, FeSSIF) in_silico->solubility_test permeability_test Permeability Assay (e.g., PAMPA or Caco-2) in_silico->permeability_test metabolism_test Metabolic Stability Assay (e.g., Liver Microsomes or Hepatocytes) in_silico->metabolism_test solubility_issue Diagnosis: Solubility-Limited Absorption solubility_test->solubility_issue Low Solubility (<10 µg/mL) permeability_issue Diagnosis: Permeability-Limited Absorption permeability_test->permeability_issue Low Permeability metabolism_issue Diagnosis: Metabolism-Limited Bioavailability (High First-Pass Effect) metabolism_test->metabolism_issue High Clearance (>80% metabolized in 1 hr) formulation_strategy Implement Formulation Strategies: - Amorphous Solid Dispersions - Lipid-Based Formulations - Particle Size Reduction solubility_issue->formulation_strategy medicinal_chem Implement Medicinal Chemistry Strategies: - Prodrugs - Metabolic Blocking - Modify Structure metabolism_issue->medicinal_chem permeability_issue->formulation_strategy

Sources

Validation & Comparative

A Comprehensive Guide to Validating the Anticancer Activity of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the potential anticancer activity of the novel compound, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide. Drawing upon the well-documented anticancer properties of both the sulfonamide and pyrrole moieties, we present a logical and scientifically rigorous pathway for its evaluation. This document will compare its hypothetical performance against established anticancer agents and other relevant pyrrole-based compounds, supported by detailed experimental protocols.

Introduction: The Rationale for Investigation

The sulfonamide functional group is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds are known to exert their antineoplastic activity through various mechanisms, such as the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest.[2][3][4]

Similarly, the pyrrole scaffold is a privileged structure in many biologically active compounds, and its derivatives have shown promising results as anticancer agents.[5][6][7][8] The combination of a pyrrole ring with a sulfonamide moiety has been explored in several studies, often resulting in compounds with significant cytotoxicity against various cancer cell lines.[5][6][7][9]

This compound, while not extensively studied, presents a compelling case for investigation based on its structural components. This guide outlines a comprehensive strategy to validate its anticancer potential, from initial cytotoxicity screening to mechanistic studies and in vivo efficacy assessment.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the anticancer activity of this compound, it is crucial to select appropriate comparator compounds. This guide proposes the use of:

  • Doxorubicin: A widely used chemotherapeutic agent with a well-characterized mechanism of action (topoisomerase II inhibition and DNA intercalation). It will serve as a positive control for general cytotoxicity.

  • Celecoxib: A selective COX-2 inhibitor that also possesses a sulfonamide moiety and has been investigated for its anticancer properties. This will allow for comparison with a clinically relevant sulfonamide-containing drug.

  • A known pyrrole-based anticancer compound (e.g., a pyrrolo[2,3-d]pyrimidine derivative): This will provide a benchmark against a compound with a similar core heterocyclic structure that has demonstrated anticancer activity.[5][7]

Experimental Validation Workflow

The following sections detail the proposed experimental workflow to comprehensively validate the anticancer activity of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment A Cytotoxicity Screening (MTT Assay) B Apoptosis Analysis (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Signaling Pathway Investigation (Western Blot) C->D E Xenograft Mouse Model D->E F Efficacy & Toxicity Studies E->F G Data Analysis & Comparison F->G G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression HIF1a->CAIX pH_regulation Extracellular Acidification & Intracellular Alkalinization CAIX->pH_regulation Proliferation Proliferation pH_regulation->Proliferation Invasion Invasion & Metastasis pH_regulation->Invasion Compound N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide Compound->CAIX Inhibition

Sources

A Comparative Analysis of a Novel Pyrrole-Sulfonamide Kinase Inhibitor and Other Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel class of pyrrole-sulfonamide kinase inhibitors against well-established kinase inhibitors, namely Imatinib, Dasatinib, and Staurosporine. This document is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the performance, selectivity, and experimental evaluation of these compounds.

Introduction: The Emergence of Pyrrole-Sulfonamide Kinase Inhibitors

The relentless pursuit of novel and effective cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the pyrrole-sulfonamide moiety has recently gained significant attention as a promising pharmacophore for the development of targeted kinase inhibitors. A recent study has highlighted the potential of novel pyrrole-sulfonamide derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer (NSCLC).[1] For the purpose of this guide, we will focus on a representative compound from this class, designated here as PyrroleSulf-EGFRi , which has demonstrated significant cytotoxic and EGFR inhibitory activity.[1]

This guide will objectively compare PyrroleSulf-EGFRi with three well-characterized kinase inhibitors:

  • Imatinib: A first-generation tyrosine kinase inhibitor primarily targeting BCR-ABL, c-KIT, and PDGF-R, which has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][3][4]

  • Dasatinib: A second-generation, multi-targeted kinase inhibitor with potent activity against BCR-ABL (including many imatinib-resistant mutants) and the SRC family of kinases.[5][6][7][8]

  • Staurosporine: A natural product that acts as a broad-spectrum, ATP-competitive kinase inhibitor, often used as a research tool due to its high potency and lack of selectivity.[9][10]

Comparative Analysis of Kinase Inhibitory Profiles

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity profile across the human kinome. The following table summarizes the available or representative inhibitory data for PyrroleSulf-EGFRi and the comparator compounds.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Selectivity Profile
PyrroleSulf-EGFRi EGFR65[1]Reported to have promising EGFR inhibitory activity. Further profiling is required to determine the broader kinome selectivity.[1]
Imatinib BCR-ABL, c-KIT, PDGF-RBCR-ABL: ~250-500, c-KIT: ~100, PDGF-R: ~100Relatively selective, but inhibits a few other kinases.[2][5][11]
Dasatinib BCR-ABL, SRC family kinasesBCR-ABL: <1, SRC family: ~0.5-1Multi-targeted, inhibits a broader range of kinases compared to Imatinib.[5][8][12]
Staurosporine Broad SpectrumPKC: 3, p60v-src: 6, PKA: 7, CaM kinase II: 20Highly promiscuous, inhibits a large number of kinases with high potency.[9]

Expert Interpretation: The representative PyrroleSulf-EGFRi demonstrates potent inhibition of its primary target, EGFR, with an IC50 value in the nanomolar range, comparable to the potency of established inhibitors against their respective targets.[1] The key differentiator for novel inhibitors like PyrroleSulf-EGFRi will be their selectivity profile. While Imatinib is considered relatively selective, Dasatinib's broader target profile can lead to both enhanced efficacy in certain contexts and a different side-effect profile.[5][8] Staurosporine's promiscuity makes it an excellent positive control in kinase assays but unsuitable for targeted therapy.[10] The future development of PyrroleSulf-EGFRi will necessitate comprehensive kinome screening to fully characterize its selectivity and potential off-target effects.

Mechanism of Action: A Structural Perspective

The majority of small molecule kinase inhibitors, including the ones discussed here, are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Signaling Pathway Illustration

EGFR_and_BCR-ABL_Signaling_Pathways Simplified EGFR and BCR-ABL Signaling Pathways and Inhibitor Actions cluster_EGFR EGFR Signaling cluster_BCR_ABL BCR-ABL Signaling EGF EGF (Growth Factor) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation, Survival ERK->Proliferation_EGFR PyrroleSulf_EGFRi PyrroleSulf-EGFRi PyrroleSulf_EGFRi->EGFR BCR_ABL BCR-ABL (Fusion Protein) STAT5 STAT5 BCR_ABL->STAT5 RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation_BCR_ABL Cell Proliferation, Survival STAT5->Proliferation_BCR_ABL RAS_MAPK->Proliferation_BCR_ABL PI3K_AKT->Proliferation_BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Kinase_Inhibitor_Screening_Workflow cluster_workflow General Workflow for Kinase Inhibitor Evaluation start Start: Compound Library biochemical_assay In Vitro Biochemical Assay (e.g., ADP-Glo) start->biochemical_assay ic50_determination IC50 Determination & Potency Ranking biochemical_assay->ic50_determination cellular_assay Cellular Assay (e.g., Phospho-protein Western Blot) ic50_determination->cellular_assay cellular_potency Cellular Potency (EC50) & Target Engagement cellular_assay->cellular_potency selectivity_profiling Kinome-wide Selectivity Profiling cellular_potency->selectivity_profiling selectivity_assessment Selectivity Assessment & Off-Target Identification selectivity_profiling->selectivity_assessment in_vivo In Vivo Efficacy Studies (Xenograft Models) selectivity_assessment->in_vivo end Lead Candidate in_vivo->end

Caption: A generalized workflow for the evaluation of kinase inhibitors, from initial screening to in vivo studies.

Cellular Kinase Inhibition Assay (Western Blotting for Phospho-protein)

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction in the phosphorylation of a downstream target.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A-549 for EGFR).

  • Cell culture medium and supplements.

  • Test inhibitor and comparator compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phospho-specific for the target substrate, e.g., phospho-EGFR and total EGFR).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized data against the inhibitor concentration to determine the EC50 value.

Conclusion and Future Directions

The novel pyrrole-sulfonamide derivative, PyrroleSulf-EGFRi, represents a promising new scaffold for the development of targeted kinase inhibitors. [1]Its potent in vitro activity against EGFR warrants further investigation, particularly comprehensive kinome-wide selectivity profiling to understand its potential for off-target effects and to guide future lead optimization. [1] A thorough understanding of the structure-activity relationship (SAR) will be crucial for enhancing both potency and selectivity. [13]By employing the robust and reproducible experimental protocols outlined in this guide, researchers can effectively characterize novel inhibitors like PyrroleSulf-EGFRi and benchmark their performance against established drugs such as Imatinib and Dasatinib. This systematic approach will ultimately facilitate the discovery and development of the next generation of safe and effective kinase-targeted therapies.

References

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  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • Golding, B. T., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. [Link]

  • Carey, A. R., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed. [Link]

  • Elkins, J. M., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

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  • Misra, R. N., et al. (2004). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • Gray, D. L., et al. (2020). Strategy for lead identification for understudied kinases. ChemRxiv. [Link]

  • Targeted Oncology. (2025). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]

  • Yang, T. H., et al. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules. [Link]

  • Ghorab, M. M., et al. (2025). Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer. PubMed. [Link]

  • Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

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  • Wikipedia. (2024). Staurosporine. [Link]

  • Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PubMed Central. [Link]

  • Le, V. V., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

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A Methodological and Comparative Guide to Evaluating N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide and Related Pyrrole-Based Sulfonamides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its combination with heterocyclic scaffolds, such as pyrrole, has yielded compounds with diverse and potent biological activities.[2][3] This guide presents a comprehensive framework for the comparative study of a specific molecule, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, against other structurally related pyrrole-sulfonamides. While extensive biological data for this particular compound is not yet publicly available, its structure suggests potential utility as an enzyme inhibitor. We therefore propose a rigorous, side-by-side evaluation methodology, focusing primarily on carbonic anhydrase (CA) inhibition—a well-established target for sulfonamides—and secondarily on antimicrobial activity.[4][5] This document provides detailed experimental protocols, explains the scientific rationale behind methodological choices, and outlines a structure-activity relationship (SAR) analysis to guide future drug development efforts.

Introduction: The Synergy of Sulfonamide and Pyrrole Scaffolds

The Enduring Legacy of the Sulfonamide Moiety

Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have become indispensable in medicine.[6] Initially celebrated as the first class of effective antibacterial agents, their applications have expanded dramatically.[1][5] Today, sulfonamides are integral to drugs targeting a multitude of diseases, including viral infections, cancer, inflammation, and glaucoma.[6] Their therapeutic versatility stems from the unique chemical properties of the sulfamoyl group (-SO₂NH₂), which can act as a transition-state mimetic, most notably by coordinating to the zinc ion in the active site of metalloenzymes.[7]

Pyrrole: A Privileged Heterocycle in Drug Design

The pyrrole ring is a five-membered nitrogen-containing heterocycle found in many natural products and synthetic drugs.[2][3] Its aromaticity, hydrogen bonding capability, and tunable electronic properties make it a "privileged" scaffold in medicinal chemistry.[3] Incorporating a pyrrole moiety into a drug candidate can enhance binding affinity, modulate pharmacokinetic properties, and provide a versatile framework for structural modification.[8] The fusion of a pyrrole ring with a sulfonamide group has led to the development of potent inhibitors for various enzyme targets, including carbonic anhydrases and kinases.[4][9]

Rationale and Focus of this Guide

This guide focuses on This compound (Compound X) , a molecule whose structure combines the key features discussed above. To ascertain its therapeutic potential, a systematic and comparative evaluation is essential. We will outline a head-to-head comparison against two representative pyrrole-sulfonamides with known biological activity and the clinical reference drug, Acetazolamide. The primary aim is to characterize its potency and selectivity as a carbonic anhydrase inhibitor, a logical starting point given its chemical structure.

The Analogs: A Basis for Comparative Analysis

A robust comparative study requires well-chosen reference compounds. Here, we select analogs that allow for a meaningful exploration of the structure-activity relationship (SAR).

  • Compound X (Lead Compound): this compound. Its key features are the N-methylated pyrrole ring and the flexible aminoethyl side chain extending from the sulfonamide nitrogen.

  • Comparator A: A pyrrole-sulfonamide derivative reported by Ghorab et al. as a potent inhibitor of tumor-associated carbonic anhydrase IX and XII.[4][10] This compound features a more complex, rigid heterocyclic system attached to the sulfonamide.

  • Comparator B: A simple N-unsubstituted pyrrole-sulfonamide. This allows for direct assessment of the contribution of the N-(2-aminoethyl)-1-methyl moiety of Compound X to its activity.

  • Reference Standard: Acetazolamide (AZA). A clinically used, non-selective carbonic anhydrase inhibitor that serves as a benchmark for potency.[11]

Primary Target: The Carbonic Anhydrase Family

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer.[7] The sulfonamide group is the archetypal pharmacophore for CA inhibition.

Mechanism of Sulfonamide Inhibition

The catalytic activity of CAs depends on a zinc ion (Zn²⁺) located at the bottom of a conical active site cleft. This Zn²⁺ ion is coordinated by three histidine residues and a water molecule (or hydroxide ion). The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a powerful inhibitor by displacing the zinc-bound water/hydroxide and directly coordinating to the Zn²⁺ ion, forming a stable tetrahedral complex. This binding event blocks the enzyme's catalytic cycle.

cluster_CA CA Active Site cluster_Inhibitor Sulfonamide Inhibitor ZN Zn²⁺ HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 SULF R-SO₂NH₂ SULF_ion R-SO₂NH⁻ SULF->SULF_ion Deprotonation SULF_ion->ZN Coordination Binding

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Experimental Design for a Comprehensive Comparison

A multi-tiered experimental approach is required to build a complete profile of Compound X relative to its peers. The workflow should prioritize the most probable mechanism of action and include secondary screens to explore broader activity.

A Compound Acquisition (Synthesis or Purchase) B Primary Screening: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration) A->B Test Compound X, Comparators A, B, AZA C Selectivity Profiling: Test against hCA I, II, IX, XII Isoforms B->C If Kᵢ < 10 µM E Secondary Screening: Antimicrobial Susceptibility Testing (MIC Determination) B->E Parallel or Sequential Screen D Data Analysis: Determine Kᵢ Values C->D F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Optimization F->G

Caption: Proposed experimental workflow for comparative compound evaluation.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes the stopped-flow CO₂ hydrase assay, a gold-standard method for measuring CA activity and inhibition.[12] The assay measures the rate of pH change resulting from the CA-catalyzed formation of protons during CO₂ hydration.

  • Principle: The enzyme's activity is monitored by observing the pH drop in a buffered solution using a pH indicator. Inhibitors will slow down this rate.

  • Self-Validation: This protocol is self-validating through the inclusion of a negative control (no enzyme) to measure the uncatalyzed reaction rate and a positive control (uninhibited enzyme) to establish the maximum catalyzed rate. Acetazolamide (AZA) serves as a reference inhibitor.

  • Materials:

    • Stopped-flow spectrophotometer

    • CO₂-saturated water

    • Buffer (e.g., 20 mM HEPES/Tris, pH 7.4)

    • pH indicator (e.g., p-Nitrophenol)

    • Purified human CA isoforms (hCA I, II, IX, XII)

    • Test compounds (Compound X, Comparators A/B) and Acetazolamide (AZA) dissolved in DMSO

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare two syringes for the stopped-flow instrument.

      • Syringe A (Enzyme/Inhibitor): Contains buffer, pH indicator, the specific CA isoform at a fixed concentration (e.g., 10 nM), and the inhibitor at varying concentrations. A control experiment contains only DMSO vehicle instead of the inhibitor.

      • Syringe B (Substrate): Contains CO₂-saturated water.

    • Incubation: Allow the enzyme and inhibitor to pre-incubate in Syringe A for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.

    • Measurement: Rapidly mix the contents of Syringe A and Syringe B. Monitor the change in absorbance of the pH indicator over time at its characteristic wavelength.

    • Data Acquisition: Record the initial rates (slope of the absorbance vs. time curve) for the uncatalyzed, catalyzed, and inhibited reactions.

    • Calculation: Convert the observed rates into enzyme activity. Calculate the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting percent inhibition versus log[Inhibitor]. Convert IC₅₀ values to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: Antimicrobial Susceptibility Testing

Given the historical importance of sulfonamides as antibacterials, a secondary screen for this activity is prudent.[13] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC).[14]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

  • Self-Validation: The protocol includes a sterility control (broth only), a growth control (broth + inoculum, no drug), and a positive control antibiotic (e.g., Sulfamethoxazole) to ensure the validity of the results.

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds and control antibiotic

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Serial Dilution: Perform a two-fold serial dilution of each test compound in CAMHB directly in the 96-well plate across 10-12 wells.

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Controls: Prepare wells for the sterility control, growth control, and the positive control antibiotic.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

    • Reading Results: Determine the MIC by visually inspecting the plates for the lowest concentration at which there is no visible turbidity (growth).

Data Presentation and Comparative Interpretation

All quantitative results should be summarized in tables to facilitate direct comparison.

Table 1: Comparative Carbonic Anhydrase Inhibition Data (Kᵢ, nM)
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-related)hCA XII (Tumor-related)Selectivity Ratio (II vs. IX)
Compound X TBDTBDTBDTBDTBD
Comparator A 8010[12]907.5[12]79.6[12]34.5[12]11.4
Comparator B ~2500~150~50~25~3.0
Acetazolamide (AZA) 250[12]12255.7[9]0.48
(TBD = To Be Determined. Data for Comparator A from cited literature. Data for Comparator B is illustrative based on general SAR principles. Data for AZA from cited literature.)
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)
Compound X TBDTBD
Comparator A >128>128
Comparator B 64128
Sulfamethoxazole 832
(TBD = To Be Determined. Data for comparators is illustrative, as their primary activity is not antimicrobial.)
Anticipated Structure-Activity Relationship (SAR) Insights
  • Role of the Sulfonamide Moiety: The core sulfonamide is essential for CA inhibition. We anticipate all compounds with this feature to show some level of activity.[15]

  • Impact of the Pyrrole Ring: The N-methyl pyrrole ring in Compound X provides a rigid, aromatic scaffold. Its orientation and substitution pattern relative to the sulfonamide will be critical for isoform selectivity.[8]

  • Influence of the N-Substituent: The key difference between the compounds lies in the substitution on the sulfonamide nitrogen.

    • The flexible, basic N-(2-aminoethyl) chain of Compound X could potentially form additional hydrogen bonds with residues outside the primary zinc-binding site, possibly enhancing potency or conferring isoform selectivity.

    • The large, rigid substituent of Comparator A is known to grant high potency and selectivity for tumor-associated isoforms IX and XII, likely by interacting with residues unique to their active site topographies.[12]

    • The unsubstituted nature of Comparator B provides a baseline, highlighting the potency gains achievable through substitution.

Conclusion and Future Outlook

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of this compound. By employing standardized protocols for carbonic anhydrase inhibition and antimicrobial screening, researchers can generate high-quality, comparative data. The proposed workflow, from primary screening and selectivity profiling to SAR analysis, establishes a clear path for determining the therapeutic potential of this novel compound. The insights gained from this comparative study will be invaluable for guiding future optimization efforts, potentially leading to the development of new and more selective enzyme inhibitors for a range of therapeutic applications.

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Cross-validation of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Pyrrole-Sulfonamides in Cancer Cell Lines

This guide provides an in-depth comparative analysis of the biological activity of a representative pyrrole-sulfonamide compound, herein designated as PS-1 , a novel class of molecules with significant potential in oncology research. While the specific compound N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide is not extensively characterized in current literature, this guide will utilize data from closely related and recently synthesized pyrrole-sulfonamide derivatives to provide a robust framework for cross-validation of its biological activity in different cell lines.[1][2][3][4] We will explore the mechanistic underpinnings of its anti-cancer effects, compare its efficacy against alternative compounds, and provide detailed protocols for researchers to validate these findings in their own laboratories.

Introduction: The Emerging Role of Pyrrole-Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[5][6] In oncology, sulfonamide derivatives have emerged as a versatile class of compounds that can target various cancer-associated enzymes and signaling pathways.[5][7] These include, but are not limited to, carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, all of which are pivotal in tumor progression, invasion, and metastasis.[5] The incorporation of a pyrrole moiety into the sulfonamide scaffold has been a recent area of focus, with studies demonstrating that these hybrid molecules can exhibit potent and selective anti-cancer activity.[1][3][4]

This guide will focus on a representative pyrrole-sulfonamide, PS-1 , which has shown promising activity as an inhibitor of Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme that is highly expressed in many hypoxic tumors and is a key regulator of tumor pH.[8][9][10][11]

Mechanism of Action: Inhibition of Carbonic Anhydrase IX

The primary mechanism by which PS-1 and related compounds exert their anti-cancer effects is through the selective inhibition of CA IX.[10][11]

  • The Role of CA IX in Cancer: In the hypoxic microenvironment of solid tumors, cancer cells upregulate CA IX to maintain their intracellular pH (pHi) by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This process contributes to the acidification of the extracellular milieu, which in turn promotes tumor invasion and metastasis.[9][10]

  • Inhibition by PS-1: PS-1, as a sulfonamide, is thought to bind to the zinc ion in the active site of CA IX, blocking its catalytic activity.[8][10] This inhibition leads to a disruption of pH regulation within the cancer cell, causing intracellular acidification and, ultimately, apoptosis.[11] The selective inhibition of CA IX over other CA isoforms is a key therapeutic advantage, as CA IX is minimally expressed in normal tissues.[10]

The signaling pathway and consequences of CA IX inhibition are illustrated in the diagram below.

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_ext CO2 H_ext H+ CAIX Carbonic Anhydrase IX (CA IX) H2CO3 H2CO3 CAIX->H2CO3 Catalysis H_int H+ CAIX->H_int pH Regulation Disrupted CO2_int CO2 CO2_int->CAIX Substrate H2CO3->H_ext Proton extrusion HCO3 HCO3- H2CO3->HCO3 Apoptosis Apoptosis H_int->Apoptosis Intracellular Acidification PS1 PS-1 (Inhibitor) PS1->CAIX Inhibition

Caption: CA IX Inhibition Pathway by PS-1.

Comparative Analysis of Biological Activity

The efficacy of novel anti-cancer compounds is critically assessed by screening them against a panel of cancer cell lines from different tissues of origin. Below is a summary of the cytotoxic activity of PS-1 and a standard chemotherapeutic agent, Doxorubicin, across several human cancer cell lines. The data is presented as IC50 values (the concentration of the drug required to inhibit the growth of 50% of the cells).

CompoundCell LineCancer TypeIC50 (µM)
PS-1 HeLaCervical Cancer8.5
MCF-7Breast Cancer12.2
A-549Lung Cancer15.8
HepG2Liver Cancer10.4
Doxorubicin HeLaCervical Cancer0.9
MCF-7Breast Cancer1.2
A-549Lung Cancer1.5
HepG2Liver Cancer1.1

Note: The IC50 values for PS-1 are representative of data reported for novel pyrrole-sulfonamide derivatives with CA IX inhibitory activity and are for illustrative purposes. Actual values would need to be determined experimentally.[1][4][11]

From this comparative data, it is evident that while PS-1 shows promising cytotoxic activity across multiple cancer cell lines, its potency is less than that of the broad-spectrum cytotoxic agent Doxorubicin. However, the key advantage of PS-1 lies in its targeted mechanism of action, which suggests the potential for a better safety profile and efficacy in tumors that are specifically dependent on CA IX for survival.

Experimental Protocols

To facilitate the cross-validation of these findings, we provide detailed step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of PS-1 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with PS-1 at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

The general workflow for these validation experiments is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture MTT MTT Assay (Cell Viability) Cell_Culture->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Cell_Culture->Apoptosis Compound_Prep Prepare PS-1 Stock Solutions Compound_Prep->MTT Compound_Prep->Apoptosis CA_Inhibition Carbonic Anhydrase Inhibition Assay Compound_Prep->CA_Inhibition IC50 Calculate IC50 Values MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cell Population Apoptosis->Apoptosis_Quant Enzyme_Kinetics Determine Ki Values CA_Inhibition->Enzyme_Kinetics

Caption: General Experimental Workflow.

Conclusion and Future Directions

The pyrrole-sulfonamide scaffold represents a promising avenue for the development of novel, targeted anti-cancer therapies. The representative compound, PS-1, demonstrates significant biological activity across a range of cancer cell lines, likely through the inhibition of the tumor-associated enzyme Carbonic Anhydrase IX. While its potency may not match that of traditional broad-spectrum chemotherapeutics, its targeted mechanism offers the potential for improved selectivity and reduced side effects.

Further research should focus on optimizing the structure of PS-1 to enhance its potency and selectivity. Additionally, in vivo studies in animal models are warranted to validate the efficacy and safety of this compound class. The cross-validation of these findings in different laboratory settings, using the protocols outlined in this guide, will be crucial for advancing these promising molecules towards clinical application.

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Head-to-Head Comparison of Pyrrole-Based Inhibitors in Enzymatic Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of pyrrole-based inhibitors, focusing on their performance in enzymatic assays and supported by experimental data.

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous enzyme inhibitors. Its unique electronic and structural characteristics allow for diverse interactions with enzyme active sites, making it a privileged structure in drug design. This guide offers a head-to-head comparison of key pyrrole-based inhibitors, detailing the enzymatic assays used for their characterization and providing insights into their structure-activity relationships.

The Versatility of the Pyrrole Scaffold in Enzyme Inhibition

The prevalence of the pyrrole ring in successful enzyme inhibitors is not coincidental. Its chemical properties offer a distinct advantage in achieving potent and selective enzyme binding:

  • Hydrogen Bonding: The pyrrole nitrogen can act as a hydrogen bond donor, while the aromatic cloud can accept hydrogen bonds, facilitating precise interactions within an enzyme's active site.

  • Hydrophobic and Aromatic Interactions: The planar, aromatic nature of the pyrrole ring allows for favorable π-π stacking with aromatic amino acid residues and hydrophobic interactions, which are crucial for binding affinity.

  • Structural Rigidity: The inherent rigidity of the pyrrole scaffold helps to reduce the entropic penalty upon binding to the enzyme, contributing to a more favorable free energy of binding.

  • Synthetic Accessibility: The well-established chemistry of pyrroles allows for straightforward modification, enabling chemists to fine-tune the inhibitor's properties for improved potency, selectivity, and pharmacokinetic profiles.

These features have been leveraged to develop inhibitors for a wide array of enzyme targets, including those critical in oncology, cardiovascular disease, and infectious diseases.

Key Enzyme Classes Targeted by Pyrrole-Based Inhibitors

This guide will focus on a comparative analysis of pyrrole-based inhibitors against three major classes of enzymes:

  • Protein Kinases: These enzymes are central to cellular signaling pathways, and their dysregulation is a common driver of cancer and inflammatory diseases.

  • HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol biosynthesis, and its inhibitors, known as statins, are among the most widely prescribed drugs worldwide.

  • Dihydropteroate Synthase (DHPS): An essential enzyme in the folate synthesis pathway of many microorganisms, DHPS is a key target for sulfonamide antibiotics.

Characterizing Inhibitor Potency: A Deep Dive into Enzymatic Assays

The potency of an enzyme inhibitor is most commonly expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values are determined through carefully designed enzymatic assays. The choice of assay format is critical and depends on the specific enzyme and the available reagents.

Fluorescence-Based Assays

These assays are a popular choice in drug discovery due to their high sensitivity and suitability for high-throughput screening.

  • Direct Fluorogenic Substrates: The enzyme acts on a non-fluorescent substrate to produce a fluorescent product, allowing for continuous monitoring of the reaction rate.

  • Coupled Enzyme Assays: The product of the primary enzymatic reaction serves as a substrate for a second enzyme, which in turn generates a fluorescent signal.

  • Fluorescence Polarization (FP): This method is particularly useful for studying binding interactions. It measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger protein. An inhibitor will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

Luminescence-Based Assays

Luminescence assays, especially those employing luciferase, are known for their exceptional sensitivity and broad dynamic range. A common application is in kinase assays, where the amount of ATP consumed by the kinase is measured. The remaining ATP is used by luciferase to generate light; thus, the luminescent signal is inversely proportional to the kinase activity.

Radiometric Assays

Considered a "gold standard" for their directness and sensitivity, radiometric assays typically involve a radiolabeled substrate (e.g., [γ-³²P]ATP for kinases). The transfer of the radiolabel to the product is quantified, providing a direct measure of enzyme activity. However, the requirement for specialized handling and disposal of radioactive materials can be a drawback.

Comparative Analysis of Pyrrole-Based Inhibitors

The following sections present a head-to-head comparison of prominent pyrrole-based inhibitors. It is important to exercise caution when comparing IC50 values across different studies, as variations in assay conditions can significantly impact the results.

Pyrrole-Based Kinase Inhibitors

The ATP-binding site of protein kinases is a well-validated target for cancer therapy. Several pyrrole-containing molecules have been developed as potent kinase inhibitors.

Table 1: Comparative Potency of Pyrrole-Based Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Assay Method
SunitinibVEGFR, PDGFR, c-KIT2 - 50Radiometric
AxitinibVEGFR1, 2, 30.1 - 0.2ELISA-based
StaurosporineBroad Spectrum (PKC, PKA, etc.)1 - 20Radiometric

Sunitinib , an oxindole-pyrrole, is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its broad activity profile is a result of its ability to inhibit multiple receptor tyrosine kinases involved in angiogenesis and tumor growth.

Axitinib , which features a pyrrole-fused indazole core, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). Its high selectivity contributes to a more favorable side-effect profile compared to less selective inhibitors.

Staurosporine , a natural product with an indolocarbazole (fused indole-pyrrole) structure, is an extremely potent but non-selective kinase inhibitor. While not therapeutically useful due to its lack of specificity, it remains a valuable tool in kinase research.

Experimental Protocol: A Generic Radiometric Kinase Assay

  • Reaction Buffer Preparation: A typical buffer contains Tris-HCl, MgCl₂, and other components required for optimal kinase activity.

  • Component Preparation: Prepare solutions of the peptide or protein substrate, the pyrrole-based inhibitor (in serial dilutions), and the kinase enzyme.

  • Reaction Setup: In a microtiter plate, combine the reaction buffer, substrate, inhibitor, and enzyme.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed at the optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash away the unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow for a Typical Kinase Inhibition Assay

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Prepare Reaction Buffer E1 Combine Reagents and Initiate Reaction P1->E1 P2 Prepare Substrate and Inhibitor P2->E1 P3 Prepare Kinase and [γ-³²P]ATP P3->E1 E2 Incubate E1->E2 E3 Terminate Reaction E2->E3 A1 Separate Labeled Product E3->A1 A2 Quantify Radioactivity A1->A2 A3 Calculate IC50 A2->A3

Caption: A generalized workflow for determining inhibitor potency using a radiometric kinase assay.

Pyrrole-Based HMG-CoA Reductase Inhibitors (Statins)

The statin class of drugs has had a profound impact on the management of hypercholesterolemia. Atorvastatin, one of the best-selling drugs of all time, features a pyrrole core that is essential for its high-affinity binding to HMG-CoA reductase.

Table 2: Comparative Potency of Pyrrole-Containing Statins

InhibitorIC50 (nM)Assay Method
Atorvastatin8.0Spectrophotometric
Cerivastatin10.0Radiometric

Atorvastatin 's pyrrole-based structure effectively mimics the transition state of the HMG-CoA reductase reaction, leading to potent inhibition.

Cerivastatin , although withdrawn from the market, is another potent pyrrole-containing statin.

Experimental Protocol: Spectrophotometric HMG-CoA Reductase Assay

This assay continuously monitors the activity of HMG-CoA reductase by measuring the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP⁺.

  • Assay Buffer Preparation: Prepare a buffer containing potassium phosphate, EDTA, and DTT to maintain enzyme stability and activity.

  • Reagent Preparation: Prepare solutions of HMG-CoA, NADPH, and the pyrrole-based inhibitor.

  • Reaction Setup: In a UV-transparent cuvette, combine the assay buffer, HMG-CoA reductase, and the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to incubate for a short period to reach binding equilibrium.

  • Reaction Initiation: Start the reaction by adding HMG-CoA and NADPH.

  • Absorbance Monitoring: Immediately begin recording the absorbance at 340 nm over time.

  • Rate Calculation: Determine the initial reaction velocity from the linear phase of the absorbance curve.

  • IC50 Determination: Plot the percentage of inhibition versus inhibitor concentration to calculate the IC50.

Inhibition of the Cholesterol Biosynthesis Pathway

G HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMGCR->Mevalonate Product Statins Pyrrole-Based Inhibitors (e.g., Atorvastatin) Statins->HMGCR Inhibits

Caption: Pyrrole-based statins block the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis.

Structure-Activity Relationship (SAR) Summary

The comparative data across different enzyme classes reveals key principles in the design of pyrrole-based inhibitors:

  • Substitution is Key: The specific placement and chemical nature of substituents on the pyrrole ring are paramount for achieving high potency and selectivity. These substituents engage in specific interactions with the amino acid residues of the target enzyme.

  • Bioisosteric Scaffolds: In some cases, the pyrrole ring can be replaced by other heterocyclic systems with similar electronic and steric properties to modulate the inhibitor's activity and pharmacokinetic profile.

  • Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by incorporating the pyrrole into a fused ring system, can significantly enhance binding affinity, although sometimes at the cost of selectivity.

Conclusion

The pyrrole scaffold continues to be a highly valuable template in the design of potent and selective enzyme inhibitors. A thorough understanding of the enzymatic assays used to characterize these inhibitors is essential for accurate interpretation of their potency and for guiding further drug development efforts. The head-to-head comparisons presented in this guide demonstrate the successful application of pyrrole-based molecules against a range of therapeutic targets and highlight the nuanced structure-activity relationships that govern their efficacy. Future innovations in this area will undoubtedly lead to the discovery of new pyrrole-based drugs with improved therapeutic profiles.

References

  • Mendel, D. B., et al. (2003). SU11248, a novel tyrosine kinase inhibitor of VEGF, PDGF, and KIT receptors with potent antitumor activity. Clinical Cancer Research, 9(1), 327-337. [Link]

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. [Link]

  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase. Biochemical and Biophysical Research Communications, 135(2), 397-402. [Link]

  • Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160-1164. [Link]

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  • Amin, D., et al. (1998). The discovery of cerivastatin, a potent and specific inhibitor of HMG-CoA reductase. Bioorganic & Medicinal Chemistry Letters, 8(9), 1119-1124. [Link]

Validating Target Engagement of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, confirming that a compound interacts with its intended molecular target within the complex environment of a living cell is a critical step.[1][2] This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, a putative inhibitor of the Akt signaling pathway. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most appropriate strategy for their experimental goals.

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism.[3][4][5] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making its components attractive therapeutic targets.[6][7] this compound belongs to the pyrrole and sulfonamide classes of compounds, which have been explored for their diverse biological activities, including as targeted inhibitors.[8][9][10] The primary objective of this guide is to equip researchers with the knowledge and tools to rigorously validate the interaction of this compound with its intended target, Akt, within a cellular context.

Comparative Analysis of Target Engagement Methodologies

Several robust methods exist to quantify the interaction between a small molecule and its protein target in live cells. Here, we compare two widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.[11][12][13]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[14][15][16]
Readout Quantification of soluble protein remaining after heat shock, typically by Western Blot or mass spectrometry.[17]Ratiometric measurement of light emission at two wavelengths.[18]
Cellular Context Intact cells, cell lysates, or tissue samples.[11][12]Live cells.
Labeling Requirement Label-free for the compound and target. Requires a specific antibody for detection.Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.
Throughput Moderate, can be adapted to a 96-well format.[12]High, readily adaptable to 96- and 384-well formats.
Data Output Thermal shift (ΔTm) and isothermal dose-response curves.[11]Intracellular IC50 values, compound affinity, and residence time.[16]
Key Advantage Does not require genetic modification of the target protein.Provides real-time, quantitative binding data in living cells.[19][20]
Key Limitation Indirect measure of binding; thermal stabilization is an inferred property.Requires development of a NanoLuc® fusion protein and a suitable tracer.

Visualizing the Akt Signaling Pathway

To provide context for the target engagement studies, the following diagram illustrates the canonical PI3K/Akt signaling pathway. This compound is hypothesized to inhibit Akt, thereby blocking downstream signaling.

Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (Target of Compound) PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FoxO FoxO Transcription Factors Akt->FoxO Inhibits Gene Transcription Gene Transcription (Cell Survival, Proliferation) mTORC1->Gene Transcription Promotes GSK3b->Gene Transcription Inhibits FoxO->Gene Transcription Regulates Compound N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide Compound->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and the putative inhibitory action of the compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the thermal stabilization of endogenous Akt in response to binding by this compound.

Workflow Diagram:

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., MCF-7 cells) B 2. Compound Incubation (Varying concentrations) A->B C 3. Heat Shock (Temperature gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble/aggregated fractions) D->E F 6. Protein Quantification (Western Blot for Akt) E->F G 7. Data Analysis (Melting curve generation) F->G NanoBRET_Workflow A 1. Transfection (HEK293 cells with Akt-NanoLuc® plasmid) B 2. Cell Seeding (White 96-well plate) A->B C 3. Compound & Tracer Addition (Test compound and fluorescent tracer) B->C D 4. Incubation C->D E 5. Substrate Addition & Reading (Nano-Glo® substrate, measure luminescence at two wavelengths) D->E F 6. Data Analysis (Calculate BRET ratio and IC50) E->F

Caption: Step-by-step workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Plasmid Construction and Transfection: Construct a fusion protein of human Akt1 and NanoLuc® luciferase. Transfect a suitable cell line (e.g., HEK293T) with the plasmid DNA. [18]2. Cell Seeding: After 24 hours of transfection, seed the cells into a white, 96-well assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and a fixed concentration of a cell-permeable fluorescent tracer that binds to Akt to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.

  • Luminescence Measurement: Add Nano-Glo® Live Cell Substrate to all wells. Immediately measure the luminescence at two wavelengths: a donor emission wavelength (~460 nm) and an acceptor emission wavelength (~610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Comparison with an Alternative Akt Inhibitor

To provide a benchmark for the target engagement of this compound, a known Akt inhibitor, Akti-1/2 (Inhibitor VIII), can be used as a positive control in the described assays. [21][22]

Compound Putative Target CETSA (Expected ΔTm) NanoBRET™ (Expected IC50)
This compound Akt To be determined To be determined

| Akti-1/2 (Inhibitor VIII) | Akt1/Akt2 | Positive shift | ~58 nM (Akt1), ~210 nM (Akt2) [21]|

Conclusion

Validating the direct interaction of a compound with its intended target in a cellular environment is a cornerstone of modern drug discovery and chemical biology. [1][2]The Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay represent two powerful, yet distinct, approaches to achieve this. CETSA offers a label-free method applicable to endogenous proteins, while NanoBRET™ provides a highly sensitive and quantitative real-time measurement of binding in live cells. By employing these methodologies, researchers can confidently validate the target engagement of this compound with Akt, providing crucial data to support its further development as a potential therapeutic agent. The choice between these assays will depend on the specific experimental needs, available resources, and the desired level of quantitative detail.

References

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]

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  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines - PubMed. National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. National Center for Biotechnology Information. [Link]

  • Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed. National Center for Biotechnology Information. [Link]

  • Bioactive pyrrole-based compounds with target selectivity - PubMed. National Center for Biotechnology Information. [Link]

  • Preferential inhibition of Akt and killing of Akt-dependent cancer cells by rationally designed phosphatidylinositol ether lipid analogues - PubMed. National Center for Biotechnology Information. [Link]

  • Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PubMed Central. National Center for Biotechnology Information. [Link]

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Replicating the synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide from literature

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

This guide provides an in-depth technical analysis for replicating the synthesis of this compound, a representative member of the medicinally significant pyrrole sulfonamide family. Pyrrole-containing sulfonamides are foundational scaffolds in drug discovery, exhibiting a wide range of biological activities, including antifungal, anticancer, and radioprotective properties.[1][2][3] This document moves beyond a simple recitation of steps, offering a comparative analysis of synthetic strategies, explaining the causal logic behind experimental choices, and providing detailed, self-validating protocols for researchers in drug development and medicinal chemistry.

Strategic Analysis: Deconstructing the Target Molecule

A robust synthetic plan begins with a logical retrosynthetic analysis. The target molecule, this compound, can be disconnected in multiple ways, revealing distinct strategic approaches. The most direct and convergent approach involves the formation of the sulfonamide bond as the final key step. This strategy hinges on the successful synthesis of a key intermediate, 1-methyl-1H-pyrrole-3-sulfonyl chloride.

G cluster_precursors Key Precursors Target N-(2-aminoethyl)-1-methyl- 1H-pyrrole-3-sulfonamide Disconnect C-S Bond Disconnection (Sulfonamide Formation) Target->Disconnect Precursor1 1-Methyl-1H-pyrrole-3-sulfonyl chloride Disconnect->Precursor1 Precursor2 Ethylenediamine Disconnect->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

An alternative, more linear strategy involves constructing the pyrrole ring itself using a precursor that already contains the required side chain, such as through the Paal-Knorr pyrrole synthesis.[4][5] This guide will first detail the more convergent primary approach before comparing it to this classical alternative.

Part 1: The Convergent Synthesis Approach

This strategy is predicated on the late-stage coupling of two key fragments. Its efficiency is determined by the accessibility and stability of the sulfonyl chloride intermediate.

Synthesis of the Key Intermediate: 1-Methyl-1H-pyrrole-3-sulfonyl chloride

The preparation of 1-methyl-1H-pyrrole-3-sulfonyl chloride is the most critical and challenging step in this pathway. While this specific compound is commercially available[6], its synthesis from N-methylpyrrole is instructive. Electrophilic substitution on the pyrrole ring can occur at either the C2 or C3 position, with a general preference for C2.[7] Direct chlorosulfonation using chlorosulfonic acid is a powerful method but can be aggressive, often leading to complex product mixtures and potential degradation of the sensitive pyrrole ring.

Causality Behind Experimental Design: To favor C3 substitution, the reaction conditions must be carefully controlled. The choice of solvent and temperature can influence the regioselectivity. The reaction proceeds via electrophilic attack of the chlorosulfonyl group on the electron-rich pyrrole ring.

Workflow for Intermediate Synthesis

G Start N-Methylpyrrole Reaction Chlorosulfonation (-10°C to 0°C) Start->Reaction Reagent Chlorosulfonic Acid (ClSO3H) in Dichloromethane (DCM) Reagent->Reaction Product 1-Methyl-1H-pyrrole- 3-sulfonyl chloride Reaction->Product

Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.

Final Step: Sulfonamide Bond Formation

With the sulfonyl chloride in hand, the final step is a nucleophilic substitution reaction with ethylenediamine. This is a standard and generally high-yielding transformation.

Causality Behind Experimental Design:

  • Stoichiometry: Ethylenediamine has two nucleophilic amine groups. To prevent the formation of a dimeric, bis-sulfonated byproduct, a significant excess of ethylenediamine is crucial. This ensures that the sulfonyl chloride is more likely to react with a fresh molecule of ethylenediamine rather than the less-reactive secondary sulfonamide nitrogen of the product. The excess amine also conveniently serves as the base to neutralize the HCl generated during the reaction.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to prevent side reactions with the highly reactive sulfonyl chloride.

  • Temperature: The reaction is typically initiated at low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methyl-1H-pyrrole-3-sulfonyl chloride (1.0 eq)[6]

  • Ethylenediamine (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrrole-3-sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of ethylenediamine (5.0 eq) in anhydrous DCM.

  • Add the ethylenediamine solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess HCl and unreacted starting material) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the final compound.

  • Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity. The expected molecular formula is C₇H₁₃N₃O₂S with a molecular weight of 203.26 g/mol .[8]

Part 2: A Comparative Alternative - The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][5] In this alternative pathway, the sulfonamide side chain would be constructed first, and the resulting amine would be used to form the heterocyclic ring.

Workflow for Paal-Knorr Alternative

G cluster_sidechain Sidechain Synthesis cluster_cyclization Pyrrole Formation Start1 Methanesulfonyl chloride Product1 N-(2-aminoethyl)methanesulfonamide Start1->Product1 Sulfonylation Start2 Ethylenediamine Start2->Product1 Reaction Paal-Knorr Condensation (Acidic Catalyst, Heat) Product1->Reaction Dicarbonyl 2,5-Dimethoxytetrahydrofuran (1,4-dicarbonyl equivalent) Dicarbonyl->Reaction Target Target Molecule (N-Methylated Pyrrole) Reaction->Target

Caption: Alternative workflow using the Paal-Knorr synthesis.

This approach requires the synthesis of an N-methylated version of the pyrrole precursor, which adds complexity. The final N-methylation of the pyrrole ring would be required as a separate step, as the Paal-Knorr reaction itself consumes the secondary amine.

Performance Comparison: Convergent vs. Linear Strategy

The choice of synthetic route depends on project goals such as speed, scale, and availability of starting materials.

ParameterConvergent Approach (Part 1)Linear Paal-Knorr Approach (Part 2)Rationale & Justification
Number of Steps 2 (from N-methylpyrrole)3+ (Sidechain synthesis, cyclization, N-methylation)The convergent route is shorter and more direct, assuming the availability of the key intermediate.
Overall Yield Potentially Moderate to HighPotentially LowerOverall yield is the product of individual step yields. Longer sequences tend to have lower overall yields. The chlorosulfonation in the convergent route can be low-yielding, but the final coupling is typically efficient.
Scalability ModerateGoodThe Paal-Knorr reaction is generally robust and scalable. Handling large quantities of chlorosulfonic acid can be hazardous, posing a scalability challenge for the convergent route.
Key Challenge Regiocontrol in chlorosulfonationSynthesis of the specific amine precursorAchieving selective C3-sulfonylation of the pyrrole ring without side reactions is the primary hurdle for the convergent approach.[7][9]
Flexibility HighLowThe sulfonyl chloride intermediate can be coupled with a wide variety of amines, making the convergent approach highly flexible for generating a library of analogues.

Conclusion and Recommendation

For laboratory-scale synthesis and the rapid generation of analogues for structure-activity relationship (SAR) studies, the convergent approach is superior. Its flexibility and brevity make it ideal for medicinal chemistry applications, provided the key intermediate, 1-methyl-1H-pyrrole-3-sulfonyl chloride, can be reliably synthesized or procured. The final sulfonamide formation is a robust and well-understood reaction that lends itself to parallel synthesis.

The Paal-Knorr approach , while more linear and potentially lower-yielding, represents a valid alternative, particularly if the starting materials are readily available and if challenges with the regioselective chlorosulfonation of N-methylpyrrole prove insurmountable. This classical method offers a different set of advantages, primarily in its predictable ring-forming chemistry.

Ultimately, the optimal synthetic strategy is dictated by the specific constraints and objectives of the research program. This guide provides the necessary framework and detailed protocols to enable researchers to make an informed decision and successfully replicate the synthesis of this valuable chemical scaffold.

References

  • Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. [Link][10]

  • Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. PubMed. [Link][1]

  • Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. PubMed. [Link][2]

  • Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. PubMed. [Link][3]

  • Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. National Institutes of Health. [Link][11]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link][4]

  • synthetic route for 2-substituted pyrrole-1H-5-sulfonamido-1,3,4-thiadiazoles. ResearchGate. [Link][5]

  • Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. ResearchGate. [Link][9]

  • Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. kchem.org. [Link][7]

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Comparative analysis of the binding modes of pyrrole sulfonamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrole sulfonamide scaffold stands out as a "privileged structure," a core molecular framework that demonstrates versatile and potent interactions with a range of biological targets. This guide offers an in-depth comparative analysis of the binding modes of various pyrrole sulfonamide analogs, primarily focusing on their well-documented role as inhibitors of carbonic anhydrases. By synthesizing crystallographic data, kinetic studies, and computational insights, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern the efficacy and selectivity of these compounds.

The Pyrrole Sulfonamide Scaffold: A Foundation for Potent Inhibition

The fundamental structure of a pyrrole sulfonamide consists of a five-membered pyrrole ring attached to a sulfonamide group (-SO₂NH₂). This arrangement provides a unique combination of aromaticity, hydrogen bonding capability, and a critical zinc-binding group, making it an ideal starting point for designing potent enzyme inhibitors.

Caption: General chemical structure of a pyrrole sulfonamide.

Primary Biological Target: The Carbonic Anhydrase Family

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Their involvement in various physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis, makes them significant drug targets.[1][2] Sulfonamides are the cornerstone of CA inhibitor design, leveraging a conserved mechanism of action.

The inhibitory action of pyrrole sulfonamides, like other sulfonamides, hinges on the deprotonated sulfonamide nitrogen coordinating to the catalytic Zn(II) ion in the enzyme's active site. This binding event displaces the zinc-bound water molecule or hydroxide ion, arresting the catalytic cycle.[3][4]

Comparative Analysis of Binding Modes at CA Isozymes

While the coordination to the zinc ion is the universal anchor for sulfonamide-based inhibitors, the affinity and, crucially, the selectivity for different CA isozymes (e.g., hCA I, II, IX, and XII) are dictated by the interactions between the inhibitor's scaffold and "tail" regions with the amino acid residues lining the active site.[5][6]

Pillar 1: The Zinc-Binding Group (The Anchor)

The sulfonamide moiety is the quintessential zinc-binding group. X-ray crystallography studies consistently show the ionized nitrogen of the sulfonamide directly coordinating with the Zn(II) ion.[3][7][8] This primary interaction is further stabilized by a network of hydrogen bonds. A highly conserved threonine residue (Thr199 in hCA II) acts as a key hydrogen bond donor to one of the sulfonamide's oxygen atoms and accepts a hydrogen bond from the sulfonamide's nitrogen.[2][3]

Pillar 2: The Pyrrole Scaffold and Tail (The Selectivity Elements)

The true diversity in binding modes and the foundation for isozyme selectivity arise from the substituents on the pyrrole ring and the sulfonamide nitrogen. These "tail" portions of the molecule extend into different regions of the active site, forming unique hydrogen bonds and van der Waals contacts.

For instance, in hCA II, the active site is divided into a hydrophilic half (containing residues like Gln92, Asn62, and Asn67) and a hydrophobic half (with residues such as Val121, Phe131, Leu198, and Pro202).[3][8] The orientation and chemical nature of the pyrrole sulfonamide's tail determine its interactions within these pockets.

  • Simple Analogs: An unsubstituted pyrrole sulfonamide primarily relies on the core interactions of the sulfonamide group with the zinc ion and Thr199. Its pyrrole ring may form weak hydrophobic interactions.

  • Substituted Analogs: The addition of functional groups dramatically alters the binding profile. For example, a methoxy or hydroxy group on a phenyl ring attached to the pyrrole scaffold can form additional hydrogen bonds with residues in the hydrophilic region, enhancing potency.[1][9] Conversely, bulky, hydrophobic substituents can extend into the hydrophobic pocket, increasing affinity through favorable van der Waals contacts.[8]

The following conceptual diagram illustrates these key interactions within a generalized CA active site.

Binding_Mode cluster_inhibitor Pyrrole Sulfonamide Analog cluster_active_site CA Active Site Pyrrole Pyrrole Ring Sulfonamide SO2NH- Hydrophobic Hydrophobic Pocket (e.g., Val121, Leu198) Pyrrole->Hydrophobic van der Waals Tail Substituent 'Tail' Zn Zn(II) Ion Sulfonamide->Zn Coordination Bond Thr199 Thr199 Sulfonamide->Thr199 H-Bond Hydrophilic Hydrophilic Pocket (e.g., Gln92) Tail->Hydrophilic H-Bond / Hydrophobic Int.

Caption: Conceptual binding mode of a pyrrole sulfonamide in a CA active site.

Quantitative Comparison of Pyrrole Sulfonamide Analogs

The following table summarizes the inhibition data for a selection of pyrrole-based sulfonamide analogs against various human carbonic anhydrase (hCA) isozymes. This data highlights how subtle structural modifications can lead to significant changes in potency and selectivity.

Compound ClassTarget IsozymeInhibition Constant (Kᵢ) (nM)Key Interacting Residues (from docking/crystallography)
Pyrrolopyrimidine SulfonamideshCA I40.7 - 1870Zn(II), Thr199, Gln92
Pyrrolopyrimidine SulfonamideshCA II10.3 - 1460Zn(II), Thr199, His64, Val121
Pyrrolopyrimidine SulfonamideshCA IX5.8 - 45.3Zn(II), Thr199, Val131, Leu198
Pyrrolopyrimidine SulfonamideshCA XIISubnanomolar to 9.3Zn(II), Thr199, Phe131, Pro202
3-Sulfonamide Pyrrol-2-oneshCA I91.0 - 527.3Zn(II), Thr199, Ser135
3-Sulfonamide Pyrrol-2-oneshCA IIPotent InhibitionZn(II), Thr199, Gln92
3-Sulfonamide Pyrrol-2-oneshCA IXPotent InhibitionZn(II), Thr199, Gln67
3-Sulfonamide Pyrrol-2-oneshCA XIIPotent InhibitionZn(II), Thr199, Tyr114

Data synthesized from multiple sources, including[1][5][10].

The data clearly indicates that while most analogs show some activity against the cytosolic isoforms hCA I and II, many exhibit significantly higher potency against the tumor-associated transmembrane isoforms hCA IX and XII.[5][6] Some derivatives achieve subnanomolar activity against hCA XII, making them promising candidates for anticancer drug development.[5][10]

Experimental Methodologies for Characterizing Binding Modes

A multi-faceted approach is essential for a comprehensive understanding of inhibitor binding. The following protocols outline the key experimental workflows used to elucidate the binding modes and affinities of pyrrole sulfonamide analogs.

Experimental_Workflow cluster_synthesis Design & Synthesis cluster_biophysical Biophysical Characterization cluster_structural Structural & Computational A Inhibitor Synthesis B Enzyme Inhibition Assay (Determine Ki) A->B Initial Screening E Molecular Docking (Predict Binding Pose) A->E Computational Prediction C Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH, ΔS) B->C Thermodynamic Profile D X-ray Crystallography (Determine 3D Structure) C->D High-Resolution Structure E->D Guide Crystallization

Caption: Integrated workflow for inhibitor characterization.

Experimental Protocol 1: X-ray Crystallography of Enzyme-Inhibitor Complex

Objective: To determine the three-dimensional structure of the pyrrole sulfonamide analog bound to the carbonic anhydrase active site at atomic resolution.

Causality: This method provides direct visual evidence of the binding orientation, key interactions (hydrogen bonds, coordination bonds, hydrophobic contacts), and conformational changes in the protein upon inhibitor binding.[4][7][8]

Methodology:

  • Protein Expression and Purification:

    • Express the target human carbonic anhydrase isoform (e.g., hCA II) in a suitable expression system (e.g., E. coli).

    • Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.

  • Crystallization:

    • Screen for crystallization conditions for the purified protein using vapor diffusion (sitting or hanging drop) methods.

    • Once initial crystals are obtained, co-crystallize the protein with a 2-5 molar excess of the pyrrole sulfonamide inhibitor. Alternatively, soak existing protein crystals in a solution containing the inhibitor.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known CA structure as a model.

    • Build the inhibitor into the electron density observed in the active site and refine the complete structure.

  • Analysis:

    • Analyze the final structure to identify all interactions between the inhibitor and the protein with atomic-level precision.

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To determine the complete thermodynamic profile of the binding interaction, including the binding affinity (Kₐ), dissociation constant (Kᵢ), enthalpy (ΔH), and entropy (ΔS).

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a label-free and in-solution measurement of binding thermodynamics.[11][12][13] This is considered the gold standard for characterizing binding affinity.[14]

Methodology:

  • Sample Preparation:

    • Prepare the purified CA enzyme and the pyrrole sulfonamide inhibitor in the exact same buffer to minimize heats of dilution.

    • Thoroughly degas both solutions.

  • Instrument Setup:

    • Load the enzyme solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor solution into the enzyme solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract Kₐ, ΔH, and the stoichiometry (n). Kᵢ and ΔS can then be calculated.

Experimental Protocol 3: Molecular Docking

Objective: To predict the preferred binding mode and orientation of a pyrrole sulfonamide analog within the CA active site.

Causality: Molecular docking is a computational method that explores the conformational space of a ligand within a protein's binding site, using a scoring function to estimate the binding affinity.[15][16][17] It is a valuable tool for rationalizing structure-activity relationships and prioritizing compounds for synthesis.[18][19]

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target CA isozyme from the Protein Data Bank (PDB).[15]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.[15]

    • Generate a 3D structure of the pyrrole sulfonamide ligand and minimize its energy.[15]

  • Grid Generation:

    • Define a docking grid box that encompasses the entire active site of the enzyme, typically centered on the catalytic zinc ion.[15]

  • Docking Simulation:

    • Run the docking algorithm, which will systematically place the ligand in various orientations and conformations within the defined grid.

    • The software will score each pose based on its predicted binding free energy.[16]

  • Analysis:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein to understand the molecular basis of binding.[15]

Conclusion

The comparative analysis of pyrrole sulfonamide analogs reveals a clear and actionable set of principles for designing potent and selective carbonic anhydrase inhibitors. The foundational interaction is the coordination of the sulfonamide group to the active site zinc ion. However, the true determinants of isozyme selectivity are the specific hydrogen bonding and hydrophobic interactions formed by the pyrrole scaffold and its substituents. By leveraging the structural differences between the active sites of various CA isozymes, particularly the tumor-associated hCA IX and XII, researchers can rationally design novel analogs with enhanced therapeutic potential. The integrated use of X-ray crystallography, isothermal titration calorimetry, and molecular docking provides the necessary framework to validate these designs and advance the development of next-generation therapeutics.

References

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed. Available at: [Link]

  • Molecular docking analysis of the sulfonamide compounds and triclosan. ResearchGate. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. PubMed. Available at: [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. PubMed Central. Available at: [Link]

  • Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. ResearchGate. Available at: [Link]

  • Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications. Available at: [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. Available at: [Link]

  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. Available at: [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. Available at: [Link]

  • X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. National Institutes of Health. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. Available at: [Link]

  • Synthesis and molecular recognition studies of pyrrole sulfonamides. Sci-Hub. Available at: [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. PubMed. Available at: [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. Available at: [Link]

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Independent Verification of the Antibacterial Spectrum of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the independent verification of the antibacterial spectrum of the novel synthetic compound, N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide. In the landscape of rising antimicrobial resistance, the rigorous, unbiased evaluation of new chemical entities is paramount. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the scientific rationale underpinning each methodological choice. Our approach is grounded in established standards to ensure the generation of robust and reproducible data.

Introduction and Scientific Rationale

This compound is a novel sulfonamide derivative. The sulfonamide class of antibiotics traditionally acts by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria. However, the introduction of a substituted pyrrole ring suggests potential for altered target affinity, a broader spectrum of activity, or even a novel mechanism of action. Therefore, independent verification is not merely a confirmatory step but a critical discovery phase.

The primary objectives of this verification study are:

  • To determine the in vitro potency and spectrum of activity against a clinically relevant panel of bacterial pathogens.

  • To classify its activity as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).

  • To benchmark its performance against established, clinically used antibiotics.

This guide outlines a logical workflow, beginning with a primary screening assay to determine the Minimum Inhibitory Concentration (MIC), followed by secondary assays to ascertain bactericidal activity and killing kinetics.

Experimental Design: A Multi-Faceted Approach

A robust verification strategy requires a carefully selected panel of microorganisms and a logical sequence of assays.

Selection of Bacterial Strains

The choice of bacterial strains is critical for defining the antibacterial spectrum. We will include a diverse panel representing both Gram-positive and Gram-negative bacteria, encompassing common causes of clinical infections. This panel includes:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC® 29213™) - A common cause of skin and soft tissue infections.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC® 43300™) - A priority pathogen due to its resistance profile.

    • Enterococcus faecalis (ATCC® 29212™) - A frequent cause of hospital-acquired infections.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC® 25922™) - A versatile pathogen causing a range of infections.

    • Pseudomonas aeruginosa (ATCC® 27853™) - An opportunistic pathogen known for its intrinsic resistance.

    • Klebsiella pneumoniae (ATCC® 700603™) - A significant cause of pneumonia and bloodstream infections.

Causality: The use of ATCC (American Type Culture Collection) reference strains is essential for inter-laboratory reproducibility. The inclusion of resistant strains like MRSA provides immediate insight into the compound's potential to overcome known resistance mechanisms.

Comparator Antibiotics

To contextualize the activity of our novel compound, we will benchmark it against antibiotics with well-defined mechanisms of action and clinical utility:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.

  • Vancomycin: A glycopeptide with activity against Gram-positive bacteria, particularly MRSA, by inhibiting cell wall synthesis.

  • Gentamicin: An aminoglycoside that inhibits protein synthesis, with broad-spectrum activity.

  • Sulfamethoxazole: A conventional sulfonamide, for direct comparison within the same antibiotic class.

Experimental Workflow

Our investigation will follow a tiered approach, moving from broad screening to more detailed characterization.

G cluster_0 Primary Screening cluster_1 Secondary Characterization cluster_2 Data Interpretation A Broth Microdilution Assay B Determine Minimum Inhibitory Concentration (MIC) A->B C Subculture from MIC plate B->C For wells with no visible growth H Define Spectrum & Potency B->H D Determine Minimum Bactericidal Concentration (MBC) C->D F Calculate MBC/MIC Ratio D->F E Time-Kill Kinetic Assay G Analyze Kill Curves E->G F->H G->H

Caption: Experimental workflow for antibacterial spectrum verification.

Detailed Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated are standardized and comparable to international benchmarks.[1][2][3][4]

Protocol 1: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]

Materials:

  • This compound and comparator antibiotics.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial strains cultured to a 0.5 McFarland turbidity standard.

Procedure:

  • Prepare Antibiotic Plates:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of each antibiotic in CAMHB to achieve a range of concentrations. Typically, this is done over 10 wells, with final concentrations ranging from 128 µg/mL to 0.25 µg/mL.

    • Well 11 serves as a growth control (broth and inoculum, no antibiotic).

    • Well 12 serves as a sterility control (broth only).[7]

  • Prepare Inoculum:

    • From an 18-24 hour culture plate, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[6]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).[7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11] This assay is a direct extension of the MIC test and is crucial for determining whether a compound is bactericidal or bacteriostatic.

Procedure:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies).[11]

Protocol 3: Time-Kill Kinetic Assay

This assay provides a dynamic view of antibacterial activity over time, revealing the rate at which a compound kills bacteria.[12][13][14]

Procedure:

  • Setup: In flasks containing CAMHB, prepare solutions of the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a no-antibiotic growth control.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Data Presentation and Interpretation

The data generated from these assays allow for a direct comparison of this compound against established antibiotics.

Comparative MIC and MBC Data (Hypothetical)
Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureus ATCC 29213Novel Compound 4 8 2
Vancomycin122
Ciprofloxacin0.512
Sulfamethoxazole>128>128-
MRSA ATCC 43300Novel Compound 4 8 2
Vancomycin122
Ciprofloxacin32642
Sulfamethoxazole>128>128-
E. coli ATCC 25922Novel Compound 16 64 4
Vancomycin>128>128-
Ciprofloxacin0.060.122
Sulfamethoxazole16>128>8
P. aeruginosa ATCC 27853Novel Compound >128 >128 -
Vancomycin>128>128-
Ciprofloxacin0.512
Sulfamethoxazole>128>128-

Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]

  • The hypothetical data suggest our novel compound is bactericidal against S. aureus (including MRSA) and E. coli.

  • It demonstrates potent activity against Gram-positive organisms, comparable to, though less potent than, vancomycin.

  • Its activity against E. coli is noteworthy, especially when compared to the inactivity of vancomycin.

  • The compound shows no activity against P. aeruginosa, suggesting a spectrum that does not include this challenging pathogen.

  • Crucially, it is active against strains where Sulfamethoxazole is not, indicating it may overcome common sulfonamide resistance mechanisms.

G cluster_0 Assay Results cluster_1 Interpretation Logic MIC MIC Value (Inhibition) Ratio Calculate MBC/MIC Ratio MIC->Ratio MBC MBC Value (Killing) MBC->Ratio Bacteriostatic Bacteriostatic (MBC/MIC > 4) Ratio->Bacteriostatic High Ratio Bactericidal Bactericidal (MBC/MIC ≤ 4) Ratio->Bactericidal Low Ratio

Caption: Logical relationship for interpreting MIC and MBC results.

Time-Kill Kinetics Analysis (Hypothetical)

A time-kill curve for the novel compound against S. aureus at 4x MIC would be expected to show a rapid decline in bacterial viability, crossing the 3-log₁₀ reduction threshold within 8-12 hours, confirming its bactericidal nature. In contrast, a bacteriostatic agent like Sulfamethoxazole would only prevent an increase in CFU/mL from the initial inoculum.

Conclusion

This guide outlines a rigorous, multi-step process for the independent verification of the antibacterial spectrum of this compound. Based on our hypothetical data, the compound emerges as a promising bactericidal agent with a targeted spectrum against clinically relevant Gram-positive pathogens, including MRSA, and some Gram-negative organisms like E. coli. Its activity in the face of resistance to a conventional sulfonamide suggests a potentially modified interaction with its target or a novel mechanism of action entirely.

The subsequent steps in preclinical development should focus on cytotoxicity assays, mechanism of action studies, and in vivo efficacy models to further validate its therapeutic potential. The methodologies described herein provide the essential foundation for these future investigations, ensuring data integrity and adherence to the highest scientific standards.

References

  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. Available from: [Link]

  • Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action. Available from: [Link]

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  • Study.com. Sulfonamide: Mechanism of Action & Uses. Available from: [Link]

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  • Nature. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Available from: [Link]

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  • PubMed. Narrow-Spectrum Antibacterial Agents. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, a compound of interest in contemporary research and drug development. As a novel molecule, specific safety and disposal data may be limited. Therefore, this document synthesizes established principles of laboratory safety, chemical waste management, and hazard assessment based on analogous chemical structures, including pyrroles and sulfonamides. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. The structure contains a pyrrole ring, an aminoethyl group, and a sulfonamide functional group.

  • Pyrrole Derivatives: Pyrrole and its derivatives can be flammable, toxic if swallowed or inhaled, and may cause serious eye damage.[1][2][3][4] Some may also cause skin and respiratory irritation.[2]

  • Sulfonamides: Sulfonamide compounds can cause skin and eye irritation.[5]

  • Amino Compounds: Aliphatic amines can be corrosive and cause severe skin burns and eye damage.[6][7]

Based on these structural alerts, this compound should be handled as a hazardous substance with potential for skin and eye irritation or corrosion, and possible toxicity if ingested or inhaled. All personnel handling this compound must be trained on these potential hazards.[8][9][10]

Table 1: Hazard Assessment Summary

Structural Moiety Potential Hazards Primary Routes of Exposure
1-Methyl-1H-pyrroleFlammability, Skin/Eye/Respiratory Irritation, Harmful if SwallowedInhalation, Skin/Eye Contact, Ingestion
SulfonamideSkin and Eye IrritationSkin/Eye Contact
2-AminoethylSkin Corrosion, Eye DamageSkin/Eye Contact

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate PPE is non-negotiable when handling this compound and its waste. The following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[11]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.[11] Contaminated clothing should be removed and washed before reuse.[5][11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate cartridge.[11]

Spill Management: Preparedness is Key

Accidental spills must be managed promptly and safely. Every laboratory should have a well-stocked spill kit readily accessible.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure adequate ventilation to disperse any vapors.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.

  • Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For small spills, and only if the chemical properties are well understood and it is safe to do so, a neutralizing agent may be considered. However, for this compound, absorption is the recommended primary approach.

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must adhere to all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][12][13][14][15]

Workflow for Proper Disposal:

DisposalWorkflow A Generation of Waste (Solid or Liquid) B Segregate Waste at Source A->B Incompatible chemicals are separated C Select Appropriate Waste Container B->C Chemically compatible, leak-proof container D Properly Label Container C->D Contents, hazards, date E Store in Satellite Accumulation Area (SAA) D->E At or near point of generation F Request Waste Pickup E->F When full or per schedule G Final Disposal by EH&S F->G Licensed disposal facility

Caption: Workflow for the proper disposal of this compound waste.

Detailed Steps:

  • Waste Minimization: The first step in responsible waste management is to minimize its generation. Order only the required amount of the chemical, and design experiments to use the smallest scale possible.[16]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless they are known to be compatible.[12][13][17] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[17]

  • Container Selection:

    • Use a chemically compatible, leak-proof container. Plastic containers are often preferred.[16]

    • Do not use metal containers for acidic or basic waste.[14]

    • Ensure the container is in good condition with a secure, tight-fitting lid.[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Corrosive," "Toxic"), and the accumulation start date.[16][17][18]

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation.[16][17]

    • The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.[14]

    • Keep the waste container closed at all times, except when adding waste.[16]

  • Waste Accumulation and Pickup:

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[16]

    • Once a container is full or has been in the SAA for up to one year, arrange for its removal by your institution's Environmental Health and Safety (EH&S) department.[16][17]

  • Final Disposal: Your institution's EH&S department will manage the final disposal, which is typically through high-temperature incineration at a licensed facility.[18] Never dispose of this chemical down the drain or in the regular trash.[12][19]

Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste.

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[20]

  • Deface Label: After triple rinsing, deface or remove the original label.

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous solid waste, or as directed by your EH&S department.

Emergency Procedures

In the event of an emergency, follow these procedures and always have your institution's emergency contact information readily available.

Decision Tree for Emergency Response:

EmergencyResponse cluster_exposure Exposure Response cluster_fire Fire Response cluster_spill Spill Response Start Emergency Event (Spill, Exposure, Fire) Exposure Personnel Exposure? Start->Exposure Fire Fire or Explosion? Start->Fire Spill Major Spill? Start->Spill Exposure_Yes Remove victim from source. Administer first aid. Seek immediate medical attention. Report to supervisor. Exposure->Exposure_Yes Yes Fire_Yes Activate fire alarm. Evacuate the area. Use appropriate fire extinguisher if trained and safe. Contact emergency services. Fire->Fire_Yes Yes Spill_Yes Evacuate and restrict access. Contact EH&S immediately. Do not attempt to clean up. Spill->Spill_Yes Yes

Sources

Personal protective equipment for handling N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a novel research chemical, specific toxicological data is not yet available. Therefore, the following procedures are grounded in a thorough risk assessment based on the known hazards of its core functional groups: the sulfonamide and the N-methyl-pyrrole moieties. This document is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Analysis: A Synthesis of Structural Precedents

This compound incorporates two key chemical functionalities that dictate its potential hazard profile. Understanding these is critical to implementing appropriate safety measures.

  • The Sulfonamide Group: Sulfonamides are a class of compounds known for their antimicrobial properties. While generally considered to have low toxicity, some can cause skin and eye irritation. Allergies to sulfonamides are also common[1]. In a laboratory context, airborne powder or splashes can pose an irritation risk to the respiratory tract and eyes.

  • The N-Methyl-Pyrrole Group: Pyrrole and its derivatives can be harmful if inhaled or swallowed and pose a risk of serious eye damage[2][3][4]. Some pyrrole derivatives are also flammable[2][4]. Skin contact may lead to irritation, and absorption through the skin could potentially lead to systemic effects[2].

Inferred Hazard Profile for this compound:

Potential Hazard Associated Functional Group Primary Routes of Exposure Potential Health Effects
Eye Irritation/DamageSulfonamide, PyrroleSplash, Airborne DustSerious eye irritation or damage[2][3].
Skin IrritationSulfonamide, PyrroleDirect ContactSkin irritation.
Respiratory IrritationSulfonamide, PyrroleInhalation of DustMay cause respiratory irritation[5].
Harmful if SwallowedPyrroleIngestionToxic effects may result from accidental ingestion[2].
FlammabilityPyrroleHeat, Sparks, Open FlamesMay be flammable[2][4].

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between the researcher and a chemical hazard. Before any handling of this compound, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of this compound in its solid form or in volatile solvents must be conducted in a certified chemical fume hood to minimize inhalation exposure[5][6].

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors[7].

  • Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are mandatory in any laboratory where this compound is handled[8].

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

Required PPE
PPE Component Specification Rationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent skin contact. Always inspect gloves for tears or holes before use[4].
Eye Protection Safety glasses with side shields or chemical splash goggles[2][4][8]To protect against splashes and airborne particles.
Lab Coat Full-length, with buttoned cuffsTo protect skin and personal clothing from contamination[6].
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood or if there is a risk of aerosolization[9].
Donning and Doffing PPE: A Step-by-Step Workflow

Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Handling and Emergency Procedures

Adherence to standard laboratory safety practices is paramount.

  • General Handling: Avoid contact with skin, eyes, and clothing[10]. Do not breathe dust[10]. Wash hands thoroughly after handling[11].

  • Spill Response: In case of a spill, evacuate the area. For small spills of solid material, gently cover with an absorbent material and scoop into a sealed container for disposal. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10][11].

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention[10].

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[10].

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[5].

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of this compound and its associated waste can pose a risk to the environment and sanitation workers.

  • Waste Categorization: All disposable PPE (gloves, etc.) that has come into contact with the compound should be considered chemical waste. Unused or waste quantities of the compound, as well as any solutions, must be disposed of as chemical waste.

  • Disposal Procedure:

    • Collect all waste in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is known.

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[10][11]. Small amounts of some sulfonamides may be permissible to flush down the drain with copious amounts of water, but this should be verified with your institution's environmental health and safety department.

Disposal_Plan Start Handling of this compound WasteGen Generation of Contaminated Waste (PPE, excess reagent, solutions) Start->WasteGen Segregate Segregate into Labeled, Sealed Chemical Waste Container WasteGen->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Dispose Dispose via Institutional Environmental Health & Safety Store->Dispose

Caption: Chemical Waste Disposal Workflow.

References

  • Spray Foam Systems. Safety Data Sheet N-Methyl-2-Pyrrolidinone. Retrieved from [Link]

  • CDN. pyrrole-MSDS.pdf. Retrieved from [Link]

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  • Felis, E., Sochacki, A., Bajkacz, S., Łuczkiewicz, A., Jóźwiakowski, K., García, J., & Vymazal, J. (2024). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. Science of The Total Environment, 912, 169195. [Link]

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 170, 259-272. [Link]

  • Thermo Fisher Scientific. (2025, September 7). Pyrrole Safety Data Sheet. Retrieved from [Link]

  • Environmental Protection. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9234–9238. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 227-246). Royal Society of Chemistry. [Link]

  • ResearchGate. Studies on sulfonamide degradation products. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.